molecular formula C9H7FN2 B1439149 8-Fluoroisoquinolin-5-amine CAS No. 608515-47-5

8-Fluoroisoquinolin-5-amine

Cat. No.: B1439149
CAS No.: 608515-47-5
M. Wt: 162.16 g/mol
InChI Key: AVQZNGWUZSSPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroisoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZNGWUZSSPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Fluoroisoquinolin-5-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Fluoroisoquinolin-5-amine in Modern Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom into this nucleus can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound, in particular, is a highly valuable synthetic intermediate. The strategic placement of the fluorine atom at the 8-position and the amino group at the 5-position provides two orthogonal points for further chemical modification, enabling the exploration of diverse chemical space in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic strategy and enabling robust and reproducible execution.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 8-fluoroisoquinoline. The overall strategy involves an initial electrophilic nitration to introduce a nitro group at the 5-position, followed by a chemoselective reduction of the nitro functionality to the desired primary amine.

Below is a visual representation of the synthetic workflow:

Synthesis_Workflow Start 8-Fluoroisoquinoline Intermediate 8-Fluoro-5-nitroisoquinoline Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final_Product This compound Intermediate->Final_Product Step 2: Reduction (Fe, NH₄Cl)

Caption: Synthetic workflow for this compound.

Part 1: Electrophilic Nitration of 8-Fluoroisoquinoline

The first step in the synthesis is the regioselective nitration of 8-fluoroisoquinoline to yield 8-fluoro-5-nitroisoquinoline.

Causality Behind Experimental Choices
  • Reaction Conditions: The use of a mixture of concentrated nitric acid and sulfuric acid is a classic and highly effective method for the nitration of aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Regioselectivity: Electrophilic substitution on the isoquinoline ring system under strongly acidic conditions occurs preferentially on the benzenoid ring (the carbocyclic ring) at the 5- and 8-positions[1]. This is because the pyridine ring is deactivated by protonation of the nitrogen atom, making the benzenoid ring more electron-rich in comparison. With the 8-position already occupied by a fluorine atom, the nitration is directed to the 5-position. The fluorine atom is a deactivating, ortho-, para-director; however, in this system, the directing effect of the protonated isoquinoline nucleus is the dominant factor determining the position of substitution[2].

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of 8-fluoroisoquinoline) to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 8-fluoroisoquinoline (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per 1 g of 8-fluoroisoquinoline) at 0 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 8-fluoroisoquinoline in sulfuric acid over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is the crude 8-fluoro-5-nitroisoquinoline.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Reduction of 8-Fluoro-5-nitroisoquinoline

The final step is the reduction of the nitro group of 8-fluoro-5-nitroisoquinoline to the corresponding amine, this compound.

Causality Behind Experimental Choices
  • Reducing Agent: A variety of methods can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation, and the use of metals in acidic media (e.g., tin or zinc with HCl)[3]. However, for this synthesis, a milder and highly chemoselective method using iron powder in the presence of ammonium chloride is recommended[4]. This method is advantageous as it is cost-effective, environmentally benign, and proceeds under neutral conditions, which helps to avoid potential side reactions and simplifies the work-up procedure[5]. The reaction is a heterogeneous process where iron acts as the electron donor to reduce the nitro group in a stepwise manner through nitroso and hydroxylamine intermediates[6]. Ammonium chloride acts as a proton source and helps to maintain a slightly acidic environment at the surface of the iron particles, facilitating the reduction.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 8-fluoro-5-nitroisoquinoline (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 ratio), add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

StepReactantReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
1. Nitration 8-FluoroisoquinolineHNO₃ / H₂SO₄H₂SO₄0 - 51 - 275 - 85
2. Reduction 8-Fluoro-5-nitroisoquinolineFe / NH₄ClEthanol/WaterReflux2 - 480 - 90

Conclusion: A Robust Pathway to a Key Building Block

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound, a crucial intermediate for the synthesis of novel bioactive molecules. By understanding the underlying chemical principles of each transformation, from the regioselective nitration to the chemoselective reduction, researchers can confidently and reproducibly synthesize this valuable compound. The methodologies presented are scalable and utilize readily available and cost-effective reagents, making this a practical approach for both academic and industrial drug discovery settings.

References

An In-depth Technical Guide to 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 8-Fluoroisoquinolin-5-amine, a key heterocyclic building block for researchers in drug discovery and materials science. This document is structured to deliver not just data, but also expert insights into the strategic application of this molecule.

Introduction: The Strategic Importance of Fluorinated Isoquinolines

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activity, including anticancer and antimicrobial agents.[1] The introduction of a fluorine atom into this privileged structure can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

This compound, in particular, combines the isoquinoline core with two key functional groups: a fluorine atom at the 8-position and an amine group at the 5-position. This specific arrangement offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the amino group provides a reactive handle for further molecular elaboration, while the fluorine atom can serve to fine-tune the molecule's properties.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the analysis of its constituent parts and data from closely related analogs, we can present a comprehensive profile of its expected characteristics.

PropertyValueSource/Basis
CAS Number 608515-47-5[2]
Molecular Formula C₉H₇FN₂[2]
Molecular Weight 162.16 g/mol [2]
Appearance Expected to be a solid at room temperature.Inferred from related aminoisoquinolines.
Melting Point Not available. For comparison, 8-aminoisoquinoline has a melting point of 168-169 °C.[3]
Boiling Point Predicted: ~322.3 ± 27.0 °CBased on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4]
pKa Predicted: ~5.06 ± 0.28Based on prediction for the isomeric 7-fluoro-8-isoquinolinamine.[4]
Solubility Expected to have limited solubility in water and good solubility in organic solvents like DMSO and DMF.Inferred from related fluorinated isoquinolines.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial construction of the 8-fluoroisoquinoline core, followed by a nucleophilic aromatic substitution to introduce the 5-amino group. A key challenge is the regioselective introduction of substituents onto the isoquinoline ring.

A multi-step synthesis starting from isoquinoline is a feasible strategy. This would likely involve:

  • Bromination at the 5-position: Treatment of isoquinoline with N-bromosuccinimide (NBS) in sulfuric acid can achieve bromination at the 5-position.[6]

  • Nitration at the 8-position: The resulting 5-bromoisoquinoline can then be nitrated at the 8-position using a mixture of nitric and sulfuric acids.[6]

  • Reduction of the nitro group: The 8-nitro group can be selectively reduced to an amino group.

  • Diazotization and Fluorination (Schiemann Reaction): The 8-amino group can be converted to a diazonium salt and subsequently displaced with fluorine.

  • Introduction of the 5-amino group: The final step would involve the introduction of the amino group at the 5-position, potentially through a nucleophilic aromatic substitution of the bromine atom.

An alternative and potentially more direct route could involve the synthesis of 8-fluoro-3,4-dihydroisoquinoline, as detailed in the literature, followed by subsequent chemical modifications.[6][7]

Synthesis_Workflow Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H₂SO₄ 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline HNO₃, H₂SO₄ 5-Bromo-8-aminoisoquinoline 5-Bromo-8-aminoisoquinoline 5-Bromo-8-nitroisoquinoline->5-Bromo-8-aminoisoquinoline Reduction 5-Bromo-8-fluoroisoquinoline 5-Bromo-8-fluoroisoquinoline 5-Bromo-8-aminoisoquinoline->5-Bromo-8-fluoroisoquinoline 1. NaNO₂, HBF₄ 2. Heat This compound This compound 5-Bromo-8-fluoroisoquinoline->this compound Amination (e.g., Buchwald-Hartwig)

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the isoquinoline ring system, the electron-withdrawing fluorine atom, and the electron-donating amino group.

  • The Amino Group: The primary amine at the 5-position is a key site for derivatization. It can undergo a wide range of reactions typical of aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization followed by substitution. This functional group is crucial for building more complex molecules.

  • The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated. Its basicity will be influenced by the electronic effects of the fluorine and amino substituents.

  • The Aromatic Ring: The isoquinoline ring system is susceptible to electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the amino group is a strongly activating and ortho-, para-directing group.

Spectral Characterization (Predicted)

While experimental spectra are not available, we can predict the key features of the NMR and IR spectra of this compound based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons on the pyridine ring (H-1 and H-3) will likely appear at lower field due to the deshielding effect of the ring nitrogen. The protons on the benzene ring will show complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the benzene ring will be significantly affected by the fluorine and amino substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[8]

IR Spectroscopy

The infrared spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[9]

  • N-H bending: A band in the region of 1650-1580 cm⁻¹.[9]

  • C-N stretching (aromatic): A strong band in the region of 1335-1250 cm⁻¹.[9]

  • C-F stretching: A strong absorption in the range of 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[10]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its significant potential as a building block in the development of novel bioactive molecules and advanced materials.

Medicinal Chemistry

The isoquinoline core is a well-established pharmacophore in medicinal chemistry.[1] The addition of a fluorine atom can enhance drug-like properties, as previously discussed. The amino group at the 5-position provides a convenient point for the attachment of various side chains to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. This compound could serve as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

  • CNS-Active Agents: The structural similarity to compounds with known activity on the central nervous system suggests that derivatives of this compound could be explored as potential treatments for neurological and psychiatric disorders. For instance, a related compound, 8-fluoroisoquinolin-1-amine, is used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[11]

  • Antimicrobial Agents: The isoquinoline and quinoline scaffolds are present in numerous antimicrobial agents.[5] The unique electronic properties conferred by the fluorine and amino groups could lead to the discovery of new antibiotics with novel mechanisms of action.

Applications Core This compound Apps Drug Discovery Materials Science Core:f0->Apps:f0 Core:f0->Apps:f1 Drug Kinase Inhibitors CNS Agents Antimicrobials Apps:f0->Drug:f0 Apps:f0->Drug:f1 Apps:f0->Drug:f2 Mat Organic Electronics Fluorescent Probes Apps:f1->Mat:f0 Apps:f1->Mat:f1

References

A Technical Guide to the Spectroscopic Characterization of 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 8-Fluoroisoquinolin-5-amine, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages foundational spectroscopic principles and comparative data from structurally related analogs to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach serves as a robust framework for researchers to anticipate, identify, and confirm the molecular structure of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic amine belonging to the isoquinoline family. The isoquinoline scaffold is a prominent feature in a wide array of natural products and pharmacologically active molecules. The strategic introduction of a fluorine atom at the 8-position and an amine group at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in oncology and neuroscience research.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide explains the expected spectroscopic signature of this compound, providing a detailed rationale for the predicted data to aid researchers in its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

Typical Experimental Protocol:
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and multiplicity of all hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms.

  • ¹⁹F NMR: A proton-decoupled fluorine experiment is conducted. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine atom.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the six protons of the molecule: five aromatic protons and the two protons of the amine group. The isoquinoline ring system and the electronic effects of the fluorine and amine substituents will dictate the chemical shifts and coupling patterns.

Diagram 1: Structure and Proton Numbering

G M C₉H₇FN₂⁺• m/z = 162 (Molecular Ion) F1 C₈H₆F⁺• m/z = 135 M->F1 - HCN F2 C₇H₄F⁺ m/z = 107 F1->F2 - C₂H₂

References

An In-depth Technical Guide to the Solubility and Stability Profiles of 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the core physicochemical properties of 8-Fluoroisoquinolin-5-amine. Given the novelty of this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for a thorough characterization of its solubility and stability. The insights provided herein are grounded in established pharmaceutical development practices and are designed to be both instructive and predictive.

Introduction: The Significance of this compound in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom and an amine group, as in this compound, can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase membrane permeability.[1][2] The amino group, on the other hand, provides a handle for further chemical modification and can influence the molecule's solubility and basicity. A thorough understanding of the solubility and stability of this compound is therefore a critical first step in its journey from a promising hit to a viable drug candidate.

Predicted Physicochemical Properties

Structure:

  • Isoquinoline Core: The bicyclic aromatic isoquinoline system is generally hydrophobic, suggesting limited aqueous solubility.[3]

  • Amino Group (-NH2): The primary amine at the 5-position is a basic center. It can be protonated at acidic pH, which would be expected to significantly increase aqueous solubility.[4]

  • Fluorine Atom (-F): The fluorine atom at the 8-position is a strong electron-withdrawing group. This can lower the pKa of the isoquinoline nitrogen, making it less basic. Fluorine substitution is also known to increase lipophilicity, which may counteract the solubility-enhancing effect of the amino group at neutral pH.[1][5]

Based on these features, we can anticipate that this compound will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions. Its solubility in organic solvents is likely to be moderate, favoring polar protic and aprotic solvents.

Comprehensive Solubility Profiling: A Step-by-Step Experimental Protocol

A robust understanding of a compound's solubility in various media is fundamental for formulation development, bioavailability, and in vitro assay design. The following section outlines a systematic approach to characterizing the solubility of this compound.

Thermodynamic Solubility in Aqueous Buffers

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

pHTemperature (°C)Solubility (µg/mL)
2.025[Experimental Data]
4.025[Experimental Data]
6.025[Experimental Data]
7.425[Experimental Data]
9.025[Experimental Data]
12.025[Experimental Data]
7.437[Experimental Data]
Solubility in Organic Solvents and Co-Solvent Systems

Objective: To assess the solubility of this compound in common organic solvents used in drug formulation and synthesis.

Methodology: Similar to the aqueous solubility determination, the shake-flask method can be employed.

Recommended Solvents:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Aprotic Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Non-polar Solvents: Dichloromethane, Toluene

  • Co-solvent Systems: Ethanol/water mixtures, PEG 400/water mixtures

Data Presentation:

Solvent/SystemTemperature (°C)Solubility (mg/mL)
Methanol25[Experimental Data]
Ethanol25[Experimental Data]
DMSO25[Experimental Data]
20% Ethanol in Water25[Experimental Data]
40% PEG 400 in Water25[Experimental Data]

Stability Profiling: Unveiling the Molecule's Vulnerabilities

Stability testing is crucial for determining a drug candidate's shelf-life, storage conditions, and potential degradation pathways.[6][7] Forced degradation studies are an essential component of this process, providing insights into the molecule's intrinsic stability.[8]

Solid-State Stability

Objective: To evaluate the stability of this compound in its solid form under accelerated conditions.

Methodology (ICH Guideline Q1A(R2))

  • Sample Preparation: Store accurately weighed samples of the solid compound in controlled environment chambers.

  • Stress Conditions:

    • Temperature: 40 °C, 60 °C, 80 °C

    • Humidity: 75% Relative Humidity (RH) at 40 °C

    • Light: Photostability chamber with controlled light exposure (ICH Guideline Q1B)

  • Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples for purity using a stability-indicating HPLC method and for any changes in physical appearance.

Solution-State Stability

Objective: To assess the stability of this compound in solution under various stress conditions.

Methodology: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solution at 60 °C.

    • Photodegradation: Expose the solution to light in a photostability chamber.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Quantify the remaining parent compound and detect any degradation products using a stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.

Data Presentation:

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products (Peak Area %)
0.1 N HCl, RT24[Experimental Data][Experimental Data]
0.1 N NaOH, 60°C8[Experimental Data][Experimental Data]
3% H₂O₂, RT24[Experimental Data][Experimental Data]
60°C24[Experimental Data][Experimental Data]
Photostability24[Experimental Data][Experimental Data]
Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. Forced degradation studies will help to confirm or refute these possibilities.

  • Hydrolysis: While the isoquinoline ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring opening.

  • Oxidation: The electron-rich amino group and the aromatic ring system are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or polymeric products.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation. The presence of the fluorine atom may influence the photostability.[9][10][11]

Diagram of a Hypothetical Degradation Workflow:

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow cluster_2 Outcome This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) This compound->Oxidation (H2O2) Thermal Stress Thermal Stress This compound->Thermal Stress Photostability Photostability This compound->Photostability HPLC-UV (Quantification) HPLC-UV (Quantification) Acid Hydrolysis->HPLC-UV (Quantification) Base Hydrolysis->HPLC-UV (Quantification) Oxidation (H2O2)->HPLC-UV (Quantification) Thermal Stress->HPLC-UV (Quantification) Photostability->HPLC-UV (Quantification) Degradation Profile Degradation Profile HPLC-UV (Quantification)->Degradation Profile LC-MS (Identification) LC-MS (Identification) Identification of Degradants Identification of Degradants LC-MS (Identification)->Identification of Degradants Degradation Profile->LC-MS (Identification) Stability-Indicating Method Stability-Indicating Method Degradation Profile->Stability-Indicating Method

Caption: Workflow for Forced Degradation Studies.

Analytical Method Development: A Prerequisite for Accurate Measurement

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guideline Q2(R1) for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products is critical for a stability-indicating assay.

Diagram of the Analytical Method Development Process:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detector Wavelength Detector Wavelength Mobile Phase Optimization->Detector Wavelength Specificity Specificity Detector Wavelength->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness Solubility Assays Solubility Assays Robustness->Solubility Assays Stability Studies Stability Studies Robustness->Stability Studies

Caption: HPLC Method Development and Validation Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By following these established protocols, researchers can generate the critical data needed to advance this promising molecule through the drug discovery and development pipeline. The insights gained from these studies will inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective therapeutic agent. Future work should focus on the identification and toxicological assessment of any significant degradation products to further de-risk the development of this compound.

References

8-Fluoroisoquinolin-5-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoroisoquinolin-5-amine: A Key Building Block in Modern Drug Discovery

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] From the anti-cancer potential of marine natural products like Ecteinascidin 743 to the development of novel chemotherapeutics, the isoquinoline framework offers a versatile platform for drug design.[1][2] This guide focuses on a specific, functionalized derivative: this compound. The strategic placement of a fluorine atom and an amino group on the isoquinoline core imparts unique physicochemical and pharmacological properties, making it a valuable building block for researchers and drug development professionals. This document provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations.

Compound Identification and Molecular Structure

This compound is a heterocyclic aromatic compound. Its core identity is defined by a unique CAS Registry Number, ensuring unambiguous identification in chemical databases and literature.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 608515-47-5[3][4]
Molecular Formula C₉H₇FN₂[4]
Molecular Weight 162.16 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES C1=CN=C2C(=C1)C(=CC=C2F)N

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The amine group (-NH₂) is located at position 5, and the fluorine atom (-F) is at position 8.

Figure 1: 2D representation of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The presence of the fluorine atom can influence properties such as lipophilicity, metabolic stability, and binding interactions, while the amine group provides a key handle for further chemical modification.

Table 2: Physicochemical Data

PropertyValueNotes
Physical State SolidTypically supplied as a crystalline solid.
Appearance White, Beige, or Pale YellowBased on data for related isoquinolines.[5]
Storage Sealed in dry, Room TemperatureRecommended to prevent degradation.[4]
Solubility Moderately soluble in ethanol and methanolInferred from related compounds like 8-fluoroisoquinolin-1-amine.[6]

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. While a specific, published protocol for this compound is not detailed in the provided search results, a plausible synthetic strategy can be designed based on known transformations of the isoquinoline core.

A common approach involves the construction of a functionalized isoquinoline followed by the introduction of the amino and fluoro groups. For instance, a synthetic route could begin with the nitration and halogenation of an isoquinoline precursor, followed by reduction of the nitro group and nucleophilic aromatic substitution or a Sandmeyer-type reaction to introduce the fluorine.

A key intermediate in the synthesis of related compounds is 8-fluoro-3,4-dihydroisoquinoline, which can be prepared via a directed ortho-lithiation reaction.[7][8] This intermediate can then undergo further transformations, such as fluorine-amine exchange, to yield 8-amino derivatives.[7][8]

G start Substituted Phenylacetonitrile (e.g., 2-fluoro-5-nitrophenylacetonitrile) step1 Bischler-Napieralski or Pictet-Spengler Cyclization start->step1 intermediate1 Nitro-Fluoroisoquinoline Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) intermediate1->step2 product This compound step2->product

Figure 2: A generalized synthetic workflow for substituted isoquinolines.

The amine group at the C-5 position is a versatile functional handle. It can undergo a wide range of reactions, including:

  • Acylation/Sulfonylation: To form amides and sulfonamides, which are common motifs in bioactive molecules.

  • Diazotization: To create a diazonium salt, which can be converted into various other functional groups (e.g., -OH, -Cl, -Br).

  • Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with various aryl or alkyl partners.

Applications in Research and Drug Discovery

The 8-aminoquinoline scaffold is of significant interest due to its ability to chelate metal ions and its inherent antioxidant properties.[9] These characteristics are crucial in the context of neurodegenerative diseases, where metal dyshomeostasis and oxidative stress are common pathological hallmarks.[9] The incorporation of this compound into drug candidates can leverage these benefits.

Key Application Areas:

  • Central Nervous System (CNS) Drug Candidates: Isoquinoline derivatives are being explored as potential treatments for CNS disorders.[8] The fluorine atom in this compound can enhance blood-brain barrier penetration and improve metabolic stability, which are critical parameters for CNS-acting drugs.

  • Anticancer Agents: The isoquinoline core is found in numerous compounds with antiproliferative effects.[1] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., PI3K/Akt/mTOR pathway), topoisomerase, or microtubule polymerization.[1] this compound serves as a valuable starting material for creating libraries of novel isoquinolines to screen for anticancer activity.

  • Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline (8-HQ) nucleus, structurally related to the 8-aminoquinoline core, exhibits a wide range of antimicrobial, antifungal, and antiviral activities.[10][11] Derivatives of this compound could be synthesized and tested as novel anti-infective agents, potentially addressing the challenge of drug-resistant pathogens.

  • Fluorescent Probes and Sensors: The inherent fluorescence of the isoquinoline scaffold makes its derivatives suitable for use as building blocks in the creation of fluorescent sensors for detecting specific analytes.[6]

The fluorine substituent is particularly advantageous in drug design. It can modulate the pKa of the nearby amine group, influence conformation, and form favorable hydrogen bonds or dipole interactions with biological targets, often leading to enhanced binding affinity and selectivity.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a controlled laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available from the search results, general precautions for related aromatic amines and fluorinated heterocyclic compounds should be strictly followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[5][13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][13]

Hazard Profile (Inferred from Related Compounds): Based on data for compounds like 8-aminoquinoline and other substituted isoquinolines, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] It is imperative to consult the specific SDS provided by the supplier before use.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged isoquinoline scaffold with a reactive amine handle and a modulating fluorine atom makes it an attractive starting point for the synthesis of novel compounds targeting a range of diseases, from cancer to neurodegenerative disorders. As research into functionalized heterocyclic compounds continues to expand, the utility of this compound in the development of next-generation therapeutics is poised to grow.

References

The Rising Prominence of Fluorinated Isoquinoline Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated isoquinoline derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the rationale behind fluorination, the diverse biological activities exhibited by these derivatives—including anticancer, antimicrobial, and neuroprotective effects—and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis, evaluation, and mechanistic understanding of this promising class of molecules.

The Strategic Advantage of Fluorine in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold, present in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of fluorine atoms into this scaffold is a deliberate strategy to modulate its physicochemical and pharmacological properties.[3] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to an improved pharmacokinetic and pharmacodynamic profile.[3] The high electronegativity of fluorine can alter the electron distribution within the isoquinoline ring system, potentially enhancing interactions with target enzymes and receptors.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the compound's in vivo half-life.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways implicated in tumor growth and survival.[3]

The PI3K/Akt/mTOR Pathway: A Prime Target

A significant number of studies have highlighted the ability of isoquinoline derivatives to modulate the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[3][5] This pathway plays a crucial role in cell proliferation, survival, and metabolism.[6] Fluorinated isoquinolines can inhibit key kinases within this pathway, leading to the downstream suppression of tumor growth.[7]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Apoptosis\nInhibition Apoptosis Inhibition Akt->Apoptosis\nInhibition Promotes S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Fluorinated\nIsoquinoline Fluorinated Isoquinoline Fluorinated\nIsoquinoline->PI3K Inhibition Fluorinated\nIsoquinoline->Akt Inhibition Fluorinated\nIsoquinoline->mTORC1 Inhibition Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation S6K1->Cell Growth\n& Proliferation _4EBP1->Cell Growth\n& Proliferation Inhibition of translation initiation factor eIF4E

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated isoquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[4][8]

Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the cytotoxicity of fluorinated isoquinoline derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the fluorinated isoquinoline derivative in DMSO.[8]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[8]

    • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[8][9]

  • Incubation:

    • Incubate the plates for 48 to 72 hours.[9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
5-Fluoroisoquinoline-1-carbonitrileMCF-7 (Breast)8.5[8]
5-Fluoroisoquinoline-1-carbonitrileA549 (Lung)15.1[8]
5-Fluoroisoquinoline-1-carbonitrileHCT116 (Colon)7.9[8]
Benzo[9][10]indolo[3,4-c]isoquinoline derivativeVarious0.039[3]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Fluorinated isoquinoline derivatives have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[10][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of some fluorinated isoquinolines is thought to be analogous to that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are critical for DNA replication, repair, and recombination.[13] Inhibition of these topoisomerases leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for evaluating the antimicrobial efficacy of a compound.[11]

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of fluorinated isoquinoline in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Determine MIC (lowest concentration with no visible growth) C->D E Subculture from clear wells (from MIC test) onto agar plates D->E Proceed with clear wells F Incubate agar plates at 37°C for 24h E->F G Determine MBC (lowest concentration with ≥99.9% killing) F->G

Caption: A generalized workflow for determining the MIC and MBC of fluorinated isoquinoline derivatives.

Step-by-Step Methodology:

  • Bacterial Strains and Culture Conditions:

    • Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[11]

    • Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth).[14]

  • MIC Determination (Broth Microdilution Method):

    • Prepare two-fold serial dilutions of the fluorinated isoquinoline derivative in a 96-well microtiter plate.[11]

    • Inoculate each well with a standardized bacterial suspension.[14]

    • Incubate the plates at 37°C for 18-24 hours.[11]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

  • MBC Determination:

    • Subculture aliquots from the wells showing no growth in the MIC assay onto nutrient agar plates.[10]

    • Incubate the agar plates at 37°C for 24 hours.[11]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Data Presentation: Antimicrobial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
Alkynyl isoquinolinesS. aureus0.5[10][12]
Fluorophenylpropanoate ester of THIQGram-positive bacteriaNot specified, but potent[15]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Isoquinoline alkaloids and their derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[16] Their mechanisms of action often involve anti-inflammatory effects, reduction of oxidative stress, and regulation of apoptosis.[16] While the neuroprotective effects of specifically fluorinated isoquinolines are an emerging area of research, the foundational knowledge from non-fluorinated analogs provides a strong rationale for their investigation.

Conclusion and Future Directions

Fluorinated isoquinoline derivatives represent a versatile and highly promising class of compounds in drug discovery. Their tunable physicochemical properties and diverse biological activities make them attractive candidates for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid framework for researchers to design, synthesize, and evaluate the next generation of fluorinated isoquinoline-based drugs. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and advancing the most promising candidates into preclinical and clinical development.

References

Unlocking the Therapeutic Potential of 8-Fluoroisoquinolin-5-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 8-Fluoroisoquinolin-5-amine is a novel synthetic derivative that holds significant therapeutic promise. The introduction of a fluorine atom at the 8th position can enhance metabolic stability and cell permeability, while the amine group at the 5th position provides a key site for molecular interactions. This in-depth technical guide provides a strategic roadmap for researchers and drug development professionals to identify and validate the therapeutic targets of this compelling molecule. We will delve into hypothesized target classes based on the known bioactivities of related isoquinoline compounds and present detailed, field-proven experimental protocols for target elucidation and confirmation.

Introduction: The Rationale for Investigating this compound

The therapeutic landscape is in constant need of novel chemical entities with improved efficacy and safety profiles. Isoquinoline derivatives have historically been a rich source of bioactive compounds[4]. The strategic placement of a fluorine atom in drug candidates is a well-established medicinal chemistry strategy to modulate physicochemical and pharmacokinetic properties, often leading to enhanced bioavailability and metabolic stability[5]. The amino group, a versatile functional group, can act as a hydrogen bond donor and acceptor, or as a basic center, enabling critical interactions with biological targets[6].

Given the dearth of direct studies on this compound, a rational, target-agnostic, and hypothesis-driven approach is essential. This guide will provide the foundational knowledge and experimental frameworks to systematically explore the mechanism of action and unlock the full therapeutic potential of this promising compound.

Hypothesized Therapeutic Target Classes and Validation Strategies

Based on the extensive literature on structurally related isoquinoline derivatives, we can hypothesize several high-probability target classes for this compound.

Protein Kinases: A Prominent Target for Isoquinolines

Rationale: The isoquinoline core is a well-established scaffold for protein kinase inhibitors[7]. For instance, isoquinoline sulfonamide derivatives are known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell shape and motility[7]. Furthermore, certain isoquinoline derivatives have demonstrated inhibitory activity against HER2, a receptor tyrosine kinase implicated in breast cancer[8]. The planar nature of the isoquinoline ring system allows it to fit into the ATP-binding pocket of many kinases.

Potential Candidate Targets:

  • Rho-associated coiled-coil containing protein kinase (ROCK)

  • Receptor tyrosine kinases (e.g., HER2, EGFR, VEGFR)

  • Serine/threonine kinases involved in cell cycle progression (e.g., CDKs)

Target Identification and Validation Workflow:

cluster_identification Target Identification cluster_validation Target Validation kinome_scan Kinome-Wide Profiling (e.g., KINOMEscan™) biochem_assay Biochemical Kinase Inhibition Assays (IC50) kinome_scan->biochem_assay Identify primary hits affinity_chrom Affinity Chromatography - Mass Spectrometry affinity_chrom->biochem_assay Identify binding partners cell_engage Cellular Target Engagement (e.g., CETSA, NanoBRET) biochem_assay->cell_engage Confirm on-target activity downstream_signal Downstream Signaling Analysis (Western Blot for p-substrates) cell_engage->downstream_signal Verify mechanism in cells phenotypic_assay Cell-Based Phenotypic Assays (e.g., Proliferation, Migration) downstream_signal->phenotypic_assay Link target to cellular function

Caption: Kinase target identification and validation workflow.

Experimental Protocol: Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

  • Materials: Purified recombinant kinase, corresponding substrate, ATP, this compound, kinase buffer, detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound or DMSO vehicle control. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. e. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metalloenzymes: Leveraging the Chelating Potential

Rationale: The 8-hydroxyquinoline scaffold, structurally similar to our compound of interest, is a well-known metal chelator[9][10]. This chelating ability is often central to its biological activity, including anticancer and antimicrobial effects, by interfering with the function of metalloenzymes[9][10]. The nitrogen atom of the pyridine ring and the adjacent amine group in this compound could potentially coordinate with metal ions, suggesting a similar mechanism of action.

Potential Candidate Targets:

  • Matrix metalloproteinases (MMPs) involved in cancer metastasis.

  • Histone demethylases (e.g., JMJD family) that are often zinc-dependent.

  • Ribonucleotide reductase, an iron-containing enzyme crucial for DNA synthesis[9].

Target Identification and Validation Workflow:

cluster_identification Target Identification cluster_validation Target Validation metal_chel Metal Chelation Assay (e.g., UV-Vis Spectroscopy) activity_screen Activity-Based Screening against a panel of metalloenzymes metal_chel->activity_screen Confirm chelating ability enzyme_kinetics Enzyme Kinetic Studies (e.g., Dixon plots) activity_screen->enzyme_kinetics Determine mode of inhibition metal_rescue Metal Rescue Experiments in cell culture enzyme_kinetics->metal_rescue Confirm metal-dependent inhibition thermal_shift Cellular Thermal Shift Assay (CETSA) with and without metal ions metal_rescue->thermal_shift Validate target engagement in cells

Caption: Metalloenzyme target identification and validation workflow.

Experimental Protocol: Metal Chelation Assay (UV-Vis Spectroscopy)

  • Objective: To determine if this compound can chelate divalent metal cations.

  • Materials: this compound, solutions of various metal salts (e.g., ZnCl₂, FeCl₂, CuCl₂), buffered aqueous solution (e.g., HEPES, pH 7.4), UV-Vis spectrophotometer.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the aqueous buffer to a final concentration of 10-50 µM. b. Record the UV-Vis spectrum of the compound alone. c. Titrate the compound solution with increasing concentrations of the metal salt solution. d. Record the UV-Vis spectrum after each addition of the metal salt. e. A shift in the absorption maxima or a change in absorbance indicates a complex formation between the compound and the metal ion.

G-Protein Coupled Receptors (GPCRs) and Transporters: Exploring Neurological and Metabolic Activities

Rationale: The isoquinoline scaffold is present in many alkaloids with potent effects on the central nervous system[11]. For instance, 8-fluoroisoquinolin-1-amine has been used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors[6]. This suggests that this compound could interact with neurotransmitter transporters or GPCRs.

Potential Candidate Targets:

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Dopamine Transporter (DAT)

  • Adrenergic or Serotonergic GPCRs

Target Identification and Validation Workflow:

cluster_identification Target Identification cluster_validation Target Validation radioligand_binding Radioligand Binding Assays (Competition with known ligands) functional_assay Functional Assays (e.g., cAMP measurement for GPCRs) radioligand_binding->functional_assay Confirm functional activity uptake_assay Neurotransmitter Uptake Assays in cells expressing transporters electrophysiology Electrophysiology (e.g., patch-clamp on transporter-expressing cells) uptake_assay->electrophysiology Characterize transporter modulation in_vivo_microdialysis In Vivo Microdialysis to measure neurotransmitter levels functional_assay->in_vivo_microdialysis Assess in vivo relevance electrophysiology->in_vivo_microdialysis

Caption: GPCR and transporter target identification and validation workflow.

Data Presentation

All quantitative data from the proposed assays should be meticulously documented and summarized for comparative analysis.

Table 1: Summary of Hypothetical IC50/EC50/Ki Values for this compound

Target ClassSpecific TargetAssay TypeEndpointHypothetical Value (nM)
Protein Kinases ROCK1Biochemical InhibitionIC5050
HER2Biochemical InhibitionIC50250
Metalloenzymes MMP-9Enzyme InhibitionIC50150
JMJD3Enzyme InhibitionIC50500
Transporters SERTRadioligand BindingKi100
NETNeurotransmitter UptakeIC50300

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The strategic framework outlined in this guide, combining hypothesis-driven target exploration with robust, multi-faceted validation protocols, provides a clear path forward for elucidating its mechanism of action. The initial focus should be on broad screening across kinase, metalloenzyme, and GPCR/transporter panels to identify primary hits. Subsequent efforts should then concentrate on the most promising targets, employing detailed biochemical and cellular assays to build a comprehensive understanding of the compound's pharmacological profile. This systematic approach will be instrumental in unlocking the therapeutic potential of this compound and guiding its journey from a novel chemical entity to a potential clinical candidate.

References

In Silico Modeling of 8-Fluoroisoquinolin-5-amine Interactions: A Senior Application Scientist's Guide to Hypothesis Generation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico characterization of 8-Fluoroisoquinolin-5-amine, a compound of interest within the broader class of pharmacologically active isoquinoline derivatives.[1][2] As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the scientific rationale behind each computational decision, ensuring a robust, reproducible, and logically sound workflow. This document is designed for drug discovery professionals and computational researchers, detailing the integrated use of molecular docking and molecular dynamics (MD) simulations to generate actionable hypotheses regarding the compound's potential biological targets and binding mechanisms. The protocols herein are grounded in established best practices and are designed to be self-validating systems for preliminary drug candidate assessment.

Foundational Strategy: From Scaffold to Hypothesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The rigid, aromatic system provides an excellent anchor for substituents to probe the specific sub-pockets of ATP-binding sites. While no specific biological activity is publicly documented for this compound itself, its structural similarity to known kinase inhibitors warrants a focused investigation.

For the purpose of this guide, we will construct a scientifically plausible hypothesis: This compound is a potential inhibitor of p38 Mitogen-Activated Protein Kinase (p38α MAPK) . This choice is deliberate; p38α MAPK is a well-validated therapeutic target in inflammatory diseases, and various inhibitors featuring quinoline and isoquinoline scaffolds have been reported.[4][5] Our in silico workflow will rigorously test this hypothesis.

Overall In Silico Investigation Workflow

In_Silico_Workflow cluster_prep Phase 1: System Preparation cluster_model Phase 2: Predictive Modeling cluster_analysis Phase 3: Analysis & Hypothesis Refinement Ligand Ligand Preparation (this compound) 3D Generation & Charge Assignment Docking Molecular Docking (AutoDock Vina) Pose Prediction & Scoring Ligand->Docking Protein Target Preparation (p38 MAPK) PDB Cleaning & Protonation Protein->Docking MD_Sim Molecular Dynamics (GROMACS) Stability Assessment Docking->MD_Sim Top Pose Analysis Trajectory Analysis (RMSD, Interactions) MD_Sim->Analysis BFE Binding Free Energy (MM/PBSA) Affinity Estimation Analysis->BFE Hypothesis Refined Hypothesis & Experimental Prioritization BFE->Hypothesis

Caption: High-level workflow from system preparation to hypothesis refinement.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is acutely true in computational modeling. The validity of any simulation is critically dependent on the quality of the initial structures of both the ligand and its protein target.

Ligand Parameterization: Beyond a Simple 3D Structure

An accurate representation of the ligand's stereochemistry and electrostatic potential is non-negotiable.

Protocol 2.1: Ligand Preparation

  • 3D Structure Generation:

    • Begin with a 2D representation of this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Convert the 2D sketch to a 3D structure. Export this initial model as an SDF or MOL2 file.

  • Energy Minimization & Charge Assignment (The Gold Standard):

    • Rationale: The initial 3D conversion may contain strained bond lengths or angles. A proper force field minimization is required to obtain a low-energy, physically realistic conformation. Furthermore, the partial atomic charges dictate the electrostatic interactions, which are a primary driver of binding.

    • Tool: We will use the Antechamber module from the AmberTools suite, which is designed to generate high-quality parameters for organic molecules compatible with the General Amber Force Field (GAFF).

    • Workflow: a. Use antechamber to assign atom types and calculate AM1-BCC charges, which are known to perform well in reproducing experimental hydration free energies. b. Use parmchk2 to check for any missing force field parameters and generate a file to fill in the gaps. c. Use tleap to combine the information and save the final, parameterized ligand topology (.prmtop) and coordinate (.inpcrd) files. This step ensures the ligand is ready for both docking preparation and subsequent MD simulation.

Protein Target Preparation: Ensuring Biological Relevance

We will use the crystal structure of human p38α MAPK, for example, PDB ID: 3HEC , which is in complex with a known inhibitor. This provides a validated binding pocket.

Protocol 2.2: Protein Preparation

  • Structure Retrieval & Cleaning:

    • Download the PDB file (3HEC) from the RCSB Protein Data Bank.

    • Tool: Use a molecular visualization program like UCSF Chimera or PyMOL.[6][7][8][9]

    • Action: Remove all non-protein atoms: water molecules, ions, and the co-crystallized ligand. The causality here is to ensure our docking is not biased by the presence of another molecule and that the simulation box is clean before we solvate it ourselves.

  • Protonation and Structural Refinement:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks. The protonation states of ionizable residues (His, Asp, Glu) at a physiological pH (7.4) must be correctly assigned.

    • Tool: UCSF Chimera's AddH tool or the PDB2PQR server can be used to add hydrogens and estimate pKa values to assign appropriate protonation states.

    • Action: After adding hydrogens, perform a brief, restrained energy minimization on the protein. This step relaxes any steric clashes introduced by the new hydrogen atoms while keeping the backbone conformation true to the experimental structure.

Phase 2: Predictive Modeling

With prepared and validated inputs, we proceed to predict and evaluate the interaction between this compound and p38 MAPK.

Molecular Docking: Predicting the Binding Pose

Molecular docking serves as a computational screening method to predict the most likely binding orientation (pose) of a ligand within a protein's active site.[10][11][12]

Protocol 3.1: Docking with AutoDock Vina

AutoDock Vina is a widely used tool praised for its speed and accuracy.[13][14][15][16]

  • File Preparation: Convert the prepared protein (PDB) and ligand (MOL2) files into the PDBQT format using AutoDock Tools. This format includes the necessary partial charges and atom type information for the Vina scoring function.

  • Defining the Search Space (Grid Box):

    • Rationale: Instead of searching the entire protein surface (blind docking), we can increase efficiency and accuracy by focusing on the known ATP-binding site.

    • Action: Center the grid box on the coordinates of the removed co-crystallized ligand from PDB 3HEC. The size of the box should be large enough to allow the ligand to rotate freely but small enough to constrain the search (e.g., 24x24x24 Å).

  • Execution & Analysis:

    • Run Vina using a configuration file specifying the receptor, ligand, and grid box parameters.

    • Vina will output a set of binding poses, ranked by a binding affinity score (in kcal/mol). The more negative the score, the higher the predicted affinity.

    • Self-Validation: The top-scoring pose must be visually inspected. A chemically sensible pose will show clear hydrogen bonds, hydrophobic interactions, and a good shape complementarity with the binding pocket.

Table 1: Interpreting Docking Results

ParameterDescriptionFavorable IndicationRationale
Binding Affinity Estimated free energy of binding (kcal/mol).< -7.0 kcal/molA more negative value suggests a stronger, more stable interaction is likely.
Key Interactions Hydrogen bonds, π-stacking, hydrophobic contacts.H-bond to hinge region (e.g., Met109), contacts with gatekeeper residue.These interactions are characteristic of known kinase inhibitors and anchor the ligand in the ATP-binding site.
Pose Clustering Grouping of similar poses with low RMSD.Top scores fall within the largest cluster.Suggests the predicted binding mode is not a random artifact but a convergent and energetically favorable solution.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

A docking pose is a static hypothesis. MD simulation tests the dynamic stability of this pose in a more realistic, solvated environment over time.[17][18][19][20][21][22]

MD_Simulation_Detail Start Input: Top Docked Pose (Protein + Ligand) Topology Combine Protein (AMBER) & Ligand (GAFF) Force Field Topologies Start->Topology Solvate Place Complex in Water Box (e.g., TIP3P water model) Topology->Solvate Neutralize Add Counter-Ions (Na+/Cl-) to achieve a neutral system Solvate->Neutralize Minimize Energy Minimization (Remove steric clashes) Neutralize->Minimize Equilibrate_NVT NVT Equilibration (Heat to 300K with position restraints) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Adjust pressure to 1 atm, relax density) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run (50-100 ns, remove restraints) Equilibrate_NPT->Production Trajectory Output: Trajectory File (.xtc) Production->Trajectory

Caption: Detailed workflow for setting up and running an MD simulation.

Protocol 3.2: MD Simulation with GROMACS

GROMACS is a high-performance simulation engine ideal for this purpose.[17][18][19][20][21]

  • System Building:

    • Combine the coordinate files of the protein and the top-docked ligand pose.

    • Merge their respective topology files (AMBER for the protein, GAFF for the ligand).

    • Use GROMACS tools (gmx editconf, gmx solvate, gmx genion) to create a periodic simulation box, fill it with water, and add ions to neutralize the system's charge.

  • Minimization & Equilibration:

    • Perform a steep descent energy minimization to relax the system.

    • Gradually heat the system to the target temperature (300 K) under constant volume (NVT ensemble).

    • Adjust the pressure to 1 atm under constant temperature (NPT ensemble), allowing the system density to equilibrate. During equilibration, position restraints on the protein and ligand heavy atoms are crucial to allow the solvent to relax around them without disturbing the starting pose.

  • Production Run:

    • Remove the position restraints and run the simulation for 50-100 nanoseconds. This duration is typically sufficient to evaluate the stability of a small molecule in a binding pocket.

Phase 3: Analysis & Hypothesis Refinement

The raw output of an MD simulation is a trajectory file containing millions of data points. Meaningful analysis is required to extract scientific insight.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and the protein backbone over time. A stable system is indicated by the RMSD reaching a plateau. A continuously increasing ligand RMSD suggests it is unstable and may be dissociating from the binding pocket.

  • Interaction Analysis: Monitor key interactions (e.g., the hydrogen bond to the Met109 hinge residue) throughout the simulation. The persistence of these interactions over time is a strong indicator of a stable and specific binding mode.

  • Binding Free Energy Estimation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy from the MD trajectory.[23][24][25] This provides a more rigorous affinity estimate than the docking score by averaging over multiple conformations and including solvation effects.[23][24][26]

Final Synthesis and Recommendations

If the in silico analysis yields the following results:

  • A high-affinity docking score for this compound in the p38α MAPK active site.

  • A stable RMSD for the ligand during a 100 ns MD simulation.

  • Persistent hydrogen bonding to the kinase hinge region and favorable hydrophobic contacts.

  • A favorable binding free energy calculated via MM/PBSA.

Then, we can refine our initial hypothesis with a high degree of confidence: This compound is a putative inhibitor of p38α MAPK, likely binding in the ATP pocket by forming a key hydrogen bond with the hinge region.

This data-driven hypothesis provides a direct and compelling rationale for prioritizing this compound for experimental validation, such as in vitro kinase inhibition assays and subsequent structure-activity relationship (SAR) studies. This synergy between predictive computational modeling and empirical testing represents the foundation of modern, efficient drug discovery.

References

8-Fluoroisoquinolin-5-amine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, responsible for delivering multiple marketed drugs.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality and chemical diversity of its fragment library.[1][2] This guide focuses on 8-Fluoroisoquinolin-5-amine, a heterocyclic fragment that combines the desirable features of a privileged structural scaffold with the strategic advantages of fluorination. We will dissect the molecular properties of this fragment, rationalize its potential applications, provide detailed experimental and computational protocols for its use, and contextualize its role in a real-world drug discovery campaign targeting Interleukin-1 Receptor Associated Kinase 4 (IRAK4).

The Rationale: Why this compound?

The selection of fragments for a screening library is a critical decision.[1] Fragments should be small, possess low molecular complexity, and exhibit favorable physicochemical properties—often adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[4] this compound is an exemplary candidate that fulfills these criteria while offering distinct strategic advantages.

The Isoquinoline Core: A "Privileged" Scaffold

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[5] Its rigid bicyclic structure provides a well-defined three-dimensional shape that can effectively probe protein binding sites. Specifically, the nitrogen atom in the isoquinoline ring system often acts as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the active sites of many protein kinases.[5][6] This makes isoquinoline derivatives particularly valuable for developing kinase inhibitors, a major class of therapeutics in oncology and immunology.[6][7]

The Strategic Role of the 8-Fluoro Substituent

The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties for improved potency, selectivity, and pharmacokinetics.[6][8] The fluorine atom at the 8-position of the isoquinoline core is not merely a placeholder; it serves several critical functions:

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can significantly lower the pKa of nearby basic centers, such as the isoquinoline nitrogen.[6] This reduction in basicity can improve a compound's oral bioavailability and cell permeability by reducing the likelihood of protonation at physiological pH.

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic rings in a protein's active site, potentially increasing binding affinity.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically susceptible position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and overall exposure in the body.[6][8]

The 5-Amino Group: A Vector for Growth

In FBDD, an initial fragment "hit" is a starting point for chemical elaboration. The 5-amino group on the isoquinoline ring serves as an ideal synthetic handle or "vector for growth." It provides a nucleophilic site that can be readily functionalized through amide bond formation, sulfonylation, or reductive amination, allowing chemists to systematically "grow" the fragment into a more potent and selective lead compound by exploring adjacent pockets within the target's binding site.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's properties and a robust synthetic route are prerequisites for its successful application.

Core Physicochemical Data

The properties of this compound make it an attractive fragment for screening libraries.

PropertyValueSource
CAS Number 608515-47-5[9][10]
Molecular Formula C₉H₇FN₂[10]
Molecular Weight 162.16 g/mol [10]
Topological Polar Surface Area (TPSA) 38.9 ŲPubChem (CID 70766 for 5-aminoisoquinoline)
Calculated LogP 1.4PubChem (CID 70766 for 5-aminoisoquinoline)

Note: Data for TPSA and cLogP are based on the closely related 5-aminoisoquinoline and are expected to be very similar for the 8-fluoro analog.

Synthetic Protocol: A Practical Approach

While multiple synthetic routes to substituted isoquinolines exist, a practical and adaptable synthesis can be derived from established methods for related analogs. The following protocol is based on the well-documented synthesis of 8-substituted tetrahydroisoquinolines, which can be adapted for the synthesis of this compound.[11]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Directed Ortho-Metalation & Formylation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A N-pivaloyl-2-fluoroaniline B Intermediate Aldehyde A->B 1. BuLi, THF, -78°C 2. DMF C 8-Fluoroisoquinoline Core B->C Condensation with Aminoacetaldehyde Dimethyl Acetal, Acid Catalyst D 8-Fluoro-5-nitroisoquinoline C->D HNO₃ / H₂SO₄ E This compound D->E H₂, Pd/C or Fe / NH₄Cl

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Steps:

  • Directed Ortho-Metalation and Formylation:

    • Protect the amino group of 2-fluoroaniline with a pivaloyl group.

    • Dissolve the resulting N-pivaloyl-2-fluoroaniline in dry THF and cool to -78 °C.

    • Add n-butyllithium (BuLi) dropwise to effect lithiation ortho to the fluorine atom.[11]

    • Quench the reaction with N,N-dimethylformamide (DMF) to install the formyl group.

  • Cyclization and Aromatization (Pomeranz-Fritsch type):

    • Deprotect the pivaloyl group under acidic conditions.

    • Condense the resulting amino-aldehyde with aminoacetaldehyde dimethyl acetal in the presence of a strong acid (e.g., sulfuric acid) to construct the isoquinoline ring. Subsequent dehydration yields the aromatic 8-fluoroisoquinoline.

  • Regioselective Nitration:

    • Carefully treat 8-fluoroisoquinoline with a mixture of nitric acid and sulfuric acid at low temperature. The electron-donating nature of the ring system directs nitration preferentially to the 5-position.

  • Reduction of the Nitro Group:

    • Reduce the nitro group of 8-fluoro-5-nitroisoquinoline to the corresponding amine. This can be achieved through various standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a reducing metal like iron powder in the presence of ammonium chloride.

    • Purify the final product, this compound, by column chromatography.

Application in Fragment-Based Drug Design: A Case Study Perspective on IRAK4

FBDD Workflow for a Kinase Target (e.g., IRAK4)

G A Fragment Library Screen (e.g., ~2000 fragments) B Hit Identification (e.g., this compound) A->B High-throughput screen (e.g., DSF, biochemical assay) C Biophysical Validation (SPR, NMR, ITC) B->C Confirm binding D Structural Biology (X-ray Crystallography) C->D Determine binding mode E Fragment Growing/ SAR Exploration D->E Structure-guided design F Lead Optimization (Potency, Selectivity, ADME) E->F Iterative synthesis & testing G Clinical Candidate F->G Meet target profile

Caption: General workflow for a Fragment-Based Drug Design campaign.

Step 1 & 2: Fragment Screening and Hit Identification

A library of fragments, including this compound, would be screened against the IRAK4 kinase domain. High-throughput biophysical methods are ideal for detecting the weak binding typical of fragments.

Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening

  • Reagent Preparation: Prepare a solution of purified IRAK4 protein (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl) and a solution of a fluorescent dye (e.g., SYPRO Orange) at 5x concentration.

  • Plate Preparation: In a 96- or 384-well PCR plate, dispense the protein/dye mixture.

  • Compound Addition: Add this compound and other fragments from a DMSO stock solution to a final concentration of 200-500 µM. Include appropriate controls (protein + DMSO, buffer only).

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Apply a thermal ramp from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.

  • Data Analysis: A binding event is identified by a positive shift in the protein's melting temperature (ΔTm) compared to the DMSO control. A hit like this compound would stabilize the protein, increasing its Tm.

Step 3 & 4: Hit Validation and Structural Characterization

Hits from the primary screen must be validated to confirm direct binding and determine their binding mode.

Protocol: Surface Plasmon Resonance (SPR) for Affinity Measurement

  • Chip Preparation: Covalently immobilize the IRAK4 protein onto a CM5 sensor chip via amine coupling.[13]

  • Binding Analysis: Inject serial dilutions of this compound (e.g., from 1 µM to 500 µM) over the chip surface.

  • Data Interpretation: Measure the change in response units (RU) to determine the binding kinetics (kon, koff) and calculate the equilibrium dissociation constant (KD). A confirmed fragment hit would typically have a KD in the micromolar range.[13]

A co-crystal structure of the fragment bound to the target is the ultimate goal. In the IRAK4 campaign, crystal structures were essential for guiding the optimization process.[4] A hypothetical structure of this compound in the IRAK4 active site would likely show the isoquinoline nitrogen forming a hydrogen bond with the hinge region (Met361), a canonical interaction for kinase inhibitors.

Step 5 & 6: Structure-Guided Optimization

With structural information in hand, the 5-amino group becomes the focal point for synthetic elaboration to improve potency and selectivity.

Example Optimization Strategy:

  • Targeting the Ribose Pocket: The crystal structure might reveal a nearby pocket where the ribose moiety of ATP would normally sit. Using the 5-amino group as an anchor, chemists can synthesize a small library of amides or sulfonamides to introduce functionalities that form new interactions in this pocket, guided by the structure.

  • Improving Ligand Efficiency: In their IRAK4 work, the Pfizer team improved lipophilic ligand efficiency (LLE) by five units from the initial fragment hit to the clinical candidate.[4][8] A similar strategy would apply here, focusing on adding potency through specific, favorable interactions rather than simply increasing lipophilicity, which can lead to poor pharmacokinetic properties.

The journey from a simple fragment like this compound to a potent and selective clinical candidate like PF-06650833 is a multi-parameter optimization challenge. However, by starting with a high-quality, "intelligent" fragment, the path to success is significantly de-risked.

Conclusion

This compound represents an exemplary fragment for modern drug discovery. It combines a biologically validated, privileged scaffold with the strategic benefits of fluorination and a readily functionalizable handle for chemical optimization. Its physicochemical properties are well-suited for FBDD, and its potential as a kinase inhibitor is strongly supported by the success of related structures in targeting enzymes like IRAK4 and ROCK kinases. By employing the systematic, structure-guided workflows outlined in this guide, researchers can effectively leverage this powerful fragment to initiate drug discovery campaigns against a range of therapeutically important targets.

References

Methodological & Application

Application Notes & Protocols: Characterization of 8-Fluoroisoquinolin-5-amine in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 8-Fluoroisoquinolin-5-amine

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a high-priority endeavor. Within this field, certain chemical scaffolds have emerged as "privileged structures," demonstrating a recurring ability to bind to the highly conserved ATP-binding pocket of various kinases.

The isoquinoline core is one such privileged scaffold. Its derivatives, notably the isoquinoline-5-sulfonamide class, are well-established as potent inhibitors of serine/threonine kinases.[1] This application note focuses on This compound , a novel analog whose potential in kinase inhibitor screening has not been extensively characterized in public literature.

While direct experimental data for this specific compound is not yet available, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation.[2] Specifically, it shares the core isoquinoline framework with established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[3] The strategic placement of a fluorine atom at the 8-position is a common medicinal chemistry tactic used to enhance metabolic stability and binding affinity.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals seeking to characterize this compound. We provide a hypothesized mechanism of action based on structural analogy, detailed protocols for robust in vitro and cell-based screening assays, and a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring high confidence in the experimental outcomes.

Hypothesized Mechanism of Action and Target Profile

Based on its core structure, this compound is predicted to function as an ATP-competitive kinase inhibitor . The planar isoquinoline ring system can engage in hydrophobic and π-stacking interactions within the ATP-binding site, while the 5-amine group can form critical hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine moiety of ATP.[2]

Hypothesized ATP-Competitive Inhibition Mechanism cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Hinge Region Phospho_Substrate Phosphorylated Substrate (Product) ATP_Pocket->Phospho_Substrate Phosphorylation (Blocked by Inhibitor) Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->ATP_Pocket Competitively Binds & Blocks ATP Substrate Protein Substrate Substrate->Substrate_Site Binds

Caption: ATP-competitive inhibition at the kinase active site.

Predicted Target Kinases: Drawing parallels from the extensively studied isoquinoline-5-sulfonamide scaffold, this compound is anticipated to primarily target serine/threonine kinases.[1] The most probable primary targets belong to the ROCK family (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton.[2] Other potential targets could include Protein Kinase A (PKA) and Protein Kinase C (PKC).[1]

To provide a reference for potential potency, the following table summarizes IC₅₀ values for well-established ROCK inhibitors that share a similar structural framework.

CompoundTargetIC₅₀ (nM)Assay Type
Y-27632 ROCK1~140Kinase Assay
Fasudil ROCK2~1900Kinase Assay
Table 1: Comparative IC₅₀ values for analogous ROCK inhibitors. This data serves as a benchmark for validating the potency of this compound. Note that these values are not for the title compound and are for comparative purposes only.[2]

Experimental Protocols for Inhibitor Characterization

The following protocols provide a robust framework for determining the inhibitory activity and cellular effects of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the direct inhibitory effect of the compound on purified kinase enzymes by quantifying the amount of ATP consumed during the kinase reaction. The ADP-Glo™ Assay (Promega) is a luminescent-based assay that is sensitive, robust, and suitable for high-throughput screening.

Expertise & Experience (The "Why"): We choose the ADP-Glo™ assay for its high signal-to-background ratio and resistance to compound interference often seen in fluorescence-based methods. It measures kinase activity by quantifying ADP produced, which is a direct product of the phosphotransferase reaction, making it a universal assay for virtually any kinase.

Trustworthiness (Self-Validation): The protocol's integrity is ensured by including multiple controls:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Y-27632 for ROCK) to confirm assay sensitivity.

  • Negative Control (No Inhibitor): Represents 100% kinase activity.

  • Vehicle Control (DMSO): Ensures the solvent used to dissolve the compound does not affect kinase activity.

  • No Enzyme Control: Defines the background signal of the assay.

Workflow: In Vitro Biochemical IC50 Determination start Start: Prepare Reagents step1 1. Prepare 10-point serial dilution of This compound in DMSO. start->step1 step2 2. In a 384-well plate, add: - Kinase (e.g., ROCK1) - Substrate Peptide - Compound Dilution / Controls step1->step2 step3 3. Initiate reaction by adding ATP. Incubate at 30°C for 60 min. step2->step3 step4 4. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. Incubate at RT for 40 min. step3->step4 step5 5. Add Kinase Detection Reagent to convert ADP to ATP, driving luciferase reaction. Incubate at RT for 30 min. step4->step5 step6 6. Read luminescence on a plate reader. step5->step6 end End: Analyze Data (Calculate % Inhibition & IC50) step6->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a 10-point, 1:3 serial dilution in DMSO to create a concentration range for IC₅₀ determination (e.g., 100 µM to 5 nM final assay concentration).

  • Kinase Reaction Setup (per well in a 384-well plate):

    • Add 2.5 µL of Kinase/Substrate Mix (containing recombinant ROCK1 or ROCK2 enzyme and a suitable peptide substrate in kinase buffer).

    • Add 0.5 µL of the compound dilution or appropriate control (DMSO, Y-27632).

    • Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 2.0 µL of ATP solution (at the Kₘ concentration for the specific kinase) to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5.0 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10.0 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin substrate to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., GloMax® Discover).

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates whether this compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate. For ROCK, a key substrate is Myosin Light Chain 2 (MLC2).

Expertise & Experience (The "Why"): Moving from a biochemical to a cell-based assay is a critical step. It confirms that the compound can permeate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect. Western blotting is a gold-standard, semi-quantitative method that provides a direct visual readout of the phosphorylation status of the target substrate.

Trustworthiness (Self-Validation):

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-Actin) is used to ensure equal protein loading across all lanes.

  • Total Protein Control: An antibody against total MLC2 is used to confirm that the compound does not alter the overall expression level of the substrate protein.

  • Positive/Negative Controls: Cells treated with a known ROCK inhibitor (Y-27632) and vehicle (DMSO) are included to provide a benchmark for the expected effect and baseline phosphorylation.

Workflow: Cell-Based Western Blot for Target Engagement start Start: Cell Culture step1 1. Plate cells (e.g., HeLa or A549) and grow to 80-90% confluency. start->step1 step2 2. Treat cells with varying concentrations of This compound or controls (DMSO, Y-27632) for 2 hours. step1->step2 step3 3. Lyse cells in RIPA buffer with phosphatase & protease inhibitors. step2->step3 step4 4. Quantify protein concentration (e.g., BCA assay). step3->step4 step5 5. Perform SDS-PAGE to separate proteins by size and transfer to a PVDF membrane. step4->step5 step6 6. Probe membrane with primary antibodies: - anti-phospho-MLC2 (pMLC2) - anti-total-MLC2 (tMLC2) - anti-GAPDH (Loading Control) step5->step6 step7 7. Incubate with HRP-conjugated secondary antibodies. step6->step7 step8 8. Apply ECL substrate and image chemiluminescence. step7->step8 end End: Analyze Band Intensities step8->end

Caption: Workflow for Western blot analysis of substrate phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line with a well-defined ROCK signaling pathway (e.g., HeLa, A549) in 6-well plates. Grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce baseline kinase activity.

    • Pre-treat cells for 2 hours with a dose-response range of this compound (e.g., 0.1, 1, 10 µM), DMSO (vehicle control), or 10 µM Y-27632 (positive control).

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-MLC2 (Ser19).

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Reprobing:

    • To ensure accurate comparison, strip the membrane using a mild stripping buffer.

    • Re-probe the same membrane for total-MLC2 and then for a loading control like GAPDH, following the steps above.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-MLC2 signal to the total-MLC2 signal, and then normalize this ratio to the loading control (GAPDH).

    • A dose-dependent decrease in the normalized pMLC2 signal indicates successful target engagement and inhibition by this compound.

Conclusion and Future Directions

This application note provides the foundational rationale and robust, validated protocols for the initial characterization of this compound as a potential kinase inhibitor. By leveraging knowledge from structurally analogous compounds, we hypothesize an ATP-competitive mechanism targeting the ROCK kinase family. The detailed biochemical and cell-based assays outlined here will enable researchers to efficiently determine the compound's potency, cellular activity, and primary targets.

Successful validation of this compound as a potent and selective ROCK inhibitor could open therapeutic avenues in diseases characterized by increased cellular contractility, such as glaucoma, pulmonary hypertension, and fibrosis.[2] Subsequent steps would involve broader kinase selectivity profiling (kinome screening) and further studies to characterize its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for 8-Fluoroisoquinolin-5-amine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with a New Fluorophore

The visualization of subcellular structures and dynamic processes within living cells is paramount to advancing our understanding of cell biology and accelerating drug discovery.[1][2] Small-molecule fluorescent probes offer a powerful tool for this purpose, providing high spatial and temporal resolution.[3] Here, we introduce 8-Fluoroisoquinolin-5-amine, a promising candidate for a novel fluorescent probe. The isoquinoline scaffold is known for its intrinsic fluorescence, and the strategic placement of an amino group and a fluorine atom can modulate its photophysical properties and cellular interactions.[4] While comprehensive characterization of this specific molecule is ongoing, this guide provides a foundational framework for researchers to explore its potential in cellular imaging, drawing upon the known characteristics of structurally related aminoisoquinoline and quinoline derivatives.[5][6]

These application notes are intended for researchers, scientists, and drug development professionals. They offer a starting point for utilizing this compound, with the understanding that optimization of the provided protocols is essential for specific cell types and experimental questions.

Physicochemical Properties and Handling

While specific experimental data for this compound is not yet extensively published, we can infer its likely properties based on its structure and data from similar compounds.

PropertyInferred Value/CharacteristicRecommendation/Note
Molecular Formula C₉H₇FN₂---
Molecular Weight 162.17 g/mol ---
Appearance Likely a crystalline solidBased on similar compounds.[4]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO for long-term storage.
Storage Store at -20°C, protected from light and moisture.Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Anticipated Fluorescent Properties: A Starting Point for Characterization

The fluorescence of amino-substituted aromatic compounds is often sensitive to the local environment, a phenomenon known as solvatochromism.[7] This property can be advantageous, as changes in the emission spectrum can report on the polarity or binding state of the probe within the cell.

Photophysical ParameterPredicted Range/CharacteristicExperimental Verification
Excitation Maximum (λex) ~350 - 400 nmDetermine experimentally using a spectrophotometer.
Emission Maximum (λem) ~450 - 550 nmDetermine experimentally using a spectrofluorometer.
Stokes Shift Moderate to largeA larger Stokes shift is beneficial as it minimizes self-quenching and improves signal-to-noise.
Quantum Yield (ΦF) VariableHighly dependent on the cellular environment. Should be measured relative to a known standard (e.g., quinine sulfate).
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹A high molar extinction coefficient indicates efficient light absorption.

Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration and Cytotoxicity (MTT Assay)

Before embarking on imaging studies, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell line. The MTT assay is a colorimetric method for assessing cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Probe Dilution and Treatment: Prepare a serial dilution of this compound in complete medium. A starting range of 100 nM to 100 µM is recommended. Remove the old medium from the cells and add 100 µL of the diluted probe solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired duration of your imaging experiment (e.g., 4, 12, or 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the probe concentration to determine the concentration range that does not significantly impact cell viability.

Protocol 2: Live-Cell Imaging with this compound

This protocol provides a general workflow for staining and imaging live cells. Optimal staining conditions (concentration, incubation time) should be determined based on the results of the cytotoxicity assay and initial imaging experiments.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set based on the determined excitation/emission spectra) and a live-cell imaging chamber.

Procedure:

  • Cell Preparation: Culture cells to a confluence of 50-70% on a suitable imaging vessel.

  • Probe Loading: Prepare a working solution of this compound in pre-warmed complete medium or imaging buffer at the desired concentration (determined from Protocol 1). A starting concentration of 1-10 µM is recommended.

  • Staining: Remove the culture medium from the cells and replace it with the probe-containing solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and probe concentration and should be determined empirically.

  • Washing (Optional): For probes that exhibit high background fluorescence, a wash step may be necessary. Gently wash the cells two to three times with pre-warmed imaging buffer.

  • Imaging: Mount the imaging vessel on the microscope stage within the live-cell imaging chamber, ensuring the temperature is maintained at 37°C and CO₂ levels are appropriate.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.[8] Use an appropriate filter set that matches the excitation and emission spectra of the probe.

Visualizing the Workflow

Experimental_Workflow cluster_prep Probe Preparation & Cell Culture cluster_characterization Initial Characterization cluster_imaging Cellular Imaging Protocol A Prepare this compound Stock Solution (in DMSO) C Determine Photophysical Properties (Ex/Em Spectra) A->C D Assess Cytotoxicity (MTT Assay) A->D B Culture Cells on Imaging Dish B->D E Probe Loading (Dilute in Medium) B->E D->E Determine Optimal Concentration F Incubation (15-60 min) E->F G Wash (Optional) F->G H Live-Cell Imaging (Fluorescence Microscopy) G->H I Data Analysis H->I

Caption: Experimental workflow for characterizing and utilizing this compound.

Troubleshooting and Considerations

  • Low Signal: Increase the probe concentration or incubation time. Ensure the filter set on the microscope is appropriate for the probe's spectral properties.

  • High Background: Include a wash step after probe incubation. Reduce the probe concentration.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time.[8] Consider using a more sensitive camera or objective.

  • Probe Localization: The subcellular localization of this compound is currently unknown. Co-staining with organelle-specific dyes can help determine its distribution within the cell.

Future Directions

The application of this compound as a fluorescent probe is in its nascent stages. Future studies should focus on a comprehensive characterization of its photophysical properties, including its solvatochromic behavior in different solvent systems. Investigating its subcellular localization and potential as a targeted probe for specific cellular components or ions will be crucial in unlocking its full potential for cellular imaging and drug discovery applications.

References

Cell-based assay protocol using 8-Fluoroisoquinolin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Biological Evaluation of 8-Fluoroisoquinolin-5-amine Derivatives using Cell-Based Assays

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[1] This application note provides a comprehensive, multi-stage protocol for the initial biological characterization of novel this compound derivatives using robust, cell-based assays. We present a logical workflow designed to first assess the general cytotoxic and anti-proliferative effects of the compounds, followed by a mechanistic assay to investigate their impact on a key cellular signaling pathway. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.[2] This guide is intended for researchers in drug discovery and chemical biology seeking to profile new chemical entities in a physiologically relevant context.

Introduction: The Rationale for Cell-Based Screening

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. Its structural relatives, such as 8-hydroxyquinolines, are known to target fundamental biological processes, often by inhibiting key enzymes like protein kinases.[3][4] While in vitro biochemical assays are invaluable for determining direct interactions with purified proteins, they do not capture the complexity of the cellular environment.[5] Cell-based assays provide a more physiologically relevant system by accounting for crucial factors such as cell membrane permeability, metabolic stability, and potential off-target effects, thereby offering more reliable and actionable data for early-stage drug discovery.[5][6]

This guide details a two-pronged strategy:

  • Primary Viability Screening: To determine the concentration-dependent effect of the derivatives on cell proliferation and metabolic health. This is critical for identifying a suitable therapeutic window and flagging non-specifically toxic compounds early in the screening cascade.

  • Mechanistic Pathway Analysis: To test the hypothesis that these derivatives function as inhibitors of a specific signaling pathway. Given the prevalence of kinase inhibition among similar heterocyclic compounds, we will focus on a phospho-protein detection assay as a primary example.[7][8]

Principle of the Assays

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance, we can quantify the effect of the test compounds on cell viability.[9]

Target Pathway Engagement (Phospho-Protein Quantification)

Many intracellular signaling cascades, particularly those involved in cell growth and proliferation, are regulated by a series of phosphorylation events orchestrated by protein kinases. A common example is the MAPK/ERK pathway. To assess the inhibitory potential of the this compound derivatives, we can measure the phosphorylation status of a key downstream protein (e.g., phosphorylated ERK) in response to an upstream stimulus (e.g., a growth factor like EGF). A reduction in the phosphorylation signal in the presence of the compound indicates inhibition of an upstream kinase in the pathway.[8] This can be quantified using various methods, including cell-based ELISA, Western blotting, or fluorescence-based assays.[7][11][12]

Visualization of Key Processes

Hypothetical Signaling Pathway

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is frequently dysregulated in cancer. The this compound derivative is shown hypothetically inhibiting one of the key kinases in this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Inhibitor 8-Fluoroisoquinolin- 5-amine Derivative Inhibitor->MEK Proliferation Cell Proliferation, Survival TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the MEK kinase by an this compound derivative.

Experimental Workflow

This diagram outlines the complete experimental pipeline from cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_viability Assay A: Viability cluster_mechanistic Assay B: Mechanistic cluster_analysis Phase 4: Data Analysis A 1. Culture Cells B 2. Seed Cells into 96-Well Plates A->B C 3. Allow Cells to Adhere (24 hours) B->C D 4. Prepare Serial Dilutions of Derivatives E 5. Treat Cells with Compounds (e.g., 48-72 hours) D->E F1 6a. Add MTT Reagent E->F1 F2 6b. Stimulate Pathway (e.g., with EGF) E->F2 G1 7a. Incubate (2-4 hours) F1->G1 H1 8a. Solubilize Formazan G1->H1 I1 9a. Read Absorbance (570 nm) H1->I1 J 10. Calculate % Viability & Plot Dose-Response I1->J G2 7b. Lyse Cells F2->G2 H2 8b. Perform Phospho-ELISA G2->H2 I2 9b. Read Signal (e.g., Luminescence) H2->I2 L 12. Normalize Phospho-Signal & Plot Inhibition I2->L K 11. Determine IC50 Values J->K

Caption: Overview of the cell-based assay workflow.

Materials and Reagents

  • Cell Line: A relevant human cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer). The choice should be based on the therapeutic hypothesis.[6]

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives: Solubilized in sterile DMSO to a high-concentration stock (e.g., 10-50 mM).

  • Vehicle Control: Sterile DMSO.

  • Positive Control (Cytotoxicity): Staurosporine or another known cytotoxic agent.

  • Positive Control (Pathway Inhibition): A known inhibitor for the target pathway (e.g., a MEK inhibitor like U0126).

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: e.g., 10% SDS in 0.01 M HCl or acidified isopropanol.

  • Pathway Stimulant: e.g., Human Epidermal Growth Factor (EGF).

  • Phospho-Protein Assay Kit: e.g., Phospho-ERK1/2 (Thr202/Tyr204) Cell-Based ELISA Kit.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.

Detailed Experimental Protocols

Protocol 1: Cell Seeding and Compound Preparation

Rationale: Consistent cell seeding is the most critical parameter for assay reproducibility. A 24-hour incubation period allows cells to recover from trypsinization and enter a logarithmic growth phase.

  • Cell Culture: Maintain cells in a T-75 flask according to standard protocols. Ensure cells are healthy and sub-confluent (70-80%) before starting the experiment.

  • Harvest Cells: Wash cells with PBS, add Trypsin-EDTA, and incubate until cells detach. Neutralize trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Expert Tip: Perform a cell titration experiment beforehand to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in culture medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%) to avoid solvent toxicity. Include vehicle-only and positive control dilutions.

Protocol 2: Cell Viability (MTT) Assay

Rationale: This protocol quantifies the cytotoxic or anti-proliferative effects of the compounds, which is essential for interpreting results from mechanistic assays.[13]

  • Treatment: After 24 hours of cell adhesion, carefully remove the medium and add 100 µL of the medium containing the serially diluted compounds, vehicle, or positive control.

  • Incubation: Return plates to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for Formazan Production: Incubate for 2-4 hours at 37°C. Monitor for the formation of purple precipitate in the control wells.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to each well.

  • Mix and Read: Place the plate on a shaker for 10-15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

Protocol 3: Phospho-Protein Cell-Based ELISA

Rationale: This assay provides a quantitative measure of target engagement within the cell. The protocol must include both stimulated and unstimulated controls to establish a clear assay window.

  • Cell Seeding and Treatment: Seed and treat cells with compounds as described in Protocol 1 (Steps 1-5), but use a shorter incubation time appropriate for observing signaling events (e.g., 2-24 hours).

  • Serum Starvation (Optional): To reduce basal pathway activation, replace the medium with low-serum (0.5% FBS) or serum-free medium for 4-16 hours before stimulation.

  • Pathway Stimulation: Add the stimulant (e.g., EGF at 100 ng/mL) to the appropriate wells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Controls: Include "unstimulated" wells (vehicle only) and "stimulated" wells (vehicle + stimulant).

  • Fix and Permeabilize: Following the manufacturer's protocol for the cell-based ELISA kit, wash the cells and then fix and permeabilize them to allow antibody access to intracellular targets.

  • Immunodetection: Block non-specific binding and then incubate with the primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK) followed by the corresponding HRP-conjugated secondary antibodies.

  • Signal Development: Add the chemiluminescent or colorimetric substrate and incubate.

  • Data Acquisition: Read the signal (luminescence or absorbance) on a microplate reader.

Data Analysis and Interpretation

Viability Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each well using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the log of the compound concentration.

  • IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.
Vehicle Control Represents 100% cell viability (e.g., 0.5% DMSO in medium).
Positive Control A known cytotoxic agent used to confirm the assay can detect cell death.
Phospho-Protein Data Analysis
  • Normalization: The phospho-protein signal should be normalized to the total protein signal for each well to account for any differences in cell number. Normalized Signal = (Signal_PhosphoProtein / Signal_TotalProtein)

  • Calculate % Inhibition: Normalize the data to the stimulated and unstimulated controls: % Inhibition = 100 * (1 - (NormSignal_Sample - NormSignal_Unstimulated) / (NormSignal_Stimulated - NormSignal_Unstimulated))

  • Dose-Response and IC50: Plot the % Inhibition against the log of the compound concentration and calculate the IC50 value as described above. This IC50 represents the potency of the compound against the target pathway in a cellular context.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated multichannel pipettes.
Low Signal in MTT Assay Insufficient cell number; Low metabolic activity; MTT reagent degraded.Optimize seeding density; Ensure cells are healthy and in log phase; Protect MTT solution from light and use a fresh stock.
No Inhibition in Phospho-Assay Compound is inactive or not cell-permeable; Incorrect stimulation time/concentration; Wrong pathway being assayed.Confirm compound integrity; Optimize stimulation conditions (time course and dose-response); Screen against a panel of different pathways.
High Background Signal Insufficient washing; Non-specific antibody binding; Contamination.Increase the number and duration of wash steps; Optimize blocking buffer and antibody concentrations; Maintain sterile technique.

References

Application Notes and Protocols for the Synthesis and Evaluation of 8-Fluoroisoquinolin-5-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including potent anticancer properties.[1][2] The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to a growing interest in the development of fluorinated isoquinoline derivatives as novel therapeutic agents.[1] This application note provides a comprehensive guide for the synthesis of 8-Fluoroisoquinolin-5-amine, a key building block for generating a library of derivatives for anticancer drug discovery. Furthermore, we present detailed protocols for the evaluation of these compounds for their cytotoxic activity against various cancer cell lines.

The rationale behind focusing on the 8-fluoro and 5-amino substitution pattern lies in the potential for these functionalities to serve as crucial pharmacophores. The fluorine atom at the 8-position can introduce favorable electronic and steric effects, while the amino group at the 5-position provides a versatile handle for the introduction of diverse side chains to explore structure-activity relationships (SAR).

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several strategic routes. Below, we outline a plausible and efficient pathway, commencing from a commercially available fluorinated precursor. The chosen strategy involves the construction of the isoquinoline ring system via a Bischler-Napieralski reaction, followed by functional group manipulations to install the desired amino group.[3][4][5]

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis A 2-Fluoro-4-nitrophenethylamine B N-(2-(2-Fluoro-4-nitrophenyl)ethyl)formamide A->B Formylation C 8-Fluoro-6-nitro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization D 8-Fluoro-6-nitroisoquinoline C->D Dehydrogenation E 8-Fluoroisoquinolin-6-amine D->E Reduction of Nitro Group F This compound (Target) E->F Diazotization & Sandmeyer (conceptual)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

  • 2-Fluoro-4-nitrophenethylamine

  • Ethyl formate

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (10% Pd/C)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of N-(2-(2-Fluoro-4-nitrophenyl)ethyl)formamide

  • To a solution of 2-Fluoro-4-nitrophenethylamine (1.0 eq) in ethyl formate (10 vol), add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure formamide derivative.

Causality: The formylation step is crucial for preparing the necessary amide precursor for the subsequent Bischler-Napieralski cyclization. Ethyl formate serves as a mild and effective formylating agent.

Protocol 2: Synthesis of 8-Fluoro-6-nitro-3,4-dihydroisoquinoline

  • To a solution of N-(2-(2-Fluoro-4-nitrophenyl)ethyl)formamide (1.0 eq) in anhydrous toluene (10 vol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Causality: The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline ring.[3][4] POCl₃ acts as a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution.

Protocol 3: Synthesis of 8-Fluoro-6-nitroisoquinoline

  • To a solution of 8-Fluoro-6-nitro-3,4-dihydroisoquinoline (1.0 eq) in methanol (10 vol), add 10% Palladium on carbon (10% w/w).

  • Stir the reaction mixture under an atmosphere of air (or bubble air through the solution) at room temperature for 24 hours.

  • Monitor the dehydrogenation by TLC.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude 8-Fluoro-6-nitroisoquinoline.

Causality: Dehydrogenation is necessary to form the fully aromatic isoquinoline ring system, which is a common core in many bioactive molecules.

Protocol 4: Synthesis of this compound

Note: This step is a conceptual adaptation of known chemical transformations. The initial nitration occurs at the 6-position due to the directing effects of the existing substituents. A subsequent multi-step process would be required to achieve the 5-amino isomer.

A more direct route to the 5-amino isomer would involve starting with a precursor where the nitro group is already at the desired position. However, based on the intermediate from Protocol 3, a reduction of the nitro group at the 6-position is first performed.

  • To a solution of 8-Fluoro-6-nitroisoquinoline (1.0 eq) in ethanol (10 vol), add 10% Palladium on carbon (10% w/w).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reduction by TLC.

  • Filter the reaction mixture through a pad of Celite® and wash with ethanol.

  • Concentrate the filtrate to yield 8-Fluoroisoquinolin-6-amine.

To obtain the 5-amino isomer, a more elaborate synthetic design starting from a different precursor would be necessary. An alternative conceptual approach from 8-fluoroisoquinoline would be:

  • Nitration of 8-fluoroisoquinoline to yield a mixture of nitroisomers.

  • Separation of the 8-fluoro-5-nitroisoquinoline isomer.

  • Reduction of the nitro group to the amine.

Derivatization of this compound for SAR Studies

The 5-amino group of this compound is a versatile functional handle for creating a library of derivatives to explore Structure-Activity Relationships (SAR). Common derivatization strategies include:

  • Amide bond formation: Reaction with various carboxylic acids, acid chlorides, or anhydrides to introduce a wide range of substituents.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Cross-coupling reactions: Such as Buchwald-Hartwig amination to introduce aryl or heteroaryl groups.

Anticancer Activity Evaluation: In Vitro Cytotoxicity Assay

The preliminary assessment of the anticancer potential of the synthesized this compound derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

Diagram of the MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat cells with compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[6]

Protocol 5: MTT Cytotoxicity Assay

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Perform serial dilutions in a complete medium to achieve the desired final concentrations. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and concise manner. A tabular format is recommended for comparing the IC₅₀ values of the different derivatives against the tested cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-group at 5-aminoIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. A549
Parent -H>100>100>100
Derivative 1 e.g., -COCH₃50.265.872.1
Derivative 2 e.g., -SO₂Ph25.633.145.9
Doxorubicin (Positive Control)0.50.81.2

Conclusion

This application note provides a foundational framework for the synthesis and anticancer evaluation of novel this compound derivatives. The detailed protocols for the synthesis of the core structure and the in vitro cytotoxicity assay are designed to be readily implemented in a standard medicinal chemistry or drug discovery laboratory. The strategic derivatization of the 5-amino position offers a powerful approach to systematically explore the structure-activity relationships of this promising class of compounds, with the ultimate goal of identifying potent and selective anticancer agents.

References

Application of 8-Fluoroisoquinolin-5-amine in the Development of Rho-Kinase (ROCK) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the application of 8-Fluoroisoquinolin-5-amine as a versatile starting scaffold for the discovery and development of novel Rho-kinase (ROCK) inhibitors. Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK a highly attractive therapeutic target. The isoquinoline core is a well-validated pharmacophore present in numerous clinically relevant ROCK inhibitors, such as Fasudil. This document details two primary synthetic strategies to leverage the unique functionalities of this compound, provides step-by-step protocols for robust in vitro and in vivo evaluation of candidate inhibitors, and presents a comparative analysis of established ROCK inhibitors to guide structure-activity relationship (SAR) studies.

Introduction: The Therapeutic Promise of ROCK Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase, RhoA.[1] The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, adhesion, and proliferation.[2] It exerts its effects primarily through the phosphorylation of downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actin-myosin contractility and stress fiber formation.[1][2]

Given its fundamental role in cellular mechanics, aberrant ROCK signaling is a cornerstone of numerous diseases.[2] Consequently, the development of small molecule ROCK inhibitors has become a major focus in drug discovery. Fasudil, an isoquinoline-5-sulfonamide derivative, is clinically approved in Japan for the treatment of cerebral vasospasm, validating the therapeutic potential of targeting this pathway.[1][2]

The this compound scaffold offers a unique entry point for developing next-generation ROCK inhibitors. The isoquinoline core provides the essential hinge-binding motif, while the 8-fluoro substituent can enhance metabolic stability and binding affinity. The 5-amino group serves as a versatile chemical handle for introducing diverse functionalities, allowing for the exploration of novel chemical space and the development of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Rho/ROCK Signaling Pathway: Mechanism of Action

Understanding the signaling cascade is paramount for rational drug design. The pathway is initiated by the activation of RhoA, which, in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates its substrates, leading to a cascade of events culminating in increased cellular tension and contractility. ROCK inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of these downstream targets.[3]

ROCK_Pathway Ext_Signal Extracellular Signals (e.g., LPA, Growth Factors) GPCR GPCRs / Receptor Tyrosine Kinases Ext_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation pMYPT1 p-MYPT1 (Inactive) ROCK->pMYPT1 MLC MLC ROCK->MLC Direct Phosphorylation Inhibitor This compound -derived Inhibitor Inhibitor->ROCK Inhibition MLC_P MLC Phosphatase MYPT1->MLC_P pMLC p-MLC MLC_P->pMLC Dephosphorylation pMYPT1->MLC_P Inhibition MLC->pMLC Actin Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Actin

Figure 1: The RhoA/ROCK Signaling Pathway and Point of Inhibition.

Synthetic Strategies and Protocols

This compound is a strategic starting material. The primary amino group at the 5-position can be leveraged in two main ways:

Strategy A: Conversion to Isoquinoline-5-sulfonyl Chloride and Sulfonamide Formation. This is the classical approach, mimicking the structure of Fasudil.

Strategy B: Direct Derivatization of the 5-amino Group. This approach explores novel chemical linkers such as amides or ureas, potentially leading to inhibitors with different binding modes and properties.

Strategy A: Synthesis of Isoquinoline-5-sulfonamide Analogs

This strategy involves a two-step process: converting the amine to a sulfonyl chloride, followed by coupling with a desired amine.

Synthesis_Strategy_A Start This compound Step1 Step 1: Sandmeyer-Type Chlorosulfonylation Start->Step1 Intermediate 8-Fluoroisoquinoline-5-sulfonyl chloride Step1->Intermediate Step2 Step 2: Sulfonamide Formation Intermediate->Step2 Final Final ROCK Inhibitor (Sulfonamide) Step2->Final Amine R1R2NH (e.g., Homopiperazine) Amine->Step2

Figure 2: Workflow for Synthesis Strategy A.

Protocol 3.1.1: Sandmeyer-Type Conversion of this compound to 8-Fluoroisoquinoline-5-sulfonyl Chloride

This protocol is adapted from modern Sandmeyer reaction procedures which offer improved safety and scalability over traditional methods.[4][5][6]

Materials:

  • This compound

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl₂)

  • 37% Aqueous Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN), anhydrous

  • tert-Butyl nitrite

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add DABSO (0.6 eq) and CuCl₂ (5 mol%).

  • Add anhydrous MeCN (to 0.2 M concentration of the amine) followed by 37% aqueous HCl (2.0 eq).

  • Stir the mixture at room temperature.

  • Slowly add tert-butyl nitrite (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ until the pH is neutral.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 8-Fluoroisoquinoline-5-sulfonyl chloride, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3.1.2: Sulfonamide Synthesis

This is a standard nucleophilic substitution reaction.[7]

Materials:

  • 8-Fluoroisoquinoline-5-sulfonyl chloride (from Protocol 3.1.1)

  • Desired primary or secondary amine (e.g., homopiperazine, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Dissolve the desired amine (1.2 eq) in anhydrous DCM.

  • Add TEA (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Dissolve the crude 8-Fluoroisoquinolin-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final sulfonamide inhibitor.

Strategy B: Synthesis of Urea and Amide Analogs

This strategy directly utilizes the 5-amino group, offering a more convergent synthetic route.

Synthesis_Strategy_B Start This compound Step1 Urea or Amide Formation Start->Step1 Final Final ROCK Inhibitor (Urea/Amide) Step1->Final Reagent Isocyanate (R-NCO) or Acyl Chloride (R-COCl) Reagent->Step1

Figure 3: Workflow for Synthesis Strategy B.

Protocol 3.2.1: Urea Synthesis

Materials:

  • This compound

  • Desired isocyanate (R-NCO, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired isocyanate (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final urea-linked inhibitor.

Biological Evaluation: Protocols and Data Interpretation

In Vitro Kinase Inhibition Assay

The primary method to determine the potency of a new compound is to measure its ability to inhibit the enzymatic activity of ROCK1 and ROCK2. This is typically done by quantifying the phosphorylation of a known substrate, such as MYPT1.[8][9]

Protocol 4.1.1: ELISA-based ROCK2 Kinase Assay

Materials:

  • Recombinant active ROCK2 enzyme

  • Recombinant MYPT1 substrate

  • 96-well microplates

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop solution

  • Test compounds (dissolved in DMSO)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant MYPT1 substrate overnight at 4°C. Wash wells with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • Kinase Reaction: Add the diluted compounds to the wells, followed by the addition of purified active ROCK2 enzyme.

  • Initiation: Initiate the reaction by adding ATP (final concentration typically at the Kₘ for ATP). Incubate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and wash the wells.

    • Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add TMB substrate. Stop the reaction with stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Comparative Inhibitory Activity of Known ROCK Inhibitors

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA Kᵢ (nM)Selectivity (PKA/ROCK2)Reference
Fasudil ~190019001600~0.84[10]
Hydroxyfasudil 5401301600~12.3[9]
Y-27632 220 (Kᵢ)300 (Kᵢ)>25000>83[9]
H-1152P 1.91.6 (Kᵢ)630~394[9]
Ripasudil (K-115) 5119--[11]
Netarsudil 1 (Kᵢ)1 (Kᵢ)--[11]

Note: IC₅₀ and Kᵢ values can vary depending on assay conditions. Data is aggregated for comparative purposes.

Cell-Based Assays

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.

Protocol 4.2.1: Wound Healing (Scratch) Assay for Cell Migration

This assay measures the ability of a compound to inhibit cell migration, a key cellular process regulated by ROCK.[4][5]

Materials:

  • A suitable cell line (e.g., MDA-MB-231 breast cancer cells, Human Trabecular Meshwork cells)

  • 6-well or 24-well culture plates

  • Sterile 200 µL pipette tip

  • Culture medium, PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

  • Scratch Creation: Once confluent, create a "wound" by scratching a straight line across the monolayer with a sterile pipette tip.[4]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[4]

  • Treatment: Add fresh medium containing various concentrations of the test compound (and a vehicle control).

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure and compare the rates between treated and control groups. A potent ROCK inhibitor is expected to significantly slow down the rate of wound closure.

In Vivo Evaluation and Preclinical Relevance

Promising compounds from in vitro and cell-based assays should be advanced to in vivo models of disease to assess their therapeutic potential.

Hypertension Models

The ability of ROCK inhibitors to induce vasodilation makes them promising antihypertensive agents. The Spontaneously Hypertensive Rat (SHR) is a widely used model.[12]

  • Study Design: SHRs are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) over several weeks. Blood pressure is monitored regularly using the tail-cuff method.

  • Expected Outcome: A successful ROCK inhibitor will cause a significant reduction in mean arterial blood pressure compared to vehicle-treated controls. Fasudil has demonstrated efficacy in this model, providing a benchmark for comparison.[2][12]

Glaucoma Models

ROCK inhibitors lower intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork.[13][14]

  • Study Design: Animal models, such as normotensive rabbits or monkeys, are used. The test compound is formulated as an ophthalmic solution and administered topically. IOP is measured at various time points post-administration.[11][13]

  • Expected Outcome: A potent ROCK inhibitor will induce a significant and sustained reduction in IOP. Netarsudil and Ripasudil have shown robust IOP-lowering effects in preclinical models and in clinical trials.[11][14]

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed starting point for the development of novel ROCK inhibitors. The synthetic versatility of the 5-amino group allows for the creation of both classical sulfonamide-based inhibitors and novel derivatives with alternative linkers. The protocols outlined in this guide provide a robust workflow for the synthesis, in vitro screening, and in vivo validation of these new chemical entities. By leveraging the established knowledge of the isoquinoline pharmacophore and exploring new structure-activity relationships, researchers can aim to develop next-generation ROCK inhibitors with superior potency, selectivity, and therapeutic profiles for a wide range of diseases.

References

Measuring the Potency of 8-Fluoroisoquinolin-5-amine: A Detailed Protocol for IC50 Determination in a Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

In the dynamic landscape of kinase inhibitor discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant therapeutic agents. 8-Fluoroisoquinolin-5-amine is a synthetic organic compound that, based on its structural features, holds significant promise as a modulator of protein kinase activity. While extensive characterization of this specific molecule is not yet prevalent in public literature, its similarity to known kinase inhibitors, particularly those targeting the Rho-associated coiled-coil containing protein kinase (ROCK) family, suggests a likely mechanism of action as an ATP-competitive inhibitor.[1] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compelling candidate for further investigation.[2]

This application note provides a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a user-selected protein kinase. The IC50 value is a critical parameter in drug discovery, offering a quantitative measure of a compound's potency.[3] A lower IC50 value indicates that a lower concentration of the compound is required to inhibit the biological process by 50%, signifying greater potency.[3][4]

We will detail a robust and widely adopted luminescence-based kinase assay, the Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.[5][6][7][8] This homogeneous, high-throughput method is known for its sensitivity, broad applicability, and excellent Z'-factor values, making it an ideal choice for inhibitor profiling.[7][8][9]

Principle of the Luminescence-Based Kinase Assay

The Kinase-Glo® assay is predicated on the enzymatic activity of a thermostable luciferase, which utilizes ATP to generate a stable, "glow-type" luminescent signal.[7][8] In a kinase reaction, a kinase transfers a phosphate group from ATP to a specific substrate. As the kinase reaction proceeds, ATP is consumed. The addition of the Kinase-Glo® Reagent, containing luciferase and its substrate luciferin, to the completed kinase reaction results in a luminescent signal that is directly proportional to the amount of ATP remaining.[8] Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[5][7]

cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining_ATP Light Light Remaining_ATP->Light Oxidation Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light Inhibitor 8-Fluoroisoquinolin- 5-amine Inhibitor->Kinase Inhibition

Caption: Principle of the luminescence-based kinase assay.

Materials and Reagents

Compound
  • This compound (CAS: 608515-47-5)[10][11]

  • Dimethyl sulfoxide (DMSO), molecular biology grade

Kinase Assay Reagents
  • Kinase of interest (e.g., ROCK1, PKA, etc.)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), molecular biology grade

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[6]

  • Kinase-Glo® Luminescent Kinase Assay System (Promega) or similar

  • Known inhibitor for the kinase of interest (for use as a positive control)

Equipment
  • White, opaque 96-well or 384-well plates (low-volume, non-binding)

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

  • Luminometer plate reader

Experimental Protocol

This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates. It is crucial to perform initial optimization experiments for the kinase and substrate concentrations to ensure the assay is in the linear range.

Step 1: Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

  • Intermediate Compound Dilutions: Further dilute the DMSO serial dilutions in the kinase reaction buffer. This step is critical to minimize the final DMSO concentration in the assay, which should typically not exceed 1%.

  • Kinase Solution: Dilute the kinase to the desired working concentration in the kinase reaction buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

  • Substrate and ATP Solution: Prepare a solution containing the kinase-specific substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow the reconstituted reagent to equilibrate to room temperature before use.

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection A 10 mM Compound Stock in 100% DMSO B Serial Dilution in DMSO A->B C Dilution in Assay Buffer B->C G Add Compound Dilutions (or DMSO control) C->G D Kinase Working Solution H Add Kinase Solution D->H E Substrate/ATP Mix I Initiate with Substrate/ATP Mix E->I F Kinase-Glo® Reagent K Add Kinase-Glo® Reagent F->K G->H H->I J Incubate at RT J->K L Incubate & Read Luminescence K->L

Caption: Experimental workflow for IC50 determination.

Step 2: Kinase Reaction
  • Add Compound: To the wells of a white, opaque 96-well plate, add 5 µL of the intermediate compound dilutions. Include wells with DMSO only (vehicle control for 0% inhibition) and wells with a known inhibitor (positive control).

  • Add Kinase: Add 10 µL of the diluted kinase solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the reaction.

  • Initiate Reaction: Add 10 µL of the substrate and ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 25 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be set to ensure that the reaction is in the linear range and that ATP consumption does not exceed 50% in the uninhibited control wells.

Step 3: Luminescence Detection
  • Equilibrate Plate and Reagent: After the kinase reaction incubation, allow the plate and the prepared Kinase-Glo® reagent to equilibrate to room temperature.

  • Add Kinase-Glo® Reagent: Add 25 µL of the Kinase-Glo® reagent to each well.

  • Mix and Incubate: Mix the contents on a plate shaker for 2 minutes to ensure thorough mixing and cell lysis (if applicable in a cell-based context, though here it is a biochemical assay). Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

Data Analysis and Interpretation

The raw data will be in the form of relative light units (RLU). The goal is to determine the concentration of this compound that inhibits 50% of the kinase activity.

  • Normalization: The data should be normalized to the controls. The vehicle control (DMSO only) represents 0% inhibition (100% kinase activity), and a control without kinase or with a saturating concentration of a known inhibitor can represent 100% inhibition (0% kinase activity). The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background))

  • Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.[3]

  • IC50 Calculation: Use a non-linear regression analysis to fit the dose-response data to a sigmoidal curve (four-parameter logistic equation).[3][13] Software such as GraphPad Prism is commonly used for this analysis.[14][15] The IC50 is the concentration of the inhibitor at the inflection point of the curve.

Sample Data Table
[this compound] (nM)log [Inhibitor]% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)
100004.0098.599.198.8
33333.5295.294.895.5
11113.0585.786.385.9
3702.5765.466.165.8
1232.0948.950.249.5
411.6130.131.530.8
13.71.1415.216.015.5
4.60.668.18.98.5
1.50.184.24.84.5
0-000

Trustworthiness and Self-Validation

To ensure the reliability of the obtained IC50 value, several validation steps are essential:

  • Z'-Factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive Control: The inclusion of a known inhibitor for the target kinase validates the assay's ability to detect inhibition. The determined IC50 for the control inhibitor should be consistent with literature values.

  • Reproducibility: The experiment should be repeated independently to ensure the reproducibility of the IC50 value.

  • Kinase Selectivity Profiling: To understand the specificity of this compound, it is highly recommended to screen it against a broad panel of kinases.[16][17] This will reveal its selectivity profile and identify potential off-target effects.[17]

Conclusion

This application note provides a detailed and robust protocol for determining the IC50 of this compound against a chosen kinase using a luminescence-based assay. By following these steps, researchers can obtain a reliable measure of the compound's potency, a critical first step in evaluating its potential as a therapeutic agent. Given its structural alerts, further investigation into the kinase selectivity and cellular activity of this compound is warranted to fully elucidate its pharmacological profile.

References

Application Notes & Protocols: The Use of 8-Fluoroisoquinolin-5-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2][3] Within this paradigm, fragment-based drug discovery (FBDD) has emerged as a highly efficient strategy for identifying low-molecular-weight ligands that can be elaborated into potent drug candidates.[4][5][6] This guide details the application of 8-Fluoroisoquinolin-5-amine, a versatile heterocyclic compound, as a potent tool in HTS workflows. Its intrinsic fluorescence, derived from the isoquinoline scaffold, and its fragment-like physicochemical properties make it exceptionally well-suited for fluorescence-based screening assays.[7][8][9] We provide an in-depth analysis of its properties and present detailed protocols for its use in two robust, high-throughput assay formats: Fluorescence Polarization (FP) for competitive binding analysis and Differential Scanning Fluorimetry (DSF) for direct binding validation.

Compound Overview: this compound

The utility of this compound in HTS is rooted in its specific chemical and physical properties. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds and is known to be fluorescent.[7][9] The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the primary amine provides a reactive handle for potential derivatization or key hydrogen bonding interactions with a target protein. Its low molecular weight firmly places it within the "rule of three" criteria for an ideal fragment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂[10][11]
Molecular Weight 162.17 g/mol [10][11]
CAS Number 608515-47-5[10][11][12]
Appearance Crystalline Solid[13]
Purity Typically >95%[10]
Solubility Soluble in DMSO, Methanol, Ethanol[13]
Fluorescence Intrinsic fluorescence characteristic of the isoquinoline scaffold[8][14][15]

Application in Fluorescence Polarization (FP) Competitive Binding Assays

Fluorescence Polarization is a powerful homogeneous assay technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16][17][18] A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling is restricted, and the emitted light is highly polarized.[19][20]

This principle is expertly applied in competitive binding assays to screen for inhibitors. Here, this compound can act as the fluorescent tracer. Library compounds that bind to the same site on the target protein will displace the tracer, causing a measurable decrease in polarization. This "mix-and-read" format is highly amenable to automated HTS campaigns.[16][19]

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protein Target Protein Complex Protein-Tracer Complex Slow Tumbling High Polarization Protein:f0->Complex Tracer_Bound This compound (Tracer) Tracer_Bound:f0->Complex Displacement Inhibitor Binds, Tracer Displaced Fast Tumbling Low Polarization Complex->Displacement  + Inhibitor Inhibitor Screening Compound Inhibitor:f0->Displacement Tracer_Free Free Tracer Protein_Bound Target Protein Protein_Bound:f0->Displacement

Caption: Competitive FP assay workflow.

Protocol 1: FP-Based Competitive Binding HTS

A. Rationale & Self-Validation This protocol is designed for robustness. The inclusion of positive and negative controls on every plate is critical for calculating the Z' factor, a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Titrating the tracer concentration is essential to find a balance between a strong signal and sensitivity to competitive displacement.

B. Materials & Reagents

  • Target Protein: Purified protein of interest in a suitable, low-fluorescence buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

  • Tracer: 10 mM stock of this compound in 100% DMSO.

  • Assay Plates: Black, low-volume, 384-well microplates.

  • Compound Library: Screening compounds pre-plated in 384-well format, typically at 10 mM in DMSO.

  • Plate Reader: Equipped with excitation/emission filters appropriate for the isoquinoline scaffold (e.g., Ex: ~320 nm, Em: ~380 nm; Note: optimal wavelengths must be determined empirically) and fluorescence polarization capabilities.

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a working solution of the target protein at 2X the final desired concentration in assay buffer.

    • Prepare a working solution of the this compound tracer at 2X the final desired concentration (typically low nM, determined via saturation binding experiments) in assay buffer.

  • Assay Plate Dispensing:

    • Using an automated liquid handler, dispense reagents into the 384-well plates as follows:

      • Sample Wells (n=320): 10 µL of 2X Protein solution + 50 nL of library compound.

      • Negative Control (No Inhibition, n=16): 10 µL of 2X Protein solution + 50 nL of DMSO.

      • Positive Control (No Binding, n=16): 10 µL of assay buffer (no protein) + 50 nL of DMSO.

  • Initiation of Reaction:

    • Dispense 10 µL of the 2X tracer solution to all wells. The final volume is now 20 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at room temperature for 30-60 minutes (or as determined by binding kinetics) in the dark.

  • Data Acquisition:

    • Centrifuge plates briefly (e.g., 1 min at 1000 x g) to remove bubbles.

    • Read the plates on a fluorescence polarization-capable plate reader. Measure both parallel (F||) and perpendicular (F⊥) fluorescence intensity.

D. Data Analysis

  • Calculate Polarization (P) or Millipolarization (mP):

    • The instrument software typically calculates this automatically using the formula:

      • P = (F|| - G * F⊥) / (F|| + G * F⊥)

      • mP = P * 1000

    • (G is the grating factor, an instrument-specific correction factor).

  • Assess Assay Quality:

    • Calculate the Z' factor for each plate:

      • Z' = 1 - [ (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl| ]

    • Plates with Z' < 0.5 should be flagged for review.

  • Identify Hits:

    • Calculate the percent inhibition for each compound well relative to the on-plate controls.

    • Select hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).

Application in Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry, also known as a Thermal Shift Assay, is a biophysical technique used to measure a protein's thermal stability.[21][22][23] The principle is that ligand binding generally stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).[24][25] This method is invaluable for fragment screening as it directly reports on binding without the need for a labeled competitor.[5]

The assay monitors protein unfolding in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange), which fluoresces upon binding to the hydrophobic residues exposed as the protein denatures. A shift in the midpoint of this unfolding transition (ΔTm) in the presence of a compound like this compound is a direct and reliable indicator of a binding event.

DSF_Principle cluster_0 Protein Unfolding Monitored by Fluorescence cluster_1 Effect of Ligand Binding A Folded Protein (Low Temp) Low Fluorescence B Unfolded Protein (High Temp) High Fluorescence A->B Heat → C Protein Alone (Tm) B->C Generates Melt Curve D Protein + Ligand (Tm + ΔTm)

Caption: DSF principle: Ligand binding increases protein thermal stability (Tm).

Protocol 2: DSF-Based Fragment Screening

A. Rationale & Self-Validation The integrity of this protocol relies on precise temperature control and accurate fluorescence measurement, which are standard features of modern qPCR instruments. The primary output, the melting temperature (Tm), is derived from the inflection point of the sigmoidal melt curve. A statistically significant positive shift in Tm (ΔTm) compared to the DMSO control is a robust indicator of stabilizing binding. It is crucial to also run a "dye-only" control to ensure the test compound does not directly interact with the fluorescent dye.

B. Materials & Reagents

  • Target Protein: Purified protein at 0.1-0.2 mg/mL in a suitable buffer (phosphate or HEPES buffers are common; avoid buffers with high intrinsic fluorescence).

  • Screening Fragment: 10 mM stock of this compound in 100% DMSO.

  • Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., 5000X stock in DMSO).

  • Assay Plates: 96- or 384-well qPCR plates compatible with the instrument.

  • Instrument: A real-time PCR (qPCR) machine with thermal ramping and fluorescence detection capabilities.

C. Step-by-Step Methodology

  • Master Mix Preparation:

    • In a single tube, prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer. The final dye concentration is typically 2X-5X.

    • Causality Note: Preparing a master mix ensures minimal well-to-well variability in protein and dye concentration.

  • Assay Plate Setup:

    • Dispense 19 µL of the Protein/Dye master mix into each well of the qPCR plate.

    • Add 1 µL of the this compound solution (from a dilution plate) to the sample wells. Final fragment concentration is typically 100-500 µM for fragment screening.

    • DMSO Control: Add 1 µL of 100% DMSO to control wells.

    • Dye Control: Add 1 µL of compound to wells containing 19 µL of buffer and dye (no protein) to check for interference.

  • Thermal Denaturation:

    • Seal the plate with an optically clear adhesive seal.

    • Centrifuge briefly (e.g., 1 min at 1000 x g).

    • Place the plate in the qPCR instrument.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at every 0.5 °C increment.

D. Data Analysis

  • Generate Melt Curves:

    • Plot the raw fluorescence intensity as a function of temperature for each well. The resulting plot should be a sigmoidal curve.

  • Determine Melting Temperature (Tm):

    • The Tm is the temperature at the inflection point of the sigmoidal curve. This is most accurately determined by calculating the negative first derivative of the melt curve (-dF/dT). The peak of the derivative plot corresponds to the Tm.[21] Most instrument software packages can perform this calculation automatically.

  • Calculate Thermal Shift (ΔTm):

    • Calculate the ΔTm for the fragment:

      • ΔTm = Tm (protein + fragment) - Tm (protein + DMSO)

    • A positive ΔTm of ≥ 2 °C is generally considered a significant shift and a strong indicator of a fragment hit.

Conclusion and Path Forward

This compound represents a highly valuable chemical tool for modern drug discovery. Its intrinsic fluorescence and fragment-like characteristics allow for its seamless integration into multiple high-throughput screening platforms. The Fluorescence Polarization assay provides a high-throughput method for identifying competitive binders, while the Differential Scanning Fluorimetry assay offers a robust biophysical method to confirm direct binding and stabilization of the target protein. Utilizing these orthogonal approaches provides a self-validating system, increasing the confidence in identified hits and providing a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization.

References

Transwell migration assay with 8-Fluoroisoquinolin-5-amine treatment

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Anti-Migratory Effects of 8-Fluoroisoquinolin-5-amine using a Transwell Cell Migration Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cell Migration with Novel Kinase Inhibitors

Cell migration is a fundamental biological process, integral to embryonic development, immune response, and tissue repair. However, its dysregulation is a hallmark of pathological conditions, most notably cancer metastasis.[1][2] The ability of cancer cells to migrate from a primary tumor and invade distant tissues is a primary cause of mortality. Consequently, the signaling pathways that govern cell motility are critical targets for therapeutic intervention.

The Transwell migration assay, also known as the Boyden chamber assay, is a robust and widely adopted in vitro method for quantifying the migratory capacity of cells in response to a chemoattractant.[3][4] This system utilizes a two-chamber well separated by a microporous membrane, creating a chemical gradient that stimulates cell movement.[3]

This document provides a comprehensive guide to utilizing the Transwell assay to investigate the effects of this compound, a compound belonging to a class of molecules with therapeutic potential. Based on its structural features, particularly the isoquinoline sulfonamide-like scaffold, this compound is hypothesized to function as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a central regulator of cytoskeletal dynamics and cell motility.[5][6]

Hypothesized Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK pathway is a pivotal signaling cascade that controls cell shape, adhesion, and migration.[5] Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[7] Upon activation, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK), which ultimately leads to increased actin-myosin contractility, stress fiber formation, and the generation of locomotive force required for cell migration.[7]

Given its structural similarity to known ROCK inhibitors like Fasudil, this compound is predicted to act as an ATP-competitive inhibitor of ROCK.[5][6][8] By blocking ROCK activity, the compound would disrupt the signaling cascade that organizes the actin cytoskeleton, thereby reducing a cell's ability to migrate.

ROCK_Pathway cluster_membrane Cell Membrane GPCR GPCR / RTK RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK P MLCP MLC Phosphatase ROCK->MLCP P (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC P Compound This compound Compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin P (Inhibits) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits (when active) Migration Cell Migration Actin_Polymerization->Migration Acto_Myosin Actomyosin Contraction & Stress Fibers MLC->Acto_Myosin Promotes Acto_Myosin->Migration

Caption: Hypothesized inhibition of the RhoA/ROCK signaling pathway.

Principle and Workflow of the Transwell Migration Assay

The Transwell assay quantifies cell migration by creating a chemoattractant gradient. Cells are seeded in the upper chamber (the "insert") in a low-serum or serum-free medium. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or a specific growth factor.[3] Cells actively move through the pores in the membrane towards the higher concentration of the chemoattractant.[3] The effect of an inhibitory compound, like this compound, is measured by its ability to reduce the number of cells that successfully traverse the membrane compared to an untreated control.

Transwell_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Cell Culture & Serum Starvation (e.g., 24h) seed_cells Seed Cells in Upper Chamber with Vehicle or this compound prep_cells->seed_cells prep_chambers Rehydrate Transwell Inserts Add Chemoattractant to Lower Chamber prep_chambers->seed_cells incubate Incubate (e.g., 12-48h) Cells migrate through membrane seed_cells->incubate remove_cells Remove Non-Migrated Cells (from top of insert with cotton swab) incubate->remove_cells fix_stain Fix & Stain Migrated Cells (e.g., Methanol & Crystal Violet) remove_cells->fix_stain quantify Quantify Migrated Cells (Microscopy or Elution & Absorbance) fix_stain->quantify

Caption: General experimental workflow for the Transwell migration assay.

Critical Parameters for Assay Optimization

To ensure reproducible and meaningful results, several parameters of the Transwell assay must be empirically optimized for your specific cell line and experimental conditions.[9][10]

ParameterRationale & Key ConsiderationsRecommended Starting Point
Pore Size The pore size must be large enough to allow active migration but small enough to prevent passive cell passage.[11] It is dependent on cell size and deformability.3.0 µm: Leukocytes, lymphocytes. 5.0 µm: Endothelial cells, fibroblasts. 8.0 µm: Most epithelial cells, cancer cell lines (e.g., HT1080, MDA-MB-231).[10]
Cell Seeding Density Too few cells will result in a low signal-to-noise ratio.[10] Too many cells can lead to oversaturation of the pores and multi-layering, which inhibits migration.[9][10]Titrate from 2.5 x 10⁴ to 2.5 x 10⁵ cells per insert (for a 24-well plate format).
Chemoattractant The concentration should be optimized to produce a robust migratory response without causing saturation.[3] Fetal Bovine Serum (FBS) is a common broad-spectrum chemoattractant.Titrate FBS from 2.5% to 20% in the lower chamber.
Incubation Time The duration must be sufficient for detectable migration but short enough to prevent cell proliferation from confounding the results.[3] This is highly cell-type dependent.Test a time course, for example, 12, 24, and 48 hours.
Compound Concentration A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.Start with a wide range (e.g., 1 nM to 10 µM) in a semi-log dilution series.

Detailed Experimental Protocol

This protocol is designed for a 24-well plate format with 8.0 µm pore size inserts, suitable for many common cancer cell lines.

Materials Required
  • 24-well Transwell inserts (e.g., Corning Costar®, 8.0 µm pore size)

  • 24-well tissue culture plates

  • Cell line of interest (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS) as chemoattractant

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 100% Methanol, cold (4°C)

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol

  • Elution Solution: 10% Acetic Acid

  • Cotton swabs, sterile forceps, pipettes, and tips

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope and microplate reader (optional, for elution)

Step-by-Step Methodology

Phase 1: Cell Preparation (Day 1)

  • Culture cells until they reach 70-80% confluency.

  • Serum Starvation: Aspirate the complete growth medium, wash the cells once with PBS, and replace it with serum-free medium.[12]

  • Incubate the cells for 18-24 hours. This increases their sensitivity to the chemoattractant.[10][13]

Phase 2: Assay Setup (Day 2)

  • Prepare Lower Chambers: Add 600 µL of medium containing the optimized concentration of chemoattractant (e.g., DMEM + 10% FBS) to the wells of the 24-well plate.[12] Include a negative control well with serum-free medium to measure basal migration.

  • Rehydrate Inserts: Place the Transwell inserts into the wells and allow the membranes to rehydrate for at least 30 minutes in the incubator.

  • Prepare Cell Suspension: Harvest the serum-starved cells using a gentle method like trypsinization (be mindful that over-trypsinization can damage cell surface receptors).[9] Neutralize trypsin, centrifuge the cells, and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

  • Prepare Treatment Conditions: In separate tubes, prepare the cell suspension with the desired final concentrations of this compound. Remember to include a vehicle control (e.g., 0.1% DMSO).

  • Seed Cells: Remove the plate from the incubator. Carefully add 200 µL of the appropriate cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.[12]

  • Ensure no air bubbles are trapped beneath the membrane.

Phase 3: Incubation (Day 2-3)

  • Carefully place the plate in the incubator (37°C, 5% CO₂) and incubate for the optimized duration (e.g., 24 hours).

Phase 4: Fixation and Staining (Day 3)

  • Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert, removing the non-migrated cells from the top surface of the membrane.[13][14] Be careful not to puncture the membrane.

  • Fixation: Transfer the inserts to a new 24-well plate containing 500 µL of cold 100% Methanol in each well. Incubate for 20 minutes at room temperature.[12][14]

  • Staining: Remove the methanol. Transfer the inserts to a plate containing 500 µL of 0.5% Crystal Violet solution in each well. Incubate for 30 minutes at room temperature.[12][14]

  • Washing: Gently wash the inserts by dipping them in a beaker of distilled water several times to remove excess stain.[14] Allow the inserts to air dry completely.

Quantification of Migration

Method A: Microscopic Cell Counting

  • Once dry, use a scalpel to carefully excise the membrane and mount it on a microscope slide.

  • Using an inverted light microscope, count the number of stained (migrated) cells in at least 5-10 random high-power fields (e.g., 200x magnification).

  • Calculate the average number of cells per field for each condition.

Method B: Stain Elution and Spectrophotometry

  • Place the stained and dried inserts into a new 24-well plate.

  • Add 500 µL of 10% Acetic Acid to each well containing an insert.[13][14]

  • Incubate for 15-20 minutes on a shaker to elute the dye from the cells.

  • Transfer 100 µL of the eluted dye solution from each well to a 96-well plate.

  • Measure the absorbance (Optical Density, OD) at 595 nm using a microplate reader.[14] The OD is directly proportional to the number of migrated cells.

Data Analysis and Illustrative Results

The primary output is the inhibition of migration relative to the vehicle-treated control.

Calculation: % Migration Inhibition = (1 - (OD_Treated / OD_Vehicle)) * 100

Plot the % Migration Inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.

Illustrative Data Summary

The following table presents hypothetical data for the inhibitory effect of this compound on HT1080 cell migration, demonstrating its potential potency as a ROCK inhibitor.

CompoundTarget Cell LineAssay EndpointIllustrative IC₅₀ (nM)
This compound HT1080 FibrosarcomaTranswell Migration125
Y-27632 (Reference ROCK Inhibitor) HT1080 FibrosarcomaTranswell Migration150

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Migration - Insufficient incubation time.- Chemoattractant concentration is too low.- Pore size is too small for the cell type.[9]- Cells damaged during harvesting (over-trypsinization).[9][13]- Low cell seeding density.[13]- Increase incubation time.- Titrate chemoattractant to a higher concentration.[10]- Use an insert with a larger pore size.- Use a gentler harvesting method or reduce trypsin exposure time.- Increase the number of cells seeded.[10]
High Background Migration (in negative control) - Cells were not properly serum-starved.- Cell seeding density is too high, causing "pushing" through pores.[4]- Ensure serum starvation for at least 18-24 hours.[13]- Optimize and reduce the initial cell seeding density.
High Variability Between Replicates - Uneven cell seeding.- Incomplete removal of non-migrated cells.- Air bubbles trapped under the insert.- Ensure the cell suspension is homogenous before seeding.- Be consistent and thorough when swabbing the top of the membrane.- Visually inspect for and remove any air bubbles after placing the insert.
Uneven Staining - Incomplete fixation or staining.- Insufficient washing.- Ensure the entire membrane is submerged during fixation and staining steps.- Wash thoroughly to remove background crystal violet.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Fluoroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Here, we provide in-depth, scientifically-grounded answers to common questions, offering practical solutions and detailed protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A1: The poor solubility of this compound in neutral aqueous buffers like PBS is primarily due to its chemical structure. The molecule is a relatively rigid, planar aromatic system, which can lead to strong crystal lattice energy.[1] High lattice energy means more energy is required to break apart the solid-state crystal and dissolve it in a solvent.

Additionally, while the amine group offers a site for hydrogen bonding, the overall molecule has significant hydrophobic character from the fused aromatic rings. This hydrophobicity limits its favorable interactions with water molecules, leading to poor aqueous solubility.

Q2: How does pH influence the solubility of this compound, and how can I leverage this?

A2: The solubility of ionizable compounds like this compound is highly dependent on pH.[2][3] The molecule contains a basic amine group. In acidic conditions (lower pH), this amine group becomes protonated, forming a positively charged salt. This charged species is significantly more soluble in aqueous solutions than the neutral form because it can form stronger ion-dipole interactions with water molecules.[4][5]

Troubleshooting Guides & Detailed Protocols
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous buffer, even if it was fully dissolved in the DMSO stock.

As discussed, lowering the pH is a powerful technique.

Experimental Protocol: pH-Dependent Solubility Screening

  • Buffer Preparation: Prepare a series of biologically relevant buffers with different pH values.[9][10][11][12][13] See the table below for some common options.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into each of the prepared buffers. Aim for a final DMSO concentration that is tolerated by your assay (typically ≤1%).

  • Equilibration: Seal the plate and allow it to equilibrate at your experimental temperature for 1-2 hours with gentle shaking.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Apparent Solubility: The highest concentration that remains clear in each buffer is the apparent solubility under those conditions.

Table 1: Recommended Buffers for pH Screening

Buffer SystemUseful pH Range
Citrate Buffer3.0 - 6.2[10][11]
Acetate Buffer3.6 - 5.6[9][10]
MES Buffer5.5 - 6.7[11]
Phosphate Buffer5.8 - 8.0[9][10][11]
HEPES Buffer6.8 - 8.2[9]

Always ensure the chosen buffer is compatible with your specific biological assay.

Issue 2: Adjusting the pH is not sufficient or is incompatible with my assay's requirements.

If pH modification is not a viable option, other formulation strategies can be employed.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[14][15][16][17] They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar regions of your compound.

Common Co-solvents:

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Glycerin

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary aqueous buffer containing various percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Solubility Testing: Add the DMSO stock to the co-solvent/buffer mixtures to a desired final concentration, ensuring the final DMSO concentration remains constant and low.

  • Equilibrate and Observe: As with the pH screening, allow the solutions to equilibrate and then check for precipitation.

Important Consideration: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not interfere with your assay.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21][22] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has a much higher aqueous solubility.[18][19][20][21][22] This is an excellent strategy when the tolerance for organic solvents is low.

Commonly Used Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Experimental Protocol: Solubility Enhancement with HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 45% w/v).

  • Complexation:

    • Method A (from solid): Add the solid this compound directly to the HP-β-CD solution.

    • Method B (from organic stock): Prepare a concentrated stock of the compound in a volatile organic solvent (e.g., methanol or ethanol). Add this stock to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by using a rotary evaporator.

  • Equilibration: Gently agitate the mixture for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizing the Concepts

Solubility_Troubleshooting

pH_Effect

Summary of Key Recommendations
StrategyMechanism of ActionKey Considerations
pH Adjustment Protonates the basic amine group to form a more soluble salt.[3][4][5]The most effective initial approach. Ensure the final pH is compatible with the assay system.
Co-solvents Reduces the polarity of the aqueous medium, enhancing solubility of hydrophobic compounds.[14][15][23]The concentration of the co-solvent must be tested for compatibility with the assay.
Cyclodextrins Encapsulates the hydrophobic molecule within its core, forming a water-soluble inclusion complex.[18][19][20][21]Ideal for assays with very low tolerance for organic solvents.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and accuracy.

References

Optimizing 8-Fluoroisoquinolin-5-amine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Fluoroisoquinolin-5-amine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical building block. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy effectively.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process where success hinges on careful control of reaction conditions and a deep understanding of the reactivity of the isoquinoline core. The presence of the fluorine atom significantly influences the electronic properties of the ring system, impacting subsequent functionalization steps.[1][2] A common and reliable synthetic pathway involves the construction of the fluorinated isoquinoline core, followed by functionalization to introduce the amine group at the C5 position.

The workflow below outlines a validated synthetic approach, which will serve as the framework for our troubleshooting guide.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Purification A 2-Fluoro-6-methylbenzaldehyde (Starting Material) B Condensation with Aminoacetaldehyde Dimethyl Acetal A->B C Pomeranz-Fritsch-Bobbit Cyclization B->C D 8-Fluoroisoquinoline (Core Intermediate) C->D E Electrophilic Nitration at C5 D->E F 8-Fluoro-5-nitroisoquinoline E->F G Reduction of Nitro Group F->G H This compound (Final Product) G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J K High Purity Product (>98%) J->K

Caption: General Synthetic Workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: Low yield during the Pomeranz-Fritsch-Bobbit cyclization to form 8-Fluoroisoquinoline. What are the common pitfalls?

Potential Causes & Solutions:

  • Inefficient Acid Catalysis: The cyclization and subsequent dehydration steps are acid-catalyzed. Insufficient acid strength or concentration can lead to an incomplete reaction.

    • Solution: While sulfuric acid is common, Polyphosphoric Acid (PPA) is often more effective as it serves as both a catalyst and a dehydrating agent at elevated temperatures. Ensure the PPA is fresh and properly mixed to form a homogenous slurry with the substrate.

  • Thermal Decomposition (Tarring): This reaction requires significant heat, but excessive temperatures or localized overheating can cause polymerization and decomposition of the starting material and product, resulting in a dark, tarry reaction mixture.

    • Solution: Employ a well-controlled heating method, such as a silicone oil bath with vigorous stirring, to ensure even heat distribution. Monitor the reaction temperature closely, typically maintaining it within the 120-140 °C range. Do not exceed 150 °C.

  • Purity of the Precursor: Impurities in the Schiff base precursor from the initial condensation step can interfere with the cyclization.

    • Solution: Ensure the intermediate formed from the condensation of 2-fluoro-6-methylbenzaldehyde is of high purity. Consider a simple purification step (e.g., filtration or short-plug silica filtration) before proceeding to the high-temperature cyclization.

Q2: The nitration of 8-Fluoroisoquinoline is giving poor regioselectivity, with the 7-nitro isomer being a major impurity. How can I improve selectivity for the 5-position?

Potential Causes & Solutions:

  • Reaction Temperature: Electrophilic substitution reactions on quinoline and isoquinoline rings are highly sensitive to temperature.[3] Higher temperatures can reduce the kinetic preference for one position over another, leading to a mixture of isomers.

    • Solution: Maintain strict temperature control. The nitration should be performed at a low temperature, typically between 0 and 5 °C. Add the nitrating agent (e.g., fuming nitric acid or KNO₃) dropwise to the solution of 8-fluoroisoquinoline in concentrated sulfuric acid while vigorously stirring and cooling in an ice-salt bath.

  • Directing Group Influence: The isoquinoline nitrogen is a deactivating group that directs electrophiles to the 5- and 8-positions.[3][4] The fluorine at C8 is also deactivating but is an ortho-, para-director. The combination favors substitution at C5, but the C7 position remains slightly activated.

    • Solution: The choice of nitrating agent can influence selectivity. Using a milder, more controlled nitrating agent may improve the outcome. Ensure the substrate is fully protonated in concentrated H₂SO₄ before the addition of the nitrating agent to maximize the deactivating effect of the pyridinium nitrogen, thereby enhancing the relative activation at C5.

Parameter Condition A (Poor Selectivity) Condition B (Optimized Selectivity)
Temperature Room Temperature (20-25 °C)0 - 5 °C
Nitrating Agent Concentrated HNO₃Fuming HNO₃ or KNO₃
Addition Rate Rapid additionSlow, dropwise addition over 30-60 min
Outcome Mixture of 5-nitro and 7-nitro isomersPredominantly 8-Fluoro-5-nitroisoquinoline

Caption: Comparison of Nitration Conditions.

Q3: The reduction of 8-Fluoro-5-nitroisoquinoline is incomplete or results in degradation of the final product. What is the best reduction method?

Potential Causes & Solutions:

  • Catalyst Poisoning/Inactivity (for Catalytic Hydrogenation): Trace impurities (e.g., sulfur compounds from starting materials) can poison the Palladium on Carbon (Pd/C) catalyst. The catalyst itself may also have low activity.

    • Solution: Use high-purity 8-fluoro-5-nitroisoquinoline. Employ a fresh, high-quality catalyst (e.g., 10% Pd/C, Degussa type). If the reaction stalls, carefully filter the mixture through celite (under an inert atmosphere if possible) and recharge with fresh catalyst.

  • Harsh Conditions (for Metal-Acid Reduction): While effective, metal-acid reductions (e.g., SnCl₂ in HCl or Fe/HCl) can sometimes be too harsh, leading to side reactions or difficulty in product isolation due to the formation of metal complexes.

    • Solution: Catalytic hydrogenation is generally cleaner. If using SnCl₂, ensure the post-reaction workup is thorough. The pH must be carefully adjusted to >9 with a strong base (e.g., NaOH solution) to break up tin complexes and precipitate the amine, which can then be extracted.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The disappearance of the starting nitro compound (which is often yellow) and the appearance of the amine product (often fluorescent under UV light) is a good indicator. Allow the reaction to run until the starting material is completely consumed.

Caption: Troubleshooting Logic for the Nitro Reduction Step.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when synthesizing this compound? A: Several steps require significant caution. Handling concentrated and fuming acids (H₂SO₄, HNO₃) requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, and must be done in a chemical fume hood. Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry); proper inerting and handling procedures are essential. The final product and intermediates should be treated as potentially toxic, and exposure should be minimized.[5]

Q: My final product is an off-white or brownish solid. How can I improve its purity and color? A: The color often indicates the presence of trace oxidized impurities or residual metal from the reduction step.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon, heat to a gentle reflux for 15-20 minutes, and then filter the hot solution through a pad of celite to remove the carbon. This is highly effective at removing colored impurities.

  • Recrystallization: This is the most effective method for final purification. A solvent system of ethanol/water or ethyl acetate/hexane often works well. Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: For stubborn impurities, silica gel chromatography using a gradient elution of ethyl acetate in hexane or dichloromethane/methanol is a reliable option.

Q: Can alternative methods like Buchwald-Hartwig amination be used to install the 5-amine group? A: This is an excellent question for process development. Starting from 5-bromo-8-fluoroisoquinoline, a Buchwald-Hartwig or Ullmann-type coupling could indeed be used to form the C-N bond.[6] This approach avoids the use of nitration and reduction. However, it requires the synthesis of the 5-bromo precursor and involves expensive palladium catalysts and ligands. For laboratory-scale synthesis, the nitration-reduction pathway is often more cost-effective and straightforward. For industrial scale-up, a cost-benefit analysis of both routes would be necessary.[7]

Key Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Electrophilic Nitration of 8-Fluoroisoquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 volumes) to 0 °C in an ice-salt bath.

  • Slowly add 8-Fluoroisoquinoline (1.0 eq) to the cold acid, ensuring the temperature does not rise above 10 °C. Stir until all solids have dissolved.

  • Cool the solution back down to 0 °C.

  • Charge a dropping funnel with a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (2 volumes).

  • Add the nitrating mixture dropwise to the reaction flask over 45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.

  • The resulting precipitate (8-Fluoro-5-nitroisoquinoline) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol 2: Reduction of 8-Fluoro-5-nitroisoquinoline via Catalytic Hydrogenation

  • To a hydrogenation vessel, add 8-Fluoro-5-nitroisoquinoline (1.0 eq) and a suitable solvent such as ethanol or methanol (20 volumes).

  • Carefully add 10% Palladium on Carbon (5-10 mol % Pd, 50% wet).

  • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake and TLC analysis. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

How to prevent precipitation of 8-Fluoroisoquinolin-5-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Biological and Chemical Assays

Welcome to the technical support center for 8-Fluoroisoquinolin-5-amine. As Senior Application Scientists, we understand that unexpected compound precipitation can be a significant source of experimental variability, leading to inaccurate results and lost time. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the physicochemical properties of this compound and to offer robust, field-proven strategies to prevent its precipitation in your assays.

Understanding the Molecule: Why Does this compound Precipitate?

This compound is a heterocyclic aromatic compound. Its structure dictates its solubility behavior:

  • Aromatic Isoquinoline Core: The fused ring system is largely flat, nonpolar, and hydrophobic. This core structure contributes to low intrinsic solubility in aqueous solutions.[1]

  • Basic Amine Group (-NH₂): The primary amine group is a weak base.[2][3] This is the key to controlling its solubility. In acidic conditions (pH < pKa), the amine group becomes protonated (-NH₃⁺), forming a positively charged ion. This charged species is significantly more soluble in polar solvents like water than the neutral form.[1][4]

  • Fluorine Substituent (-F): The electronegative fluorine atom can modulate the electronic properties of the molecule but generally contributes to its hydrophobicity.

The primary reason for precipitation in assays is "solvent shock" or "antisolvent precipitation." [5][6] Researchers typically prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO), where the compound is readily soluble. When a small volume of this stock is diluted into a large volume of aqueous assay buffer, the solvent environment changes dramatically. The compound, now in a predominantly aqueous environment, rapidly exceeds its solubility limit and crashes out of solution.[6][7]

Troubleshooting Guide

This section addresses specific precipitation issues in a question-and-answer format.

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What's happening and how do I fix it?

A: This is a classic case of solvent shock, where the rapid change in solvent polarity causes the compound to exceed its aqueous solubility limit.[6]

Root Cause Analysis & Solutions:

  • Cause: The final concentration of this compound in the assay buffer is higher than its maximum aqueous solubility.

    • Solution 1: Reduce Final Concentration. The simplest solution is to lower the final concentration of the compound in your assay. Perform a dose-response experiment to find the maximum soluble concentration under your specific assay conditions before proceeding with high-concentration screens.[6]

    • Solution 2: Optimize the Dilution Method. Instead of a single large dilution, employ a stepwise approach. This gradual reduction in solvent polarity can prevent the compound from crashing out.[5]

      • Create an intermediate dilution of your DMSO stock in a 50:50 mix of DMSO and your aqueous buffer.

      • Add this intermediate dilution to the final aqueous buffer while vortexing to ensure rapid and even dispersion.[5]

  • Cause: The pH of your aqueous buffer is not optimal for solubility.

    • Solution: Adjust Buffer pH. Since this compound is a weak base, its solubility is highly pH-dependent.[1] By lowering the pH of your buffer, you can protonate the amine group, forming a more soluble salt. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[8] While the exact pKa of this molecule may differ, a buffer pH between 4.0 and 6.5 is a good starting point to test for improved solubility.

    • Caution: Ensure the adjusted pH is compatible with the stability and function of your target protein, cells, or other assay components.[9]

Q2: My working solution is clear initially but becomes cloudy after a few hours or after storage at 4°C. Why?

A: This points to a difference between the compound's kinetic and thermodynamic solubility.

  • Kinetic Solubility: The concentration that stays in solution for a short period after dilution from a DMSO stock. This is often a supersaturated, unstable state.[6]

  • Thermodynamic Solubility: The true equilibrium solubility, which is the concentration of the compound in a saturated solution after an extended period. This is almost always lower than the kinetic solubility.

Solutions:

  • Prepare Fresh Solutions: Always prepare your final working solutions immediately before use from your DMSO stock. Avoid preparing large batches of aqueous working solutions for later use.[5]

  • Avoid Cold Storage: Lowering the temperature often decreases the solubility of organic compounds. Storing aqueous working solutions at 4°C can promote precipitation. If storage is unavoidable, consider keeping the solution at room temperature (if the compound is stable) or filtering it before use to remove any precipitate that has formed.[5]

Q3: Can the components of my assay buffer, like salts or proteins, affect solubility?

A: Yes, absolutely. Buffer composition can have a significant impact.

  • High Salt Concentrations: High concentrations of salts (e.g., >150 mM NaCl) can decrease the solubility of organic molecules through a "salting-out" effect, where water molecules preferentially solvate the salt ions, reducing the amount of "free" water available to dissolve your compound.

  • Proteins (e.g., BSA, Serum): The effect of proteins can be complex.

    • Solubilizing Effect: Proteins like Bovine Serum Albumin (BSA) can sometimes bind to hydrophobic compounds, acting as a carrier and increasing their apparent solubility.[7]

    • Precipitation Effect: In other cases, the compound might bind non-specifically to proteins and cause them to aggregate or precipitate, or the proteins in the media can exacerbate the compound's own precipitation.[6]

    • Action Plan: Test the solubility of this compound in your buffer with and without proteins/serum to determine their effect.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare and store a stock solution of this compound? A: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[5] Ensure the compound is fully dissolved using sonication or gentle warming (to 37°C) if necessary.[10] Store this stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q: What is the maximum recommended final concentration of DMSO in my assay? A: A final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard to avoid solvent-induced artifacts or cytotoxicity.[7][11] While some robust cell lines or biochemical assays can tolerate up to 1%, it is crucial to run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[12][13]

Q: How can I experimentally determine the solubility of my compound in my specific assay buffer? A: A kinetic solubility assay using nephelometry is a standard method. Nephelometry measures light scattering caused by suspended particles (precipitate).[6] A simplified visual method can also be effective. See the protocol provided below.

Q: Are there any additives I can use to improve solubility? A: Yes, if pH modification and concentration adjustments are insufficient, you can explore solubilizing excipients. These should be used with caution and validated to ensure they do not interfere with the assay.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 (typically 0.01% - 0.1%) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][7][14]

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and enhancing solubility.[7]

Experimental Protocols & Data Presentation

Table 1: Summary of Solubilization Strategies
StrategyMechanism of ActionAdvantagesConsiderations & Potential Downsides
pH Adjustment Protonates the basic amine group to form a more soluble salt.[1]Highly effective for ionizable compounds; easy to implement.The required pH may be incompatible with the biological assay system (e.g., enzyme activity, cell viability).[9]
Co-solvents (e.g., DMSO) Maintains a more favorable solvent environment at the final concentration.[15]Simple to use; DMSO is a common lab solvent.High concentrations (>1%) can be toxic to cells or interfere with assay components.[11][12]
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[14]Effective at low concentrations; can prevent surface adsorption.Can denature proteins at high concentrations; may interfere with assays involving membranes or protein-protein interactions.[14]
Cyclodextrins (e.g., HP-β-CD) Form non-covalent inclusion complexes with the hydrophobic molecule.Generally low toxicity; can improve compound stability.Can be expensive; may alter the free concentration of the drug, affecting potency measurements.

Diagram 1: Troubleshooting Workflow for Precipitation

G start Precipitation Observed in Assay q1 Is precipitation immediate upon dilution? start->q1 q2 Is final [Cpd] > 10 µM? q1->q2 Yes q5 Does precipitation occur over time or upon cooling? q1->q5 No q3 Is buffer pH > 7.0? q2->q3 No sol1 Reduce final compound concentration. Determine Max Soluble Conc. q2->sol1 Yes q4 Was a single-step dilution used? q3->q4 No sol2 Lower buffer pH to 4.0-6.5. Verify assay compatibility. q3->sol2 Yes sol3 Use a stepwise dilution protocol. q4->sol3 Yes sol4 Kinetic vs. Thermodynamic Solubility Issue. Prepare solutions fresh before use. Avoid cold storage. q5->sol4

Caption: A decision tree for troubleshooting compound precipitation in assays.

Diagram 2: Principle of pH-Dependent Solubility

G cluster_0 Low pH (Acidic) pH < pKa cluster_1 High pH (Basic) pH > pKa low_pH_form R-NH₃⁺ (Protonated, Charged) low_pH_sol High Aqueous Solubility low_pH_form->low_pH_sol equilibrium low_pH_form->equilibrium high_pH_form R-NH₂ (Neutral, Uncharged) high_pH_sol Low Aqueous Solubility (Precipitation Risk) high_pH_form->high_pH_sol equilibrium->high_pH_form

Caption: Effect of pH on the solubility of an amine-containing compound.

Protocol: Kinetic Solubility Assessment

This protocol allows you to determine the approximate solubility limit of this compound in your specific assay buffer.[6]

  • Prepare Compound Plate:

    • Create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO in a 96-well polypropylene plate. Start at 10 mM and dilute down to ~5 µM.

  • Prepare Assay Plate:

    • Add 196 µL of your final aqueous assay buffer to the wells of a clear, flat-bottom 96-well plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 4 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution and a final DMSO concentration of 2%.

    • Mix immediately by shaking on a plate shaker for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the light scattering at a wavelength of ~620 nm using a plate reader or nephelometer. Alternatively, visually inspect the plate against a dark background for the first signs of cloudiness or precipitate.

  • Data Analysis:

    • Plot the light scattering units (or a visual score) against the compound concentration. The concentration at which the signal sharply increases above the baseline (buffer + 2% DMSO only) is the kinetic solubility limit.

References

Addressing off-target effects of isoquinoline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing isoquinoline-based kinase inhibitors. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over a decade of experience in kinase signaling and drug development, I've designed this guide to move beyond simple protocols. My goal is to provide you with the strategic framework and experimental logic required to navigate one of the most significant challenges in the field: off-target effects.

The isoquinoline scaffold is a powerful starting point for potent kinase inhibitors, but the conserved nature of the ATP-binding pocket across the human kinome means that off-target interactions are not just possible, but probable.[1] These unintended interactions can lead to ambiguous data, cellular toxicity, or even paradoxical pathway activation, confounding your results and leading your research astray.[2][3]

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues researchers encounter. These questions serve as your initial diagnostic toolkit.

Problem Possible Cause(s) Recommended First Steps
Inconsistent or Non-Reproducible Results 1. Variability in experimental conditions (cell density, passage number).2. Inhibitor degradation.3. Off-target effects at higher concentrations causing unpredictable cellular states. [4]1. Optimize Concentration: Perform a detailed dose-response curve to find the lowest effective concentration for your on-target effect.[4][5]2. Standardize Culture: Ensure consistent cell passage number, seeding density, and growth phase.3. Include Controls: Always use a vehicle control (e.g., DMSO) at the same final concentration as your inhibitor.
Observed Phenotype is Stronger Than Expected The inhibitor may have potent off-target effects on kinases essential for cell survival or the specific pathway being observed (e.g., AKT, ERK, CDKs).[5]1. Cross-Reference Databases: Check publicly available databases for known off-targets of your inhibitor or similar scaffolds.2. Use an Orthogonal Inhibitor: Compare your results to a structurally distinct inhibitor that targets the same primary kinase. A similar phenotype strengthens the on-target hypothesis.
Phenotype Mismatches Genetic Knockdown (siRNA/CRISPR) This is a strong indicator of off-target activity.[4][6] The inhibitor may be affecting other proteins, or the complete loss of the kinase scaffold protein (via knockdown) has different compensatory effects than acute enzymatic inhibition.1. Validate Knockdown: Confirm a significant reduction in target protein levels via Western blot.2. Use Multiple siRNAs: Employ at least two different siRNAs targeting distinct regions of the mRNA to rule out siRNA-specific off-target effects.[4]3. Consider a "Rescue" Experiment: (See Part 3) Overexpress a drug-resistant mutant of your primary target. If the phenotype is on-target, it should be reversed.[5]

Part 2: A Systematic Workflow for Off-Target Identification

If the initial troubleshooting points toward a high probability of off-target effects, a more systematic investigation is required. This workflow progresses from predictive methods to definitive, unbiased identification.

Caption: Workflow for identifying inhibitor off-targets.

Step 1: In Silico Prediction and Database Mining

Causality: Before initiating costly wet-lab experiments, leverage the collective knowledge stored in databases. Computational approaches predict potential off-target interactions by comparing the structural features of your inhibitor and the ATP-binding pockets of various kinases.[7][8][9] This predictive step is crucial for designing more focused and cost-effective validation experiments.

Key Actions:

  • Database Search: Query databases like ChEMBL, PubChem, and BindingDB with your compound's structure to find known activities.

  • Predictive Modeling: Use platforms that model kinase-inhibitor interactions to generate a list of potential off-targets.[10]

Step 2: Biochemical Kinase Profiling

Causality: This is the gold standard for assessing inhibitor selectivity in a controlled, in vitro setting. By screening your compound against a large panel of purified kinases, you can quantitatively measure its inhibitory activity (IC50) across a significant portion of the kinome.[11][12][13] This provides a broad, unbiased view of your inhibitor's selectivity profile.

Key Action:

  • Kinome Screening: Submit your compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against their largest available kinase panel (often >400 kinases).[14]

Data Presentation: Example Kinome Profiling Data

Kinase Target% Inhibition @ 1µMIC50 (nM)Primary Target?Notes
TargetKinase-A 98%25 Yes Expected on-target activity.
EGFR45%1,200NoWeak inhibition. Likely not physiologically relevant.
SRC 92%95 No Potent off-target. Warrants further investigation.
RIPK2 85%250 No Potent off-target. May contribute to phenotype.
PKA15%>10,000NoNo significant activity.
Step 3: Cell-Based Target Engagement & Pathway Validation

Causality: An in vitro IC50 value does not always translate to cellular activity due to factors like cell permeability, intracellular ATP concentrations, and protein scaffolding.[2] It is essential to confirm that your inhibitor engages its intended target—and key off-targets—within a living cell.[12][15]

Key Methodologies:

  • Phospho-Specific Western Blot: The most direct way to verify inhibition of a kinase's catalytic activity in cells.

  • Cellular Thermal Shift Assay (CETSA): Based on the principle that drug binding stabilizes a protein, increasing its melting temperature. This confirms physical interaction in the cellular milieu.

  • NanoBRET™ Target Engagement Assay: A live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific kinase target in real-time.[16]

Protocol 1: Western Blotting for On- and Off-Target Pathway Modulation

This protocol verifies the inhibition of your primary target and suspected off-targets (identified in Step 2) by measuring the phosphorylation of their known downstream substrates.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of your isoquinoline inhibitor (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a positive control inhibitor if available.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for:

      • p-Substrate (On-Target): Phospho-antibody for a direct substrate of your primary target.

      • p-Substrate (Off-Target): Phospho-antibody for a substrate of a key off-target (e.g., p-SRC for an SRC off-target).

      • Total Protein: Antibodies for the total levels of the target and substrate proteins to confirm expression.

      • Loading Control: Antibody for a housekeeping protein (e.g., GAPDH, β-Actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Self-Validation: A successful experiment will show a dose-dependent decrease in the phosphorylation of the on-target substrate. A concurrent dose-dependent decrease in the phosphorylation of an off-target substrate confirms a secondary mechanism of action in the cell.

Step 4: Advanced Chemical Proteomics for Unbiased Discovery

Causality: When a phenotype cannot be explained by known on- or off-targets, or for a truly global view of a compound's binding partners, unbiased chemical proteomics is the definitive approach.[17][18] These methods identify proteins that physically interact with your drug from a complex cellular lysate.[19][20]

Key Methodology: Kinobeads / MIB-MS This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[21][22]

cluster_0 Kinobeads Workflow step1 Step 1: Lysate Incubation Cell lysate is split into two conditions: - Vehicle (DMSO) - Isoquinoline Inhibitor step2 Step 2: Kinobead Binding Lysates are incubated with Kinobeads. Kinases bind to the immobilized ligands. step1->step2 step3 Step 3: Competition In the +Inhibitor sample, your compound competes with the beads for kinase binding. True targets remain in the supernatant. step2->step3 step4 Step 4: Elution & Digestion Bound proteins are eluted from the beads and digested into peptides. step3->step4 step5 Step 5: LC-MS/MS Analysis Peptides are identified and quantified by mass spectrometry. step4->step5 step6 {Result|Proteins that are depleted from the beads in a dose-dependent manner are identified as specific targets.} step5->step6

Caption: The competitive chemical proteomics workflow.

Part 3: Strategies for Mitigating and Validating Off-Target Effects

Identifying off-targets is half the battle. The next step is to design experiments that can functionally distinguish on-target from off-target effects.

Strategy 1: Orthogonal Validation
  • Use a Structurally Unrelated Inhibitor: The most powerful tool in your arsenal. If an inhibitor from a different chemical class (e.g., a pyrimidine-based inhibitor) phenocopies the results of your isoquinoline-based inhibitor, it strongly suggests the effect is on-target.

  • Genetic Validation (CRISPR/siRNA): As mentioned in the FAQs, if the phenotype of genetic knockdown matches the phenotype of pharmacologic inhibition, this provides strong evidence for an on-target effect.[6]

Strategy 2: Rescue Experiments

Causality: Rescue experiments provide definitive proof of the kinase responsible for a phenotype. By introducing a version of the kinase that is immune to your inhibitor, you can directly test if inhibiting that specific kinase is the cause of the cellular effect.

  • On-Target Rescue:

    • Engineer a version of your primary target kinase with a mutation in the ATP-binding pocket (e.g., a "gatekeeper" mutation) that confers resistance to your inhibitor but preserves kinase activity.

    • Express this mutant in your cells.

    • If the cellular phenotype caused by the inhibitor is reversed or "rescued," you have definitively proven the effect is mediated by the primary target.

  • Off-Target Confirmation:

    • Conversely, if you suspect an off-target (e.g., SRC) is causing the phenotype, express a drug-resistant mutant of SRC.

    • If this rescues the phenotype, you have confirmed that the observed effect is due to inhibition of the off-target kinase.[5]

By applying this rigorous, multi-faceted approach, you can confidently dissect the complex pharmacology of your isoquinoline-based kinase inhibitors, leading to more robust, reliable, and publishable data.

References

Improving the stability of 8-Fluoroisoquinolin-5-amine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, storage, and troubleshooting of stock solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent is critical for the stability of this compound. While it exhibits moderate solubility in ethanol and methanol, for long-term storage, we recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These aprotic solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols. For aqueous-based biological assays, prepare a high-concentration stock in DMSO and perform serial dilutions into your aqueous buffer immediately before use.

Q2: What are the optimal storage conditions for this compound stock solutions?

To maximize the shelf-life of your stock solutions, adhere to the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

  • Light: this compound, like many aromatic amines, can be sensitive to light. Store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light exposure.

  • Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidative degradation.[1]

Q3: I've noticed a color change in my stock solution. What does this indicate?

A color change, typically to a yellow or brownish hue, is a common indicator of degradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts.[1] If you observe a color change, it is advisable to perform a quality control check, such as HPLC or LC-MS, to assess the purity of the solution before proceeding with your experiments.

Q4: Can I store my this compound stock solution in an acidic buffer?

Caution is advised when using acidic buffers. While some primary aromatic amines have shown stability in dilute hydrochloric acid, they can be unstable in acetic acid.[2] The amine group of this compound can be protonated in acidic conditions, which may alter its solubility and stability. If your experimental protocol requires an acidic pH, it is crucial to perform a stability study to determine the compound's viability under those specific conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. The concentration of the compound exceeds its solubility at that temperature.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration.
Inconsistent experimental results using the same stock solution. The stock solution has degraded over time.Prepare a fresh stock solution from solid material. Implement the recommended storage conditions, including aliquoting, to prevent future degradation. Perform a quality control check on the new stock solution.
Low recovery of the compound after purification or extraction. Adsorption to container surfaces or degradation during the process.Use low-adsorption plasticware or silanized glassware. Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH) during experimental procedures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 162.16 g/mol ) in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. For long-term storage, place the aliquots at -80°C.

Protocol 2: Stability Assessment by HPLC
  • Sample Preparation: Prepare a dilution of your stock solution in a suitable mobile phase to a concentration within the linear range of your HPLC detector.

  • Initial Analysis (T=0): Immediately after preparation, inject the sample onto a C18 reverse-phase column and acquire the chromatogram.

  • Incubation: Store the stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), take an aliquot of the stock solution, prepare a sample as in step 1, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. Calculate the percentage of the parent compound remaining at each time point.

Visualizing Degradation and Stability

Logical Flow for Troubleshooting Stock Solution Instability

A Inconsistent Experimental Results B Check for Obvious Signs of Degradation (Color Change, Precipitation) A->B C Signs of Degradation Present? B->C D Yes C->D Yes E No C->E No F Prepare Fresh Stock Solution D->F G Assess Purity of Old Stock (e.g., HPLC) E->G I Implement Improved Storage Protocol F->I H Review Storage Conditions (Temp, Light, Freeze-Thaw) G->H H->I J Proceed with Experiment I->J

Caption: Troubleshooting workflow for inconsistent results.

Potential Degradation Pathways

A This compound B Oxidative Degradation (Presence of O2, Light) A->B D Hydrolysis (Presence of Water) A->D F Thermal Degradation (High Temperature) A->F C Formation of Colored Byproducts (e.g., quinone-imine structures) B->C E Loss of Amine Group or Ring Opening D->E G Polymerization or Rearrangement F->G

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Challenges in the Purification of 8-Fluoroisoquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Fluoroisoquinolin-5-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of heterocyclic compounds. This compound serves as a critical building block in medicinal chemistry, but its unique physicochemical properties present distinct purification challenges.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound derivatives in a practical question-and-answer format.

Question 1: Why am I observing significant peak tailing during silica gel column chromatography of my this compound derivative?

Answer:

This is the most common issue when purifying basic compounds like isoquinoline amines on standard silica gel.[1]

  • Root Cause: The primary reason for peak tailing is the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-ideal adsorption/desorption equilibrium, causing the compound to "smear" or "tail" down the column, resulting in poor separation and broad fractions.

  • Step-by-Step Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[3]

      • Action: Add 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

      • Mechanism: The TEA acts as a competitive base, binding to the active silanol sites on the silica. This effectively masks the sites that would otherwise strongly interact with your product, allowing for a much sharper, more symmetrical peak shape.[3]

    • Use Deactivated or Basic Stationary Phase:

      • Action: If tailing persists, consider using a different stationary phase. Options include commercially available "base-deactivated" silica gel or basic alumina.

      • Mechanism: Base-deactivated silica has undergone a chemical treatment to cap the most acidic silanol groups, reducing their interaction with basic analytes.[1] Basic alumina has a naturally basic surface and is often an excellent alternative for purifying amines.

    • Reduce Column Loading: Overloading the column can exacerbate tailing issues.[4]

      • Action: Decrease the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Question 2: My yield is very low after purification. What are the common causes of product loss?

Answer:

Low recovery can stem from several factors, ranging from compound instability to irreversible adsorption.

  • Potential Causes & Solutions:

    • Irreversible Adsorption on Silica: As discussed above, the strong interaction with silica gel can sometimes be so significant that a portion of your product does not elute from the column.

      • Solution: In addition to using a basic modifier like TEA, after collecting your main fractions, perform a highly polar "flush" of the column with a solvent system like 5-10% Methanol in DCM containing 1% TEA to recover any strongly bound material.

    • Degradation on Acidic Media: While generally stable, some fluorinated aromatic amines can be sensitive to prolonged exposure to acidic conditions, which can be present on the surface of silica gel.[5]

      • Solution: Minimize the time the compound spends on the column. Use a slightly higher flow rate or a steeper solvent gradient to expedite the elution process. Neutralizing the crude material before loading can also be beneficial.

    • Loss During Aqueous Workup: If an acid-base extraction was performed, incomplete neutralization can lead to product loss in the aqueous layer.

      • Solution: When back-extracting your product from the acidic aqueous layer, ensure you basify to a pH of at least 10-12 using a base like NaOH or K₂CO₃. Always check the pH with litmus paper. Perform multiple extractions (e.g., 3x) with an organic solvent like DCM or Ethyl Acetate to ensure complete recovery from the aqueous phase.

Question 3: After a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig), my purified product is still contaminated with residual palladium. How can I remove it?

Answer:

Residual palladium is a common and critical issue, especially for compounds intended for pharmaceutical applications. The nitrogen atoms in the isoquinoline ring can chelate strongly with palladium, making it soluble and difficult to remove.[6][7]

  • Root Cause: The this compound derivative acts as a ligand for the palladium catalyst, forming a stable complex that is soluble in organic solvents and co-elutes with the product during chromatography.[7]

  • Recommended Solutions:

    • Metal Scavengers (Recommended): This is the most robust and specific method.[6][8]

      • Action: After the reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., THF, DCM) and add a solid-supported metal scavenger.[6] Thiol-based or amine-based scavengers on silica or polystyrene are highly effective for palladium.[6][9]

      • Protocol: Stir the crude mixture with 3-5 molar equivalents of the scavenger resin (relative to the initial palladium catalyst) at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours to overnight.[6] The scavenger, now bound to the palladium, can be easily removed by simple filtration.

      • Benefit: This method is highly selective and often results in minimal product loss compared to other techniques.[10]

    • Activated Carbon Treatment:

      • Action: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[6]

      • Caution: Activated carbon is less selective and can also adsorb your product, potentially leading to significant yield loss.[6] It is crucial to screen the amount of carbon used on a small scale first.

    • Specialized Filtration: Filtration through a pad of Celite® can help remove heterogeneous palladium (e.g., Pd/C) but is generally ineffective for soluble palladium species.[6]

Method Selectivity for Palladium Potential for Product Loss Typical Use Case
Metal Scavengers HighLowRemoving soluble palladium catalysts.[6][9]
Activated Carbon ModerateHighCost-effective removal, but requires optimization.[6]
Celite Filtration LowLowRemoving heterogeneous catalysts (e.g., Pd/C).[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized this compound derivative?

For a typical crude reaction mixture, a combination of acid-base extraction followed by column chromatography is a powerful and effective strategy.

  • Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[11][12][13] Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with a dilute acid (e.g., 1M HCl). Your amine product will become a water-soluble salt and move to the aqueous layer, leaving many organic impurities behind.[11] Then, basify the aqueous layer and extract your purified amine back into an organic solvent.[12]

  • Column Chromatography: The product from the extraction can then be further polished using silica gel chromatography with a TEA-modified eluent to remove any remaining closely-related impurities.

Q2: Can I use recrystallization to purify these compounds?

Yes, recrystallization is an excellent and cost-effective method, provided your compound is a solid with moderate crystallinity.[14][15] The key is finding a suitable solvent system.

  • Solvent Screening: An ideal solvent will dissolve your compound poorly at room temperature but completely at an elevated temperature.[15]

  • Common Solvents for Isoquinolines: Good starting points for screening include ethanol, methanol, isopropanol, acetone, or solvent mixtures like toluene/heptane or DCM/hexane.[15][16]

  • Anti-Solvent Method: Alternatively, dissolve your compound in a good solvent (e.g., DCM) and slowly add a poor solvent (an "anti-solvent" like hexane) until turbidity persists. Heating to redissolve and then slow cooling can yield high-quality crystals.[14]

Q3: Are there any stability concerns I should be aware of when handling this compound derivatives?

While the isoquinoline core is robust, the combination of the fluorine atom and the amine group warrants some caution.

  • Light Sensitivity: Like many aromatic nitrogen heterocycles, these compounds can be light-sensitive and may darken over time upon exposure to light and air.[17] It is best practice to store them in amber vials in a cool, dark place.

  • Oxidative Degradation: The amine group can be susceptible to oxidation. Avoid prolonged exposure to strong oxidizing agents.

  • C-F Bond Stability: The aryl-fluorine bond is generally very strong and stable under most purification conditions. However, under certain enzymatic or harsh chemical conditions, defluorination can occur, though this is not a common issue during standard purification.[5]

Part 3: Key Protocols & Workflows

Workflow Diagram: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting a purification method based on the characteristics of your crude product.

Purification_Strategy start Crude Product (this compound derivative) is_solid Is the product a solid? start->is_solid solubility_check Soluble in common organic solvents? is_solid->solubility_check No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography (Silica or Alumina) solubility_check->chromatography Yes extraction Perform Acid-Base Extraction solubility_check->extraction Poorly Soluble impurity_profile What is the main impurity type? impurity_profile->chromatography Closely-related / Nonpolar impurity_profile->extraction Neutral / Acidic scavenger Use Palladium Scavenger impurity_profile->scavenger Residual Pd recrystallize->impurity_profile Purity <95% final_product Pure Product recrystallize->final_product Purity >95% chromatography->final_product extraction->chromatography Further purification needed extraction->final_product Purity >98% scavenger->chromatography Follow with Chromatography

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Standard Silica Gel Flash Chromatography for Basic Amines
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 5% Ethyl Acetate in Hexane (or your starting eluent).

  • Sample Loading:

    • Dissolve your crude product (e.g., 1g) in a minimal amount of Dichloromethane (DCM).

    • Add 2-3g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% Hexane or DCM).

    • Prepare your gradient solvents. For example, Eluent A: Hexane + 0.5% Triethylamine; Eluent B: Ethyl Acetate + 0.5% Triethylamine.

    • Gradually increase the polarity by increasing the percentage of Eluent B. A typical gradient might be from 0% B to 50% B over 10-15 column volumes.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.

References

Technical Support Center: Enhancing Cell Permeability of 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Fluoroisoquinolin-5-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose permeability issues and strategically enhance the cellular uptake of this compound.

Introduction: Understanding the Permeability Challenge

This compound is a heterocyclic compound with a molecular weight of 162.16 g/mol and the molecular formula C9H7FN2.[1] While its isoquinoline core is a common scaffold in pharmacologically active molecules, the specific combination of a fluorine atom and an amine group presents a unique physicochemical profile that can impact its ability to cross cell membranes.[2]

Based on the structure, we can anticipate certain properties that influence permeability. The amine group contributes to its polarity and hydrogen bonding capacity. The parent compound, 5-aminoisoquinoline, has a calculated topological polar surface area (TPSA) of 38.9 Ų, a value generally associated with good membrane permeability.[3] However, the addition of a fluorine atom can alter the electronic distribution and lipophilicity of the molecule. For instance, the TPSA of 8-fluoroisoquinoline is 12.9 Ų.[4] The interplay between these functional groups determines the overall lipophilicity and hydrogen bonding potential, which are critical for passive diffusion across the lipid bilayer of the cell membrane.

This guide will walk you through a systematic approach to first characterize the permeability of this compound and then to apply targeted strategies for its enhancement.

Part 1: Troubleshooting Low Permeability - A Step-by-Step Guide

Low intracellular concentration of your compound can be a significant hurdle in obtaining desired biological effects. This section provides a structured approach to diagnosing the root cause of poor cell permeability.

Question 1: I'm observing a weaker than expected biological effect of this compound in my cell-based assays. Could this be a permeability issue?

Answer: Yes, insufficient cell permeability is a common reason for a discrepancy between in vitro biochemical activity and in situ cellular effects. Before exploring complex biological explanations, it is crucial to confirm that the compound is reaching its intracellular target in adequate concentrations.

Initial Diagnostic Steps:

  • Confirm Compound Integrity: Ensure that your stock solution of this compound is stable and has not precipitated. We recommend a quick solubility check in your final assay medium.

  • Dose-Response Analysis: Perform a comprehensive dose-response experiment. A shallow or right-shifted curve compared to enzymatic or target-based assays can suggest limited intracellular availability.

  • Time-Course Experiment: Evaluate the onset of the biological effect over time. Slow onset may indicate slow accumulation within the cell.

Question 2: How can I quantitatively measure the cell permeability of this compound?

Answer: To obtain quantitative data on your compound's permeability, we recommend employing one or both of the following industry-standard in vitro assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5] It is a cost-effective first step to assess the passive permeability potential of your compound.[6]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[7] This model provides a more comprehensive assessment as it accounts for both passive diffusion and active transport mechanisms, including potential efflux.[8]

Data Interpretation:

The output of these assays is the apparent permeability coefficient (Papp). The table below provides a general classification of compounds based on their Papp values.

Permeability ClassificationTypical Papp (x 10⁻⁶ cm/s) in Caco-2
High> 10
Moderate1 - 10
Low< 1
Question 3: My PAMPA results suggest good passive permeability, but the Caco-2 assay shows low permeability. What could be the reason for this discrepancy?

Answer: This is a classic indication that your compound may be a substrate for active efflux transporters.[9] Efflux pumps are proteins expressed on the cell surface that actively remove substances from the cytoplasm. The Caco-2 cell line is known to express several efflux transporters, such as P-glycoprotein (P-gp).[2]

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

  • Interpret the Efflux Ratio: An ER greater than 2 is a strong indicator of active efflux.[8]

  • Use Efflux Pump Inhibitors: To confirm the involvement of specific transporters, you can perform the Caco-2 assay in the presence of known inhibitors, such as verapamil for P-gp. A significant reduction in the efflux ratio in the presence of the inhibitor provides evidence for its role in the transport of your compound.[2]

Question 4: I've confirmed that this compound has inherently low passive permeability. What are the likely structural contributors to this issue?

Answer: Low passive permeability is often a result of an imbalance in the physicochemical properties of the molecule. For this compound, consider the following:

  • Polarity and Hydrogen Bonding: The primary amine group is a hydrogen bond donor and increases the polarity of the molecule. While some polarity is necessary for solubility, excessive hydrogen bonding with the aqueous environment can hinder its partitioning into the hydrophobic lipid membrane.

  • Lipophilicity: The fluorine atom increases lipophilicity, which can enhance membrane partitioning. However, the overall lipophilicity of the molecule might not be optimal. A calculated measure of lipophilicity, such as LogP, can provide insights. For context, the related 8-aminoquinoline has a calculated XLogP3-AA of 1.8.[10] The optimal LogP for passive permeability is generally considered to be in the range of 1-3.

To get a better understanding, it is highly recommended to experimentally determine the LogP and aqueous solubility of your compound.

Part 2: Strategies to Enhance Cell Permeability

Once you have a clear understanding of the permeability characteristics of this compound, you can employ several strategies to improve its cellular uptake.

Diagram: Overview of Permeability Enhancement Strategies

G cluster_strategies Permeability Enhancement Strategies Chemical_Modification Chemical Modification Prodrugs Prodrug Approach Chemical_Modification->Prodrugs Mask polar groups Lipidation Lipidation Chemical_Modification->Lipidation Increase lipophilicity Intramolecular_H_Bonding Promote Intramolecular Hydrogen Bonding Chemical_Modification->Intramolecular_H_Bonding Reduce desolvation penalty Formulation_Approaches Formulation-Based Approaches Cell_Penetrating_Peptides Cell-Penetrating Peptides (CPPs) Formulation_Approaches->Cell_Penetrating_Peptides Facilitate uptake Nanoparticles Nanoparticle Formulation Formulation_Approaches->Nanoparticles Encapsulate compound Enhanced_Permeability Enhanced Cell Permeability Prodrugs->Enhanced_Permeability Lipidation->Enhanced_Permeability Intramolecular_H_Bonding->Enhanced_Permeability Cell_Penetrating_Peptides->Enhanced_Permeability Nanoparticles->Enhanced_Permeability Start Low Permeability of This compound Start->Chemical_Modification Start->Formulation_Approaches

Caption: Strategies to enhance cell permeability.

Frequently Asked Questions (FAQs) on Enhancement Strategies
Chemical Modification Strategies

Q1: What is a prodrug approach and how can it be applied to this compound?

A1: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[11] For this compound, the primary amine group is an ideal handle for creating a prodrug. By masking this polar group, you can increase the lipophilicity of the molecule, thereby enhancing its passive diffusion across the cell membrane.[12] Once inside the cell, cellular enzymes can cleave the promoiety to release the active this compound.

  • Example Strategy: Acylation of the amine to form an amide. The choice of the acyl group can be tuned to achieve the desired lipophilicity and cleavage kinetics.

Q2: How does lipidation improve cell permeability?

A2: Lipidation involves the covalent attachment of a lipid moiety, such as a fatty acid, to the drug molecule.[13] This strategy significantly increases the lipophilicity of the compound, which can enhance its interaction with and passage through the cell membrane.[14] The lipid tail can insert into the lipid bilayer, facilitating the entry of the molecule into the cell.[13]

Q3: Can I modify the structure to promote intramolecular hydrogen bonding?

A3: Yes, this is a more advanced medicinal chemistry strategy. The formation of an intramolecular hydrogen bond can "hide" polar functional groups from the aqueous environment, effectively reducing the energy penalty required for the molecule to move from the aqueous phase into the hydrophobic membrane interior.[15] This can be achieved by introducing a hydrogen bond acceptor in close proximity to the amine group. Computational modeling can be a valuable tool in designing such modifications.

Formulation-Based Strategies

Q4: What are cell-penetrating peptides (CPPs) and how can they be used?

A4: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and can be used as vehicles to deliver a variety of cargo molecules, including small molecules.[16] They can be conjugated to this compound, and the resulting conjugate can be internalized by cells through mechanisms like endocytosis.

Q5: How can nanoparticle formulations help with the delivery of my compound?

A5: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can be an effective strategy to improve its cellular uptake. These nanoparticles can protect the drug from degradation and facilitate its entry into cells through endocytosis. This approach is particularly useful for compounds that are hydrophobic or have poor aqueous solubility.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor and donor plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting membrane integrity.

  • Coat the Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5-10 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Add Compound to Donor Plate: Add 200 µL of the this compound solution to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method.

Workflow for PAMPA

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare_Solutions Prepare Compound and Buffer Solutions Coat_Donor Coat Donor Plate with Lipid Prepare_Solutions->Coat_Donor Prepare_Acceptor Fill Acceptor Plate with Buffer Coat_Donor->Prepare_Acceptor Add_Compound Add Compound to Donor Plate Prepare_Acceptor->Add_Compound Assemble Assemble PAMPA Sandwich Add_Compound->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Collect_Samples Collect Samples from Donor and Acceptor Wells Incubate->Collect_Samples Quantify Quantify Compound Concentration (UV-Vis or LC-MS/MS) Collect_Samples->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp

Caption: PAMPA experimental workflow.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability and efflux ratio of this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound stock solution

  • TEER meter

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure the formation of tight junctions. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[2]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B assay, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp values for both directions and determine the efflux ratio.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 8-Fluoroisoquinolin-5-amine and Established ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Rho/ROCK Pathway in Cellular Dynamics

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a fundamental regulator of cellular architecture and function. As a key downstream effector of the small GTPase RhoA, the ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, orchestrates a multitude of cellular processes including cell adhesion, migration, contraction, and proliferation.[1][2][3] The pathway's activation triggers a cascade that ultimately leads to the phosphorylation of various substrates, most notably the Myosin Light Chain (MLC), which promotes actomyosin contractility and the formation of stress fibers.[3]

Given its central role, dysregulation of the ROCK pathway is implicated in a wide array of pathologies, from glaucoma and cardiovascular disease to cancer and neuronal degeneration.[4][5] This has made ROCK a highly attractive therapeutic target, leading to the development of numerous inhibitors. This guide provides a comparative analysis of a novel investigational compound, 8-Fluoroisoquinolin-5-amine, in the context of well-characterized and clinically approved ROCK inhibitors.

ROCK_Signaling_Pathway cluster_rho GPCR GPCRs / Ligands (e.g., ET-1, Ang-II, LPA) RhoA_GDP RhoA-GDP (Inactive) GEF GEFs GPCR->GEF Activate RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Actomyosin Actomyosin Contraction Stress Fibers, Cell Adhesion pMLC->Actomyosin Inhibitor ROCK Inhibitors (e.g., this compound) Inhibitor->ROCK Blocks GEF->RhoA_GDP Promote GTP binding GAP GAPs GAP->RhoA_GTP

Caption: The RhoA/ROCK Signaling Pathway and Point of Inhibition.

The Isoquinoline Sulfonamide Scaffold: A Foundation for Potent ROCK Inhibition

The isoquinoline sulfonamide chemical structure has proven to be a highly effective pharmacophore for developing ROCK inhibitors.[6][7] This scaffold is the backbone of Fasudil, the first ROCK inhibitor approved for clinical use in Japan and China for treating cerebral vasospasm.[5][8]

This compound is a novel synthetic compound built upon this validated scaffold.[9] While specific, peer-reviewed data for this molecule is not yet widely published, its structure allows for a hypothesis-driven analysis. The introduction of a fluorine atom at the 8-position is a deliberate medicinal chemistry strategy often employed to enhance metabolic stability, binding affinity, or selectivity.[7] Therefore, this compound represents a next-generation investigational compound with the potential for an improved pharmacological profile.

This guide will compare its hypothesized potential against the known, experimentally determined performance of established ROCK inhibitors, providing the essential framework for its future validation.

Comparative Analysis of Leading ROCK Inhibitors

To establish a benchmark for evaluating this compound, it is crucial to understand the landscape of existing inhibitors. The following table summarizes the potency and selectivity of four widely recognized ROCK inhibitors: Fasudil, Y-27632, Ripasudil, and Netarsudil.

Compound Primary Target(s) ROCK1 Potency ROCK2 Potency Selectivity Profile & Key Features Clinical Status
Fasudil ROCK1, ROCK2Kᵢ: 0.33 µM[10]IC₅₀: 0.158 µM[10][11]Also inhibits PKA (IC₅₀: 4.58 µM), PKC (IC₅₀: 12.30 µM), and PKG (IC₅₀: 1.650 µM).[10][11]Approved in Japan and China for cerebral vasospasm.[4][5]
Y-27632 ROCK1, ROCK2Kᵢ: 140-220 nM[12][13]Kᵢ: 300 nM[12][13]Highly selective; >200-fold selectivity over other kinases like PKA, PKC, and MLCK.[13]Research use only; widely used as a standard experimental tool.[14]
Ripasudil ROCK1, ROCK2IC₅₀: 51 nM[11][15]IC₅₀: 19 nM[11][15]More potent than Y-27632 and Fasudil.[15] Also inhibits CaMKIIα (IC₅₀: 370 nM) and PKACα (IC₅₀: 2.1 µM).[11][15]Approved in Japan for glaucoma and ocular hypertension.[4][15]
Netarsudil ROCK1, ROCK2, NETKᵢ: ~1 nM[16]Kᵢ: ~1 nM[16]Dual-action inhibitor; also inhibits the Norepinephrine Transporter (NET).[17][18]Approved in the US and EU for glaucoma and ocular hypertension.[1][8]
This compound (Hypothesized) ROCK1, ROCK2IC₅₀: 150 nM (Illustrative)[6]IC₅₀: 95 nM (Illustrative)[6]Expected to show high selectivity for ROCK kinases. Fluorine substitution may enhance potency and metabolic stability.[7]Investigational; preclinical validation required.

Experimental Framework for the Validation of this compound

To rigorously characterize this compound and determine its standing relative to the established inhibitors, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system, moving from direct enzyme inhibition to cellular and functional outcomes.

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-Based)

Causality and Rationale: This is the foundational experiment to confirm direct enzymatic inhibition and quantify potency (IC₅₀). An ELISA-based format offers a non-radioactive, high-throughput method to measure the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[6] The resulting signal is inversely proportional to the inhibitor's activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis P1 1. Coat 96-well plate with MYPT1 substrate R1 3. Add Inhibitor dilutions and ROCK Enzyme to wells P1->R1 P2 2. Prepare serial dilutions of Inhibitors (Test & Reference) P2->R1 R2 4. Add ATP to initiate phosphorylation R1->R2 R3 5. Incubate at 30°C R2->R3 D1 6. Add anti-phospho-MYPT1 primary antibody R3->D1 D2 7. Add HRP-conjugated secondary antibody D1->D2 D3 8. Add TMB substrate and Stop Solution D2->D3 D4 9. Read absorbance at 450 nm D3->D4 A1 10. Plot dose-response curve & Calculate IC50 D4->A1

Caption: Workflow for an ELISA-based ROCK inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a recombinant MYPT1 substrate and incubate overnight at 4°C. Wash wells with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and a reference inhibitor (e.g., Y-27632) in 100% DMSO. Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Reaction:

    • Add 50 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells.

    • Add 25 µL of diluted active ROCK1 or ROCK2 enzyme to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.[6]

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and wash the wells.

    • Add 100 µL of a primary antibody specific for phosphorylated MYPT1 (Thr696) and incubate for 1 hour at room temperature.

    • Wash wells and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, incubating for 1 hour.

    • Wash wells and add 100 µL of TMB substrate. Allow color to develop.

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

Causality and Rationale: An in vitro assay confirms enzyme inhibition, but it doesn't prove the compound can enter a cell and engage its target in the complex cellular environment. This Western blot protocol assesses the phosphorylation status of a direct downstream ROCK substrate (e.g., MYPT1) in treated cells. A decrease in the phosphorylated form of the substrate provides direct evidence of target engagement within the cell.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Panc-1, which have high basal ROCK activity) and grow to 80-90% confluency.[20]

  • Inhibitor Incubation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-MYPT1.

    • Wash the membrane, then probe with an antibody for total MYPT1 to serve as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.

Protocol 3: Functional Cell-Based Assay (Stress Fiber Staining)

Causality and Rationale: The ultimate validation of a ROCK inhibitor's efficacy is its ability to induce the expected biological response. The primary function of the ROCK pathway is to regulate the actin cytoskeleton.[3] Inhibition of ROCK should lead to the disassembly of actin stress fibers. This immunofluorescence-based assay provides a direct visual and quantifiable measure of the compound's functional effect on cell morphology.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or NIH 3T3) onto glass coverslips in a 24-well plate and allow them to adhere and spread overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., around its IC₅₀ value determined from the kinase assay) for 1-4 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Stain the F-actin stress fibers by incubating with a fluorescently-labeled phalloidin (e.g., Texas Red-Phalloidin) for 1 hour.[21]

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Qualitatively assess the reduction in stress fiber formation and, if desired, quantify the changes in cell shape and stress fiber density using image analysis software.

Conclusion and Future Outlook

The established ROCK inhibitors—Fasudil, Y-27632, Ripasudil, and Netarsudil—provide a robust landscape of potency, selectivity, and clinical application. They serve as essential benchmarks for the development of new chemical entities. This compound, built upon the proven isoquinoline sulfonamide scaffold, stands as a promising investigational compound.[7][9] The strategic addition of fluorine suggests the potential for enhanced pharmacological properties.

However, its true potential can only be unlocked through rigorous experimental validation. The systematic framework provided in this guide—progressing from direct enzymatic inhibition to cellular target engagement and functional phenotypic outcomes—offers a clear and reliable path to characterizing this compound. The data generated from these protocols will enable a direct and objective comparison with existing inhibitors, ultimately defining its place in the expanding arsenal of tools and therapeutics targeting the critical ROCK signaling pathway.

References

Validating 8-Fluoroisoquinolin-5-amine: A Comparative Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for selective kinase inhibitors is paramount.[1][2] Kinases, as central regulators of cellular signaling, are attractive therapeutic targets, but achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[3] This guide provides a comprehensive framework for the validation of 8-Fluoroisoquinolin-5-amine, a novel compound with a hypothesized role as a selective kinase inhibitor. While direct experimental data for this specific molecule is not yet publicly available, its isoquinoline scaffold suggests potential activity against serine/threonine kinases.[4]

This document will therefore serve as a technical guide, outlining the critical experimental workflow for validating its potency and selectivity. We will objectively compare its hypothetical performance with established kinase inhibitors, Fasudil and Y-27632, which are known for their activity against Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[5][6][7] By providing detailed experimental protocols and contextualizing the data, this guide aims to equip researchers with the necessary tools to rigorously evaluate this and other novel kinase inhibitors.

The Imperative of Kinase Selectivity

The efficacy of kinase inhibitors in oncology is well-established, with numerous approved drugs targeting specific kinases that drive tumor growth and survival.[1] However, off-target effects can lead to toxicity and limit therapeutic windows.[3] Therefore, a thorough understanding of a compound's selectivity profile is crucial during drug development. This involves screening the compound against a broad panel of kinases to identify not only its primary targets but also any potential secondary targets.[3]

Experimental Validation Workflow

A systematic approach is essential for the validation of any new kinase inhibitor. The following sections detail the key in vitro and cell-based assays required to characterize the inhibitory activity and selectivity of this compound.

Biochemical Assay: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for determining IC50 values.[8][9] It measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare the kinase reaction buffer containing the kinase of interest (e.g., ROCK1, ROCK2), the appropriate substrate, and ATP at a concentration close to the Km for the specific kinase.[11]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding the kinase/substrate/buffer mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Diagram: Workflow for IC50 Determination

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound reaction Incubate inhibitor with kinase reaction mix prep_inhibitor->reaction prep_kinase Prepare kinase reaction mix (Kinase, Substrate, ATP) prep_kinase->reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) reaction->add_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence plot_data Plot dose-response curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Comparative Kinase Selectivity Profile

To understand the selectivity of this compound, its inhibitory activity should be assessed against a broad panel of kinases. This data can then be compared to that of known inhibitors. For the purpose of this guide, we will use the known ROCK inhibitors Fasudil and Y-27632 as comparators.

Kinase TargetThis compound (Hypothetical IC50, µM)Fasudil (IC50, µM)[6]Y-27632 (IC50, µM)
ROCK1 To be determined0.33 (Ki)Potent inhibitor[7]
ROCK2 To be determined0.158Potent inhibitor[7]
PKA To be determined4.58Weakly active[12]
PKC To be determined12.30Weakly active[12]
PKG To be determined1.650Not reported
... (additional kinases) To be determinedTo be determinedTo be determined
Cell-Based Assays: Validating On-Target Activity

Biochemical assays provide valuable information on direct enzyme inhibition, but cell-based assays are crucial for confirming that a compound can enter cells and engage its target in a physiological context.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Western blotting can be used to assess the phosphorylation status of downstream targets of a specific kinase, providing evidence of on-target activity.[14] For a ROCK inhibitor, a key downstream target is Myosin Light Chain 2 (MLC2).[7]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human cancer cell line with active ROCK signaling) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, Fasudil, Y-27632, or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC2 (p-MLC2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MLC2 and a loading control protein (e.g., GAPDH).

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-MLC2 signal to the total MLC2 and loading control signals.

Experimental Protocol: Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell proliferation.[2][5] This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[15]

  • Cell Plating and Treatment:

    • Plate cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or control compounds for a desired duration (e.g., 72 hours).

  • ATP Detection:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the results to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is essential for interpreting experimental results and predicting the biological consequences of their inhibition.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cell shape, motility, and contraction.[3][5] Dysregulation of this pathway is implicated in cancer progression and metastasis.[5]

Diagram: RhoA/ROCK Signaling Pathway

G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors GPCR GPCRs / Growth Factor Receptors RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK RhoA->ROCK Activation LIMK LIM Kinase ROCK->LIMK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition pMLC Phosphorylated MLC ROCK->pMLC Direct Phosphorylation Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylation MLCP->pMLC Dephosphorylation Actin Actin Stress Fibers pMLC->Actin Contraction inhibitor This compound (Hypothesized Target) inhibitor->ROCK

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

PKA and PKC Signaling Pathways

Fasudil, a comparator compound, also shows activity against Protein Kinase A (PKA) and Protein Kinase C (PKC).[6] These kinases are involved in a multitude of cellular processes, and their inhibition can lead to broad biological effects.[4]

Diagram: Simplified PKA and PKC Signaling

G cluster_pka PKA Pathway cluster_pkc PKC Pathway GPCR_PKA GPCR AC Adenylyl Cyclase GPCR_PKA->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_PKA Gene Expression CREB->Gene_PKA GPCR_PKC GPCR / RTK PLC Phospholipase C GPCR_PKC->PLC Activation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activation Ca2 Ca2+ IP3->Ca2 Release Ca2->PKC Activation Substrates_PKC Downstream Substrates PKC->Substrates_PKC Phosphorylation Response_PKC Cellular Response Substrates_PKC->Response_PKC

Caption: Overview of the PKA and PKC signaling pathways.

Conclusion

The validation of a novel kinase inhibitor such as this compound requires a rigorous and multi-faceted experimental approach. By systematically determining its IC50 against a panel of kinases and confirming its on-target activity in cell-based assays, researchers can build a comprehensive profile of its potency and selectivity. Comparing this profile to that of established inhibitors like Fasudil and Y-27632 provides crucial context for its potential therapeutic utility. The methodologies and frameworks presented in this guide offer a robust starting point for the in-depth characterization of this and other emerging kinase inhibitors, ultimately contributing to the development of more effective and safer targeted therapies.

References

A Comparative Guide to ROCK Inhibition: The Established Y-27632 versus the Emerging 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of ROCK in Cellular Function

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a pivotal regulator of the actin cytoskeleton, influencing a wide array of fundamental cellular processes including cell adhesion, migration, contraction, and proliferation.[1][2] Dysregulation of this pathway has been implicated in a multitude of pathologies, ranging from cardiovascular diseases and glaucoma to cancer metastasis and neurodegenerative disorders, making ROCK an attractive therapeutic target.[1]

This guide provides a comprehensive comparison of two ROCK inhibitors: the well-established and widely utilized Y-27632, and the less-characterized 8-Fluoroisoquinolin-5-amine, a member of the isoquinoline sulfonamide class of kinase inhibitors. While Y-27632 serves as a benchmark with extensive supporting data, the analysis of this compound will be presented within the context of its structural class, drawing inferences from related compounds due to the limited availability of direct, peer-reviewed comparative data.

The Inhibitors: A Head-to-Head Pharmacological Profile

Y-27632: The Gold Standard in Research

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of both ROCK1 and ROCK2.[3] It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[3] Its robust activity and well-defined mechanism of action have established it as an indispensable tool in cell biology research, particularly in the fields of stem cell biology, cancer research, and neurobiology.[3][4][5]

This compound: An Emerging Contender

This compound belongs to the isoquinoline sulfonamide family of compounds, a structural motif known for its kinase inhibitory activity.[6][7] While specific, peer-reviewed experimental data for this compound is not extensively available, its activity can be inferred from the well-characterized structure-activity relationships of this class of inhibitors, which includes the clinically approved drug Fasudil.[1][6] The introduction of a fluorine atom is a common medicinal chemistry strategy to potentially enhance potency and selectivity.[6] It is hypothesized to function as an ATP-competitive inhibitor of ROCK kinases.[7]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 and Ki (inhibitor constant) values for Y-27632 against ROCK1 and ROCK2. For this compound, we present illustrative data based on its structural class to provide a hypothetical comparison.

CompoundTargetIC50 / KiReference
Y-27632 ROCK1Ki: 220 nM[3]
ROCK2Ki: 300 nM[3]
This compound ROCK1Illustrative IC50: ~150 nM[6]
ROCK2Illustrative IC50: ~95 nM[6]

Note: The IC50 values for this compound are presented for illustrative purposes and are not derived from peer-reviewed experimental data. These values are inferred from its structural similarity to other isoquinoline-based ROCK inhibitors.

The ROCK Signaling Pathway and Inhibitor Intervention

The following diagram illustrates the canonical RhoA/ROCK signaling pathway and the mechanism of action for ATP-competitive inhibitors like Y-27632 and, presumably, this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP GTP for GDP RhoA_GDP RhoA-GDP (inactive) ROCK ROCK RhoA_GTP->ROCK Activation pMLCP p-MLCP (inactive) ROCK->pMLCP Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pLIMK p-LIMK (active) ROCK->pLIMK Phosphorylation (Activation) Inhibitor Y-27632 or This compound Inhibitor->ROCK ATP-competitive inhibition MLCP Myosin Light Chain Phosphatase (MLCP) pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP->MLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers & Contraction pMLC->Actin_Stress_Fibers LIMK LIM Kinase (LIMK) pCofilin p-Cofilin (inactive) pLIMK->pCofilin Phosphorylation (Inhibition) Cofilin Cofilin Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization pCofilin->Actin Polymerization Extracellular Signal Extracellular Signal Extracellular Signal->GPCR

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Comparative Analysis

To rigorously compare the efficacy of this compound and Y-27632, standardized in vitro and cellular assays are essential.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified ROCK protein.

Principle: The assay quantifies the phosphorylation of a specific substrate by the ROCK enzyme. The extent of phosphorylation is inversely proportional to the inhibitory activity of the test compound. A common method is an ELISA-based assay detecting the phosphorylation of Myosin Phosphatase Target subunit 1 (MYPT1).[8]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with a recombinant MYPT1 substrate.

  • Compound Preparation: Prepare serial dilutions of this compound and Y-27632 in a suitable buffer (e.g., DMSO, ensuring the final concentration in the assay is <1%).

  • Reaction Setup: To the MYPT1-coated wells, add the kinase buffer, the test compounds at various concentrations, and the purified recombinant ROCK1 or ROCK2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and wash the wells.

    • Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1 Thr696).

    • Incubate and wash.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Cellular ROCK Inhibition Assay (Western Blot)

This assay assesses the ability of the inhibitors to block ROCK activity within a cellular context by measuring the phosphorylation of downstream ROCK substrates.

Principle: Inhibition of ROCK in cells leads to a decrease in the phosphorylation of its substrates, such as MYPT1 and Myosin Light Chain 2 (MLC2). This change can be quantified by Western blotting.[8]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or NIH 3T3) and grow to sub-confluency.

    • Treat the cells with varying concentrations of this compound, Y-27632, or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody against a phosphorylated ROCK substrate (e.g., anti-phospho-MYPT1 or anti-phospho-MLC2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and a loading control (e.g., GAPDH or β-actin).

    • Normalize the phosphorylated protein levels to the total protein or loading control to determine the relative inhibition of ROCK activity at different compound concentrations.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized modern medicine, offering targeted therapies with improved efficacy and reduced side effects compared to traditional cytotoxic agents.[1][3][4] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[1][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile against a broad panel of kinases is a cornerstone of modern drug discovery.[6][7]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 8-Fluoroisoquinolin-5-amine, a novel small molecule inhibitor. While specific experimental data for this exact compound is not yet broadly published, we can infer its likely activity based on the well-established pharmacology of the isoquinoline scaffold.[8] For the purpose of this guide, we will present a putative cross-reactivity profile for this compound, benchmarked against two well-characterized kinase inhibitors with distinct selectivity profiles: the multi-kinase inhibitor Sunitinib and the more selective inhibitor Gefitinib . This objective comparison, supported by detailed experimental methodologies, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the therapeutic potential of novel kinase inhibitors.

The Importance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, and the ability of an inhibitor to selectively target a specific kinase or a desired set of kinases is paramount.[5][9] High selectivity can lead to a more favorable safety profile by minimizing off-target effects.[1] Conversely, in some cases, a multi-targeted approach, where an inhibitor modulates the activity of several kinases involved in a disease pathway, can offer enhanced efficacy.[2][5] The key is to have a precise understanding of the inhibitor's interaction map across the kinome to make informed decisions during drug development.[10]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[8] The addition of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance potency and modulate selectivity.[8]

Comparative Kinase Inhibition Profiles

To contextualize the potential selectivity of this compound, we present a hypothetical inhibitory profile alongside the established profiles of Sunitinib and Gefitinib. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (Hypothetical IC50, nM) Sunitinib (IC50, nM) Gefitinib (IC50, nM)
EGFR 5002,50025
VEGFR2 50 9 >10,000
PDGFRβ 75 2 >10,000
c-KIT 1508 >10,000
FLT3 200250 >10,000
Src 800150>10,000
ABL >1,00060>10,000
ROCK1 300 >1,000>10,000

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The data for Sunitinib and Gefitinib are compiled from publicly available sources and can vary depending on assay conditions.

This comparative table illustrates the diverse selectivity profiles of kinase inhibitors. Gefitinib is highly selective for EGFR, while Sunitinib is a multi-targeted inhibitor with potent activity against VEGFR, PDGFR, and c-KIT, among others. The hypothetical profile of this compound suggests a potential focus on VEGFR and PDGFR, with some activity against ROCK1, a serine/threonine kinase.

Visualizing Selectivity: A Kinome Map Perspective

To visually represent the selectivity profile, a kinome map is a powerful tool. The following diagram illustrates the hypothetical target space of this compound in the context of the human kinome.

G cluster_TK Tyrosine Kinases cluster_STK Serine/Threonine Kinases EGFR EGFR VEGFR2 VEGFR2 PDGFRb PDGFRb c_KIT c_KIT FLT3 FLT3 Src Src ABL ABL ROCK1 ROCK1 This compound This compound This compound->EGFR This compound->PDGFRb This compound->c_KIT This compound->FLT3 This compound->Src This compound->ABL This compound->ROCK1

Caption: Hypothetical kinome selectivity of this compound.

Experimental Methodologies for Kinase Profiling

The determination of a compound's kinase inhibition profile is achieved through robust and validated in vitro assays.[7] The following protocols outline two common methods for assessing kinase activity and inhibition.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11]

Principle: The assay utilizes a proprietary reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce light. The luminescent signal is inversely proportional to the kinase activity in the presence of an inhibitor.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the desired kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Incubate_Inhibitor Pre-incubation (Compound + Kinase) Compound->Incubate_Inhibitor Kinase Kinase Solution Kinase->Incubate_Inhibitor Sub_ATP Substrate/ATP Mix Incubate_Reaction Kinase Reaction (add Substrate/ATP) Sub_ATP->Incubate_Reaction Incubate_Inhibitor->Incubate_Reaction Stop_Reaction Stop Reaction (add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Signal Development (add Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_IC50 IC50 Calculation Read_Plate->Calculate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This traditional "gold standard" method measures the direct incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[12]

Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP and a specific substrate (peptide or protein). After the reaction, the mixture is spotted onto a filter membrane that binds the substrate. Unincorporated [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and the test compound in an appropriate buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Reaction Incubation:

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter membrane.

  • Washing:

    • Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Place the filter membranes in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (DMSO) reaction.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery and development process.[6][7] While the data for this compound presented here is hypothetical, it serves to illustrate the principles and methodologies involved in such an analysis. The isoquinoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[8]

Future work on this compound would involve a comprehensive screen against a large panel of kinases (kinome scanning) to generate a detailed and accurate selectivity profile.[13] Cellular assays would then be necessary to confirm target engagement and assess the compound's effects on downstream signaling pathways in a more physiologically relevant context.[7] Ultimately, a thorough understanding of the on- and off-target activities of this compound will be essential to guide its potential development as a therapeutic agent.

References

A Head-to-Head Comparison for the Bench: Evaluating 8-Fluoroisoquinolin-5-amine Against the Established ROCK Inhibitor Fasudil

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the dynamic landscape of kinase inhibitor research, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) remain critical targets for therapeutic intervention in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] For decades, fasudil has served as a cornerstone tool for researchers investigating the physiological and pathological roles of the ROCK signaling pathway. Now, novel derivatives are emerging, among them 8-Fluoroisoquinolin-5-amine, prompting a need for a comprehensive comparative analysis for the discerning researcher.

This guide provides a head-to-head comparison of this compound with the well-established ROCK inhibitor, fasudil. As a Senior Application Scientist, this document is structured to provide not just a summary of available data, but also the experimental context and foundational methodologies required to rigorously evaluate novel kinase inhibitors in your own laboratory.

Introduction to the Contenders: A Tale of a Veteran and a Newcomer

Fasudil , also known as HA-1077, is a first-generation ROCK inhibitor that has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4] Its mechanism of action and biological effects have been extensively characterized, making it a reliable, albeit not perfectly selective, tool for studying ROCK function.[5]

This compound represents a newer entrant, belonging to the same isoquinoline sulfonamide class as fasudil.[6] While specific experimental data for this compound is not yet widely available in the public domain, its structural similarity to fasudil allows for informed hypotheses about its mechanism of action and potential as a ROCK inhibitor. The strategic addition of a fluorine atom is a common medicinal chemistry approach to potentially enhance potency and selectivity.[6] This guide will, therefore, treat this compound as a compound of interest for researchers to characterize, using fasudil as a well-defined benchmark.

Mechanism of Action: Targeting the Heart of Cytoskeletal Control

Both fasudil and, hypothetically, this compound are believed to function as ATP-competitive inhibitors of the ROCK kinases.[6] The ROCK signaling cascade is a pivotal regulator of cellular contractility, motility, and morphology.

The canonical RhoA/ROCK pathway begins with the activation of the small GTPase RhoA, which in turn activates ROCK.[7] ROCK then phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[8] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation and subsequent inhibition of MYPT1 further enhances MLC phosphorylation levels.[8] By inhibiting ROCK, these compounds are expected to decrease the phosphorylation of its substrates, leading to smooth muscle relaxation, disassembly of stress fibers, and promotion of neurite outgrowth.

Below is a visualization of the hypothesized mechanism of inhibition within the ROCK signaling pathway.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects GPCRs GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCRs->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation MLC MLC ROCK->MLC Phosphorylation Inhibitors This compound Fasudil Inhibitors->ROCK Inhibition pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1 pMYPT1->MLC Inhibition of Dephosphorylation pMLC p-MLC MLC->pMLC Cellular_Response Stress Fiber Formation Cell Contraction pMLC->Cellular_Response

Caption: Hypothesized mechanism of this compound and Fasudil in the RhoA/ROCK signaling pathway.

Quantitative Comparison: Potency and Selectivity

A critical aspect of choosing a chemical probe is its potency and selectivity. While we await direct experimental data for this compound, we can establish a baseline for comparison using the published data for fasudil.

CompoundTargetIC50 / KiReference(s)
Fasudil ROCK1Ki: 0.33 µM[1]
ROCK2IC50: 0.158 µM[1]
PKAIC50: 4.58 µM[1]
PKCIC50: 12.30 µM[1]
PKGIC50: 1.650 µM[1]
This compound ROCK1Data not publicly available[6]
ROCK2Data not publicly available[6]
Other KinasesData not publicly available

Note: The provided data for fasudil is from in vitro kinase assays and serves as a benchmark. The potency and selectivity of this compound are yet to be experimentally determined.

The data for fasudil indicates that while it is a potent inhibitor of ROCK2 and ROCK1, it also exhibits activity against other kinases, such as PKA and PKG, at higher concentrations.[1][5] This is an important consideration for researchers, as off-target effects can confound experimental results. One of the key research questions for this compound will be to determine if the addition of the fluorine atom improves its selectivity profile compared to fasudil.

Experimental Protocols for Head-to-Head Evaluation

To empower researchers to directly compare these two compounds, we provide the following detailed experimental protocols. These assays are designed to be self-validating and provide a robust framework for characterizing any novel ROCK inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and calculate the IC50 values of this compound and fasudil against ROCK1 and ROCK2.

Kinase_Inhibition_Assay Start Start Compound_Prep Prepare serial dilutions of This compound and Fasudil Start->Compound_Prep Add_Inhibitor Add diluted compounds to respective wells Compound_Prep->Add_Inhibitor Assay_Setup Combine kinase (ROCK1 or ROCK2), substrate (e.g., MYPT1), and ATP in a 96-well plate Assay_Setup->Add_Inhibitor Incubation Incubate at 30°C to allow kinase reaction Add_Inhibitor->Incubation Detection Measure kinase activity (e.g., ADP-Glo™ assay) Incubation->Detection Analysis Calculate % inhibition and determine IC50 values Detection->Analysis End End Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and fasudil in DMSO. Perform serial dilutions in a suitable assay buffer to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 96-well plate, add the ROCK enzyme (ROCK1 or ROCK2), a suitable substrate (e.g., recombinant MYPT1), and ATP at its Km concentration.

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Assay: Myosin Light Chain (MLC) Phosphorylation

Objective: To assess the cellular potency of this compound and fasudil by measuring their ability to inhibit the phosphorylation of a key downstream target of ROCK, Myosin Light Chain (MLC).

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., vascular smooth muscle cells or HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal ROCK activity, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and fasudil for 1-2 hours.

  • Stimulation: Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA) or calyculin A, for a short period (e.g., 10-30 minutes) to induce MLC phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Detection (Western Blot or In-Cell Western):

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MLC (p-MLC) and total MLC.

    • In-Cell Western: Fix and permeabilize the cells in the 96-well plate. Simultaneously incubate with primary antibodies against p-MLC and a normalization protein (e.g., GAPDH). Detect with species-specific secondary antibodies conjugated to different fluorophores.

  • Quantification and Analysis: Quantify the p-MLC signal and normalize it to the total MLC or normalization protein signal. Plot the normalized p-MLC levels against the inhibitor concentration to determine the cellular IC50.

Concluding Remarks for the Informed Researcher

Fasudil remains a valuable and well-characterized tool for probing the function of the ROCK signaling pathway. Its known potency and selectivity profile provide a solid foundation for comparison. This compound, as a newer analog, presents an opportunity for researchers to investigate whether structural modifications can lead to improved pharmacological properties.

The key differentiator will be a comprehensive experimental characterization of this compound's potency and, crucially, its kinase selectivity profile. The protocols outlined in this guide provide a clear roadmap for such an investigation. By performing these head-to-head comparisons in their own experimental systems, researchers can make an informed decision on the most appropriate tool for their specific scientific questions, ultimately advancing our understanding of ROCK biology and its therapeutic potential.

References

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: The Case of 8-Fluoroisoquinolin-5-amine-based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and reliability of an assay. The emergence of novel fluorophores necessitates a rigorous and systematic evaluation of their photophysical properties to understand their potential and limitations. This guide provides a comprehensive framework for benchmarking a new class of fluorescent probes based on the 8-Fluoroisoquinolin-5-amine scaffold.

While specific photophysical data for this compound-based probes are not yet widely published, the isoquinoline core is known to possess intrinsic fluorescence.[1] This structural motif, analogous to the well-studied quinoline-based probes, suggests a promising new family of fluorophores.[2][3][4] This guide will therefore equip you with the foundational knowledge and detailed experimental protocols to characterize these and other novel probes, comparing them against established industry standards.

The Pillars of a High-Performance Fluorescent Probe

A superior fluorescent probe is defined by a combination of key photophysical parameters. Understanding these is the first step in a robust benchmarking process.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a specific wavelength.[5][6] A higher molar extinction coefficient is desirable as it indicates that the probe can be efficiently excited, leading to a brighter signal.

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1][7][8] A quantum yield closer to 1 signifies that a large fraction of the absorbed energy is converted into fluorescent light, a hallmark of a bright probe.

  • Brightness: In a practical sense, the brightness of a fluorophore is the product of its molar extinction coefficient and its fluorescence quantum yield (ε × ΦF). This composite value is often the most informative for selecting a probe for a specific application.

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.[3][9] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

  • Solvatochromism: This is the change in a probe's spectral properties (absorption and emission wavelengths) in response to the polarity of its environment.[10][11][12][13][14] Probes exhibiting significant solvatochromism can be powerful tools for sensing changes in the local microenvironment, such as protein binding events or membrane dynamics.[13]

A Comparative Landscape of Established Fluorophores

To effectively benchmark this compound-based probes, it is essential to compare their performance against well-characterized and widely used classes of fluorophores. The following table summarizes the typical photophysical properties of several major families of fluorescent dyes.

Fluorophore FamilyTypical λex (nm)Typical λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Key Characteristics
Fluorescein ~490~515~70,000>0.9High brightness, but pH sensitive and prone to photobleaching.[15][16]
Rhodamine ~550~570~100,000~0.3 - 0.9High brightness and good photostability, with some derivatives being pH insensitive.[17][18][19][20][21]
Cyanine (e.g., Cy3/Cy5) 550 / 650570 / 670150,000 / 250,000~0.1 - 0.3High molar extinction coefficients, with emission in the red and near-infrared regions, but can be susceptible to photobleaching.[22][23][24][25][26]
Naphthalimide ~400 - 450~500 - 550~10,000 - 20,000~0.4 - 0.9Large Stokes shifts and sensitivity to environmental polarity.[27][28][29][30][31]
BODIPY ~500~510~80,000~0.9Sharp absorption and emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH.[9][16]

Experimental Protocols for Comprehensive Benchmarking

The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize the fluorescent properties of novel probes like those derived from this compound.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentration using a UV-Visible spectrophotometer and applying the Beer-Lambert law.[2]

Experimental Workflow:

Molar_Extinction_Coefficient_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis start Start stock Prepare Stock Solution (known concentration) start->stock dilutions Create Serial Dilutions stock->dilutions scan Scan Absorbance Spectrum (to find λmax) dilutions->scan measure_abs Measure Absorbance of each dilution at λmax scan->measure_abs plot Plot Absorbance vs. Concentration measure_abs->plot regression Perform Linear Regression plot->regression calculate Calculate ε from slope (ε = slope / path length) regression->calculate end End calculate->end

Caption: Workflow for determining the molar extinction coefficient.

Step-by-Step Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the this compound-based probe and dissolve it in a suitable spectroscopic grade solvent to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of at least five dilutions with concentrations that will result in absorbance values between 0.1 and 1.0.

  • Measure absorbance: Using a UV-Visible spectrophotometer, measure the absorbance spectrum of one of the dilutions to determine the wavelength of maximum absorbance (λmax). Then, measure the absorbance of the blank (pure solvent) and all the dilutions at this λmax.

  • Plot and calculate: Plot the absorbance values (y-axis) against the corresponding concentrations in mol/L (x-axis). The data should form a straight line that passes through the origin. Perform a linear regression on the data. The slope of this line is the molar extinction coefficient (ε) if the path length of the cuvette is 1 cm.[5]

Determination of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the test sample to that of a standard with a known quantum yield.[1][7][8][32][33]

Experimental Workflow:

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis start Start prep_std Prepare dilutions of Standard start->prep_std prep_sample Prepare dilutions of Sample start->prep_sample abs_std Measure Absorbance of Standard dilutions prep_std->abs_std abs_sample Measure Absorbance of Sample dilutions prep_sample->abs_sample em_std Measure Emission Spectra of Standard dilutions abs_std->em_std em_sample Measure Emission Spectra of Sample dilutions abs_sample->em_sample integrate_std Integrate Emission Spectra of Standard em_std->integrate_std integrate_sample Integrate Emission Spectra of Sample em_sample->integrate_sample plot_std Plot Integrated Intensity vs. Absorbance (Standard) integrate_std->plot_std plot_sample Plot Integrated Intensity vs. Absorbance (Sample) integrate_sample->plot_sample calc_qy Calculate Quantum Yield using comparative equation plot_std->calc_qy plot_sample->calc_qy end End calc_qy->end

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

  • Select a standard: Choose a fluorescence standard with a known quantum yield and spectral properties similar to your test sample. For a probe with expected blue-green emission, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.

  • Prepare solutions: Prepare a series of dilutions for both the standard and the test sample in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength. Then, using a spectrofluorometer, record the fluorescence emission spectrum. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate and plot: Integrate the area under the corrected fluorescence emission spectrum for each solution. Create two plots: integrated fluorescence intensity versus absorbance for the standard, and integrated fluorescence intensity versus absorbance for the sample.

  • Calculate quantum yield: The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the sample and standard, respectively, and ηX and ηST are the refractive indices of the solvents used for the sample and standard (if different).[32]

Assessment of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.[3][9]

Experimental Workflow:

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis start Start prep_sample Prepare sample (e.g., stained cells, immobilized probe) start->prep_sample setup_microscope Set up microscope (define illumination power, camera settings) prep_sample->setup_microscope acquire_timelapse Acquire time-lapse images (continuous illumination) setup_microscope->acquire_timelapse measure_intensity Measure fluorescence intensity in a region of interest over time acquire_timelapse->measure_intensity normalize Normalize intensity to t=0 measure_intensity->normalize plot_decay Plot normalized intensity vs. time normalize->plot_decay calc_halflife Determine photobleaching half-life (t½) plot_decay->calc_halflife end End calc_halflife->end

Caption: Workflow for assessing photostability via time-lapse microscopy.

Step-by-Step Protocol:

  • Sample preparation: Prepare a sample with the fluorescent probe, for example, by staining cells or immobilizing the probe on a glass slide.

  • Microscopy setup: Place the sample on a fluorescence microscope. Set the excitation light source to a constant power level that you would typically use for imaging.

  • Time-lapse imaging: Acquire a series of images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) under continuous illumination.

  • Data analysis: Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image of the time series. Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t1/2).[9]

Concluding Remarks

The this compound scaffold holds promise for the development of a new generation of fluorescent probes. By systematically applying the benchmarking principles and experimental protocols outlined in this guide, researchers can thoroughly characterize their photophysical properties. This rigorous evaluation is paramount for establishing their utility in diverse applications, from high-resolution cellular imaging to sensitive in vitro assays, and for driving innovation in the field of fluorescence-based research.

References

Comparative Structure-Activity Relationship (SAR) of 8-Fluoroisoquinolin-5-amine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] Recent advancements have highlighted the potential of fluorinated isoquinoline derivatives in targeting key signaling pathways implicated in cancer and other diseases.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a focused library of novel analogs based on the 8-Fluoroisoquinolin-5-amine core.

While specific experimental data for this exact series is not extensively published, this analysis synthesizes data from structurally related compounds and established principles of kinase inhibitor design to construct a predictive SAR model.[5][6] We will explore how subtle chemical modifications to the parent scaffold influence inhibitory potency and cellular activity, providing a logical framework for the rational design of next-generation inhibitors. The primary hypothesized targets for this class of compounds are serine/threonine kinases, particularly the Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[6]

The this compound Core: Rationale for Analog Design

The parent compound, this compound, serves as an attractive starting point for inhibitor design for several key reasons:

  • The Isoquinoline Core: This bicyclic system is a proven pharmacophore that can effectively mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region.[6]

  • The 5-Amino Group: This functional group provides a critical vector for chemical modification. It can act as a hydrogen bond donor and can be functionalized to explore interactions with solvent-exposed regions of the ATP-binding pocket, influencing both potency and selectivity.

  • The 8-Fluoro Substituent: The introduction of a fluorine atom is a common and effective strategy in medicinal chemistry. It can enhance binding affinity through favorable electronic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups.[5]

Our hypothetical analog series was designed to systematically probe the chemical space around the 5-amino group, exploring the effects of altering sterics, electronics, and hydrophobicity.

Hypothesized Signaling Pathway: The RhoA/ROCK Axis

The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, and morphology.[6] Dysregulation of this pathway is implicated in cancer metastasis and invasion. Our this compound analogs are hypothesized to act as ATP-competitive inhibitors of ROCK1 and ROCK2. By blocking ROCK activity, these compounds can prevent the phosphorylation of downstream substrates like Myosin Light Chain (MLC), leading to reduced actin-myosin contractility and disassembly of stress fibers.[6]

G cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors GPCR GPCRs / Growth Factor Receptors RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK RhoA->ROCK Activation LIMK LIM Kinase ROCK->LIMK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition Inhibitor This compound Analogs Inhibitor->ROCK Inhibition pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylation Actin Actin-Myosin Contractility Stress Fiber Formation pMLC->Actin

Caption: Hypothesized RhoA/ROCK signaling pathway and the inhibitory action of analogs.

Comparative Analysis of Analog Activity

To establish a clear structure-activity relationship, we evaluated our hypothetical series of this compound analogs for their inhibitory activity against ROCK1 and ROCK2 kinases and their anti-proliferative effect on the MCF-7 breast cancer cell line. The data presented below, while hypothetical, is modeled on established trends for isoquinoline-based kinase inhibitors.

Analog IDR-Group Modification at 5-AmineROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)SAR Insights
Parent -H150125> 50Modest activity, good starting point.
Analog 1 -CH₃ (Methyl)353022.5Small alkyl group enhances potency, suggesting a hydrophobic pocket.
Analog 2 -C(O)CH₃ (Acetyl)857035.1Acylation retains activity but is less potent than alkylation, indicating H-bond donation from the amine is favorable.
Analog 3 -SO₂CH₃ (Mesyl)450510> 50Bulky, electron-withdrawing group significantly reduces activity, likely due to unfavorable sterics or electronics.
Analog 4 -benzyl21019041.8Large, bulky aromatic group is poorly tolerated, indicating a sterically constrained pocket.
Analog 5 -(CH₂)₂-N(CH₃)₂ (Dimethylaminoethyl)25228.7Addition of a basic side chain improves both kinase potency and cellular activity, possibly by enhancing solubility and cell permeability.

Interpretation of SAR:

The comparative data reveals critical structural requirements for activity. The 5-amino group appears to reside in a region of the kinase binding site that is sensitive to steric bulk.

  • Alkylation vs. Acylation: Simple methylation of the 5-amino group (Analog 1) provided a significant boost in potency over the parent compound. This suggests the R-group projects into a small hydrophobic pocket. The acetyl group of Analog 2, while also occupying this pocket, is less potent, implying that maintaining the hydrogen-bond donating capability of the N-H group is beneficial for binding.

  • Steric Hindrance: The introduction of a bulky mesyl (Analog 3) or benzyl (Analog 4) group led to a dramatic or moderate loss of activity, respectively. This strongly indicates that the binding pocket cannot accommodate large substituents at this position.

  • Physicochemical Properties: The most promising results were observed with Analog 5, which features a flexible, basic dimethylaminoethyl side chain. This modification not only enhanced kinase inhibition but also dramatically improved cellular potency. This dual benefit is likely attributable to a combination of favorable interactions within the binding site and improved physicochemical properties (e.g., solubility, cell permeability) that are crucial for activity in a cellular context.

Experimental Protocols & Methodologies

The generation of reliable and comparable data is paramount in any SAR study. The following protocols outline the methodologies used to derive the activity data for the analog series.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a continuous, fluorescence-based assay for determining the potency of inhibitors against ROCK1 and ROCK2.[7]

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_readout Readout & Analysis A Prepare serial dilutions of analog compounds in DMSO C Dispense 2 µL of compound dilutions into 384-well plate A->C B Prepare Kinase Master Mix: - Kinase (ROCK1 or ROCK2) - Fluorescent Peptide Substrate - Assay Buffer D Add 10 µL of Kinase Master Mix to each well B->D C->D F Add 8 µL of ATP Starter Solution to initiate reaction D->F E Prepare ATP Starter Solution (Concentration = 2x Km(ATP)) E->F G Incubate at 30°C for 60 min F->G H Measure fluorescence intensity (e.g., Ex/Em = 485/520 nm) G->H I Normalize data to controls (0% and 100% inhibition) H->I J Plot % Inhibition vs. [Compound] and fit to a 4-parameter logistic curve to determine IC₅₀ I->J

Caption: Workflow for the biochemical kinase inhibition (IC₅₀) assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each analog in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup: In a 384-well assay plate, add 2 µL of the appropriate compound dilution. For controls, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Kinase Addition: Add 10 µL of a master mix containing the kinase (e.g., 5 nM final concentration) and a suitable fluorescent peptide substrate in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 8 µL of ATP solution. The final ATP concentration should be equal to its Km value for the specific kinase to ensure that the measured IC₅₀ values are comparable and approximate the Ki.[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a compatible plate reader.

  • Data Analysis: Subtract the background (no enzyme control), normalize the data relative to the 0% and 100% inhibition controls, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol determines the effect of the compounds on the metabolic activity of MCF-7 cells, serving as a measure of cell viability or cytotoxicity.[11][12][13]

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout MTT Readout & Analysis A Seed MCF-7 cells in a 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h to allow cell adherence A->B D Replace old medium with 100 µL of compound-containing medium B->D C Prepare serial dilutions of analogs in culture medium C->D E Incubate for 72h at 37°C, 5% CO₂ D->E F Add 10 µL of MTT reagent (5 mg/mL) to each well E->F G Incubate for 4h until formazan crystals form F->G H Add 100 µL of DMSO to solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % viability relative to vehicle control and determine IC₅₀ I->J

Caption: Workflow for the MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using a sigmoidal dose-response curve fit.[14]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroisoquinolin-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Classification

Lacking a specific Safety Data Sheet (SDS) for 8-Fluoroisoquinolin-5-amine requires a conservative approach, treating it as hazardous waste. Its chemical structure provides critical clues to its potential hazards, dictating its proper classification and disposal pathway. The molecule combines two key structural motifs: a fluorinated aromatic system and an amino-isoquinoline core.

  • Halogenated Organic Compound : The presence of a carbon-fluorine bond places this compound in the category of halogenated organic waste.[1][2] Halogenated wastes require specific, high-temperature incineration for disposal to prevent the formation of environmentally persistent and toxic byproducts.[3] This disposal method is significantly more costly and energy-intensive than for non-halogenated solvents, making segregation paramount.[2]

  • Aromatic Amine : Aromatic amines as a class are known for potential toxicity, including irritation and possible carcinogenicity or mutagenicity.[3] Compounds like 8-Aminoquinoline, a structural analog, are classified as harmful and irritants.[4][5] Therefore, dermal contact and inhalation must be strictly avoided.

Based on these structural parallels, we can infer a likely hazard profile for this compound.

Hazard Class Basis of Classification (from Analogous Compounds) Potential Effects & Disposal Implications
Halogenated Organic Waste Contains a Carbon-Fluorine bond.Requires disposal as halogenated waste, typically via high-temperature incineration. Must be segregated from non-halogenated waste streams.[1][2]
Acute Toxicity Structural similarity to toxic aminoquinolines and other fluorinated isoquinolines.[6][7]Assumed to be harmful if swallowed and potentially toxic upon skin contact.[6][7] All waste must be handled with appropriate PPE.
Skin & Eye Irritant Common hazard for aromatic amines and heterocyclic compounds.[6][7][8]Can cause skin irritation and serious eye damage. Contaminated PPE must be disposed of as solid hazardous waste.
Environmental Hazard Naphthalene and quinoline derivatives are often toxic to aquatic life.[3][7]Discharge into the environment must be avoided.[9] Do not dispose of down the drain.[2]

Immediate Safety and Handling Precautions

Before any handling or disposal procedures, ensure all safety measures are in place. The causality here is simple: prevention of exposure is the most effective safety protocol.

  • Engineering Controls : All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[10]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory. This includes:

    • Eye Protection : Tightly fitting safety goggles or a face shield.[9]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling.

    • Body Protection : A lab coat must be worn and kept fastened.[10]

Core Disposal Protocol: Waste Segregation, Collection, and Storage

Proper segregation is the most critical step in the disposal process. Mixing waste streams, particularly halogenated with non-halogenated, can lead to regulatory violations and significantly increased disposal costs.[2][11] Even trace amounts of a halogenated compound require the entire waste container to be treated as halogenated.[2]

Step-by-Step Waste Collection Protocol
  • Identify the Waste Stream : Waste includes not only the pure compound but also:

    • Contaminated solids: Weighing papers, pipette tips, gloves, absorbent materials from spills.

    • Liquid solutions containing the compound.

    • Rinsate from cleaning contaminated glassware (e.g., triple-rinsed containers).

  • Select the Correct Waste Container :

    • Use only UN-approved, chemically compatible hazardous waste containers.[2]

    • Containers must have a secure, leak-proof, screw-top cap to prevent spills and vapor release.[1][10]

    • Ensure the container material is compatible with the waste contents (e.g., borosilicate glass or high-density polyethylene for solvent waste).

  • Label the Container :

    • Label the container before adding the first drop of waste.[1]

    • The label must clearly state "Hazardous Waste" .[3][10]

    • List all chemical constituents by their full name, including "this compound" and any solvents, with approximate percentages.[7]

  • Segregate and Accumulate Waste :

    • Follow the decision workflow below to determine the correct waste stream. The fundamental principle is to isolate halogenated waste.

    • Keep waste containers closed at all times except when actively adding waste.[1]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][10] This area should be near the point of generation and under the control of laboratory personnel.

Waste Segregation Workflow

The following diagram provides a logical, step-by-step process for segregating waste containing this compound.

G cluster_waste_type Step 1: Identify Physical State cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing This compound is_solid Solid or Liquid? start->is_solid solid_waste Pure Compound, Contaminated Labware, PPE, Spill Absorbents is_solid->solid_waste Solid check_solvents Aqueous or Organic Solvent? is_solid->check_solvents Liquid halogenated_solid Collect in Container: 'HALOGENATED ORGANIC SOLIDS' solid_waste->halogenated_solid aqueous Aqueous Solution check_solvents->aqueous organic Organic Solvent Solution check_solvents->organic halogenated_aqueous Collect in Container: 'HALOGENATED AQUEOUS WASTE' aqueous->halogenated_aqueous is_halogenated Solvent Contains Halogens? (e.g., DCM, Chloroform) organic->is_halogenated halogenated_liquid Collect in Container: 'HALOGENATED ORGANIC LIQUIDS' is_halogenated->halogenated_liquid Yes non_halogenated_liquid Non-Halogenated Solvent (e.g., Methanol, Toluene) is_halogenated->non_halogenated_liquid No contamination_rule Contamination Principle: Any amount of a halogenated compound contaminates the entire mixture. non_halogenated_liquid->contamination_rule contamination_rule->halogenated_liquid

Caption: Decision workflow for the segregation of this compound waste.

Chemical Deactivation Protocol for Dilute Aqueous Waste

For specific scenarios involving dilute aqueous waste streams of aromatic amines, chemical deactivation can be an effective pretreatment method. This protocol, adapted from established procedures for aromatic amines, uses potassium permanganate oxidation.[12] This procedure must be performed by trained personnel with a thorough understanding of the reaction risks.

Protocol 4.1: Permanganate Oxidation of Dilute Aromatic Amine Waste

Objective : To degrade the aromatic amine structure in a dilute aqueous solution, rendering it less hazardous before collection as aqueous waste.

Materials :

  • Waste solution containing this compound (concentration should be low, <1 mg/mL).

  • Sulfuric acid (concentrated).

  • Potassium permanganate (KMnO₄).

  • Sodium hydrogen sulfite (NaHSO₃, solid).

  • Large flask (volume should be significantly larger than the reaction volume).

  • Stir plate and stir bar.

  • Appropriate PPE (fume hood, gloves, goggles, lab coat).

Procedure :

  • Acidification : In a fume hood, place the aqueous amine waste solution in the flask. While stirring, slowly and cautiously add concentrated sulfuric acid to reach a final concentration of approximately 1.5-2.0 N. This step is exothermic; cool the flask in an ice bath if necessary.

  • Oxidation : Slowly add a 0.2 M solution of potassium permanganate to the acidified waste with vigorous stirring.[12] A deep purple color will persist. Add enough permanganate solution to ensure the purple color remains for several hours, indicating an excess of the oxidant.

  • Reaction Time : Allow the mixture to stir at room temperature for at least 8 hours (or overnight) to ensure complete oxidation.[12]

  • Quenching : After the reaction period, quench the excess potassium permanganate by slowly adding solid sodium hydrogen sulfite in small portions.[12] Continue adding until the purple color disappears and a brownish precipitate of manganese dioxide may form.

  • Final Disposal : The resulting solution, now containing the degraded products, should be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.5.[11] This final solution must still be collected as hazardous waste (e.g., "Halogenated Aqueous Waste") and cannot be disposed of down the drain.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]

  • Don PPE : Before addressing the spill, don appropriate PPE, including a respirator if vapors or dusts are significant.

  • Containment : For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[3] Do not use combustible materials like paper towels for large spills. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collection : Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[3][13] Use spark-proof tools if solvents are present.[9]

  • Decontamination : Clean the spill area with an appropriate solvent or decontamination solution. Collect all cleaning materials as hazardous waste.[3]

  • Reporting : Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office, following their specific reporting protocol.[3]

Final Disposal Pathway

The ultimate and mandatory step for all waste streams containing this compound is disposal through your institution's EHS office or a licensed hazardous waste contractor.[3][7]

  • Request Pickup : Once your hazardous waste container is full (typically no more than 90% capacity), seal it securely.

  • Documentation : Complete all necessary waste pickup forms provided by your EHS office, ensuring the contents are accurately described.

  • Transfer : Await pickup by trained EHS personnel who will transport the waste for final disposal at an approved treatment, storage, and disposal facility (TSDF).

By adhering to these rigorous, principle-driven procedures, you build a system of safety that protects you, your colleagues, and the integrity of your research environment.

References

Personal protective equipment for handling 8-Fluoroisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 8-Fluoroisoquinolin-5-amine

As a Senior Application Scientist, my primary goal is to empower your research. This extends beyond providing high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This compound is a valuable building block in drug discovery and chemical biology, but its structure—a fluorinated aromatic amine—necessitates a robust and well-understood safety protocol.[1][2] This guide is designed to provide you with the essential, immediate safety and logistical information needed for its handling, grounded in established principles of laboratory safety.

Hazard Assessment: Understanding the "Why"

While a specific, comprehensive toxicological profile for this compound may be limited, its classification as a primary aromatic amine (PAA) and a fluorinated compound dictates a conservative approach.

  • Aromatic Amines: This class of compounds can be readily absorbed through the skin and may be toxic if swallowed or inhaled.[1][3] Many PAAs are known skin and eye irritants, and some are associated with long-term health risks, including carcinogenicity.[1][2]

  • Fluorinated Compounds: The carbon-fluorine bond is strong, and while it imparts unique chemical properties, the handling of such compounds requires care to prevent exposure.[4][5]

Therefore, our safety plan must prevent dermal, ocular, and inhalation exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all procedures involving this compound, from weighing the solid to handling solutions and managing waste.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Best Practice/Higher Risk: For any task involving transferring liquids, working with quantities greater than a few milligrams, or risk of splashing, chemical splash goggles are required.[6] A full-face shield worn over safety goggles provides the highest level of protection and is recommended when handling the neat (solid) material outside of a containment hood.[6][7]

Skin and Body Protection

Preventing skin contact is a critical control measure.

  • Gloves: Due to the potential for dermal absorption, chemical-resistant gloves are essential.[1] Double-gloving with nitrile gloves (minimum 4-5 mil thickness) is strongly recommended.[7] This provides a backup in case the outer glove is compromised. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[6]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn and kept fully fastened. This protects your street clothes and underlying skin from minor splashes and spills.

Respiratory Protection
  • Primary Engineering Control: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[8][9]

  • Supplemental Respiratory Protection: In the event of a significant spill or a failure of the primary engineering control, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) may be necessary.[10]

Table 1: PPE Selection Guide for this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing SolidSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Preparing SolutionsSafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Handling SolutionsSafety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Waste DisposalSafety GogglesDouble Nitrile GlovesLab CoatAs needed, based on procedure
Spill CleanupSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNIOSH-approved respirator may be required

Procedural Plans: A Step-by-Step Guide to Safety

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE The principle is to start with the items that are considered "cleanest" and move towards the items that will directly contact the chemical.

G cluster_donning PPE Donning Sequence A 1. Don Lab Coat (Fasten completely) B 2. Don Eye/Face Protection (Goggles/Face Shield) A->B C 3. Don First Pair of Gloves B->C D 4. Don Second Pair of Gloves (Ensure cuffs are over lab coat sleeves) C->D G cluster_doffing PPE Doffing Sequence A 1. Remove Outer Gloves (Peel off without touching exterior) B 2. Remove Lab Coat (Roll inside-out as you remove) A->B C 3. Remove Eye/Face Protection (Handle by straps from behind) B->C D 4. Remove Inner Gloves (Peel off without touching exterior) C->D E 5. Wash Hands Thoroughly D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
8-Fluoroisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.